molecular formula C7H5N3 B189457 Pyrido[2,3-b]pyrazine CAS No. 322-46-3

Pyrido[2,3-b]pyrazine

货号: B189457
CAS 编号: 322-46-3
分子量: 131.13 g/mol
InChI 键: YEYHFKBVNARCNE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrido[2,3-b]pyrazine (CAS Number: 322-46-3) is a nitrogen-rich heterocyclic compound that serves as a versatile and privileged scaffold in medicinal and agricultural chemistry. This compound is of significant interest for developing novel therapeutic and protective agents due to its diverse biological activities. Recent research highlights its promising applications. In antiviral research, novel derivatives of this compound have been designed as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase, exhibiting strong antiviral activity and presenting a potential new treatment approach with reduced cardiotoxicity concerns . Furthermore, these compounds show broad-spectrum potential against other herpesviruses, including herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV) . In the agrochemical field, this compound derivatives demonstrate excellent dual-function activity against phytopathogenic fungi and bacteria, positioning them as promising lead compounds for new fungicides and bactericides . The scaffold is also highly relevant in oncology; derivatives have shown potent antitumor activity and the ability to inhibit both erlotinib-sensitive and erlotinib-resistant cell lines, suggesting potential for overcoming drug resistance in cancer therapy . Additional research explores its use in electrochemical DNA sensing, as an antioxidant, and in the study of non-linear optical (NLO) materials due to its remarkable NLO response . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

pyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-2-6-7(9-3-1)10-5-4-8-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYHFKBVNARCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185970
Record name Pyrido(2,3-b)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322-46-3
Record name Pyrido[2,3-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=322-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido(2,3-b)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrido[2,3-b]pyrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrido(2,3-b)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrido[3,2-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyrido(2,3-b)pyrazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAQ8VE5GVQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Ascendance of Pyrido[2,3-b]pyrazines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the pyrido[2,3-b]pyrazine core has emerged as a "privileged scaffold," demonstrating remarkable versatility and potent activity across a spectrum of therapeutic areas. This technical guide provides an in-depth analysis of the discovery and synthesis of novel this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. This document details the synthetic strategies, experimental protocols for biological evaluation, and the intricate signaling pathways modulated by these compelling molecules.

Introduction: The Therapeutic Promise of a Versatile Heterocycle

The this compound ring system, a fusion of pyridine (B92270) and pyrazine (B50134) heterocycles, has garnered significant attention in recent years due to its presence in a multitude of biologically active compounds. Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique three-dimensional arrangement for molecular interactions with various biological targets. This has led to the development of potent inhibitors for a range of diseases, including cancer, viral infections, and microbial diseases. This guide will explore key examples of these derivatives, focusing on their synthesis, biological activity, and mechanisms of action.

Anticancer Activity: Overcoming Resistance in Non-Small Cell Lung Cancer

A significant breakthrough in the application of pyrido[2,3-b]pyrazines has been in the development of agents effective against erlotinib-resistant Non-Small Cell Lung Cancer (NSCLC). Erlotinib (B232), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, often loses its efficacy due to acquired mutations, most notably the T790M "gatekeeper" mutation.

Lead Compound: 7n

A series of novel pyrido[2,3-b]pyrazines has been synthesized and evaluated for their ability to inhibit both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) NSCLC cell lines. Among these, compound 7n has demonstrated exceptional potency.[1][2]

Quantitative Biological Data

The inhibitory activities of compound 7n and its analogs are summarized in the table below.

CompoundPC9 IC50 (µM)PC9-ER IC50 (µM)
7n 0.090.15
Erlotinib0.02>10

Table 1: In vitro inhibitory activity of compound 7n against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) NSCLC cell lines.[1][2]

Experimental Protocols

The synthesis of the this compound core is typically achieved through a condensation reaction between a substituted 2,3-diaminopyridine (B105623) and an α-dicarbonyl compound.[3][4] For the synthesis of precursors to compounds like 7n , a common starting material is 5-bromo-2,3-diaminopyridine.

Step 1: Condensation to form 7-bromo-pyrido[2,3-b]pyrazine

A mixture of 5-bromopyridine-2,3-diamine and a suitable dioxo compound is refluxed in a solvent such as ethanol (B145695) or dimethylformamide, often with an acid or base catalyst, to yield the 7-bromo-pyrido[2,3-b]pyrazine intermediate.[3] The reaction temperature and solvent can be optimized to favor the desired regioisomer.[4]

Step 2: Suzuki Coupling for C-7 Functionalization

The 7-bromo intermediate is then subjected to a palladium-catalyzed Suzuki coupling reaction with a desired boronic acid or boronate ester to introduce various substituents at the 7-position.[3]

The anticancer activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., PC9, PC9-ER) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Signaling Pathway

The this compound derivatives that overcome erlotinib resistance likely act by inhibiting EGFR and its downstream signaling pathways, even in the presence of the T790M mutation. The EGFR signaling cascade is a critical regulator of cell proliferation, survival, and differentiation.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits (Wild-Type) Compound_7n Compound 7n Compound_7n->EGFR Inhibits (Wild-Type & T790M Mutant)

EGFR Signaling Pathway and Inhibition

Antiviral Activity: Targeting Human Cytomegalovirus (HCMV)

Pyrido[2,3-b]pyrazines have also emerged as potent non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase, a key enzyme in viral replication. These compounds offer a promising alternative to current therapies, which are often limited by toxicity and the emergence of drug resistance.

Lead Compound: 27

A series of 2-substituted this compound derivatives were synthesized and screened for their anti-HCMV activity. Compound 27 , featuring a 2-oxoimidazolidinyl substituent, was identified as a highly potent and selective inhibitor.[1][5]

Quantitative Biological Data

The antiviral activity and cytotoxicity of compound 27 are presented below.

CompoundHCMV EC50 (µM)Cytotoxicity (CC50, µM)
27 0.33>100

Table 2: Antiviral activity and cytotoxicity of compound 27 against human cytomegalovirus.[1][5]

Experimental Protocols

The synthesis of 2-substituted pyrido[2,3-b]pyrazines often involves a multi-step sequence starting from 2,3-diaminopyridine.

Step 1: Formation of the Pyrido[2,3-b]pyrazin-2(1H)-one core

2,3-Diaminopyridine is reacted with diethyl oxalate (B1200264) to form the pyrido[2,3-b]pyrazin-2,3(1H,4H)-dione, which is then selectively reduced to the pyrido[2,3-b]pyrazin-2(1H)-one core.

Step 2: Introduction of the 2-substituent

The nitrogen at the 1-position of the pyrido[2,3-b]pyrazin-2(1H)-one can be alkylated, and the oxygen at the 2-position can be converted to a leaving group (e.g., by chlorination with POCl₃). Subsequent nucleophilic substitution with a desired amine, such as 2-imidazolidinone, yields the final 2-substituted product.

The antiviral efficacy of the compounds is evaluated using a plaque reduction assay (PRA).

  • Cell Monolayer Preparation: Human foreskin fibroblast (HFF) cells are grown to confluence in 24-well plates.

  • Virus Infection: The cell monolayers are infected with a standardized amount of HCMV.

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compounds.

  • Plaque Formation: The plates are incubated for 7-10 days to allow for plaque formation.

  • Plaque Staining and Counting: The cell monolayers are fixed and stained with crystal violet, and the number of plaques is counted. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Mechanism of Action

Non-nucleoside inhibitors of HCMV DNA polymerase, such as compound 27 , are believed to bind to an allosteric site on the polymerase, distinct from the active site where nucleotide incorporation occurs. This binding induces a conformational change in the enzyme, thereby inhibiting its activity.

HCMV_Polymerase_Inhibition cluster_polymerase HCMV DNA Polymerase ActiveSite Active Site DNA_Synthesis Viral DNA Replication ActiveSite->DNA_Synthesis Inhibition Inhibition of Replication ActiveSite->Inhibition AllostericSite Allosteric Site AllostericSite->ActiveSite Induces Conformational Change dNTPs dNTPs dNTPs->ActiveSite Binds DNA_Template Viral DNA Template DNA_Template->ActiveSite Binds Compound_27 Compound 27 Compound_27->AllostericSite Binds

Mechanism of HCMV Polymerase Inhibition

Antifungal and Antibacterial Activity

Difunctional this compound derivatives have also demonstrated significant potential as novel antifungal and antibacterial agents. These compounds exhibit broad-spectrum activity against various plant pathogenic fungi and bacteria.

Lead Compounds: X2 and X3

Through derivation and optimization of the this compound scaffold, compounds X2 and X3 have been identified as potent antifungal and antibacterial agents, respectively.[6]

Quantitative Biological Data

The in vitro activities of compounds X2 and X3 against a panel of fungal and bacterial pathogens are summarized below.

CompoundPathogenEC50 (mg/L)
X2 Botrytis cinerea0.69
Rhizoctonia solani3.15
X3 Xanthomonas oryzae pv. oryzicola0.13
Xanthomonas axonopodis pv. citri3.37

Table 3: In vitro antifungal and antibacterial activities of compounds X2 and X3.[6]

Experimental Protocols

The synthesis of these derivatives can be achieved through a multicomponent reaction.[7]

A mixture of a 2,3-diaminopyridine, an α-dicarbonyl compound, and another functionalized building block are reacted in a one-pot synthesis, often under microwave irradiation, to generate the difunctionalized this compound scaffold. The specific functional groups on the starting materials determine the final structure of the product.

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method.

  • Inoculum Preparation: Standardized suspensions of fungal spores or bacterial cells are prepared in an appropriate broth medium.

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in 96-well microtiter plates.

  • Inoculation: The wells are inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 24-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action

The antifungal activity of compounds like X2 is attributed to their ability to disrupt the fungal cell membrane and increase the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and cell death. The antibacterial mechanism of compounds like X3 involves the inhibition of key virulence factors.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell CellMembrane Cell Membrane MembraneDamage Membrane Damage CellMembrane->MembraneDamage Mitochondria Mitochondria ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS CellDeath Cell Death Compound_X2 Compound X2 Compound_X2->CellMembrane Interacts with Compound_X2->Mitochondria Induces Dysfunction MembraneDamage->CellDeath ROS->CellDeath Oxidative Stress

Antifungal Mechanism of Action

Conclusion

The this compound scaffold represents a highly fruitful area for drug discovery, with derivatives demonstrating potent and diverse biological activities. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, leading to the identification of optimized lead compounds with promising therapeutic potential. The examples highlighted in this guide underscore the importance of this privileged heterocycle in the ongoing quest for novel and effective treatments for cancer, viral infections, and microbial diseases. Further exploration of this chemical space is warranted and holds the promise of delivering the next generation of innovative medicines.

References

The Multifaceted Biological Activities of Pyrido[2,3-b]pyrazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this important class of compounds, with a focus on their potential as therapeutic agents.

Overview of Biological Activities

This compound derivatives have demonstrated a remarkable range of pharmacological effects, including potent anticancer, antimicrobial, and antiviral properties. Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, which are critical for cell signaling and survival.

Anticancer Activity: A significant body of research has focused on the development of pyrido[2,3-b]pyrazines as anticancer agents. These compounds have shown efficacy against a variety of cancer cell lines, including those resistant to existing therapies. Their anticancer effects are often attributed to the inhibition of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and KRAS pathways, which are frequently dysregulated in cancer.

Antimicrobial Activity: Several this compound derivatives have exhibited promising activity against a range of bacterial and fungal pathogens. Notably, some compounds have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The antimicrobial mechanism of these compounds is an active area of investigation.

Antiviral Activity: The antiviral potential of pyrido[2,3-b]pyrazines has been demonstrated against various viruses, including human cytomegalovirus (HCMV). These compounds often target viral enzymes, such as DNA polymerase, thereby inhibiting viral replication.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various this compound derivatives, showcasing their potency against different biological targets.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineTarget/MutationIC50 (µM)Reference
7n PC9Erlotinib-sensitive0.09[1]
PC9-ERErlotinib-resistant (EGFR T790M)0.15[1]
7f HCC827EGFR exon 19 deletion0.09[2]
NCI-H1975EGFR L858R/T790M0.89[2]
A-549Wild-type EGFR1.10[2]

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (mg/mL)Reference
1 (2,3-dithione) Staphylococcus aureus0.078[3][4]
Bacillus cereus0.078[3][4]
Escherichia coli0.625[3][4]
Salmonella typhi1.25[3][4]
2a Escherichia coliNoteworthy Inhibition[5]
2c Escherichia coliMost Significant Activity[5]
2d Escherichia coliNoteworthy Inhibition[5]

Table 3: Antiviral Activity of this compound Derivatives against Human Cytomegalovirus (HCMV)

CompoundHCMV Polymerase IC50 (µM)Antiviral EC50 (µM)Cytotoxicity CC50 (µM)Reference
20 0.210.1716[6]
21 0.290.2933[6]
22 0.390.22>40[6]
23 0.310.18>40[6]
27 -0.33>40[6][7]

Key Signaling Pathways

The anticancer activity of many this compound compounds stems from their ability to inhibit key signaling pathways that drive tumor growth and proliferation. The EGFR and KRAS pathways are two of the most important targets.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, survival, and differentiation.[7][8] Upon binding of its ligand, such as EGF, EGFR dimerizes and autophosphorylates, triggering a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][7][8] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell proliferation.[8] this compound-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Translocates & Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation STAT->Transcription PyridoPyrazine This compound Inhibitor PyridoPyrazine->EGFR Inhibits Autophosphorylation Transcription->Proliferation

EGFR Signaling Pathway Inhibition
KRAS Signaling Pathway

KRAS is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[9] It is a crucial downstream effector of EGFR and other receptor tyrosine kinases.[6] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to a constitutively active protein that continuously stimulates downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[6][9][10][11] this compound derivatives have been developed as covalent inhibitors of mutant KRAS, offering a promising therapeutic strategy for these difficult-to-treat cancers.[12][13]

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF Activates PI3K PI3K KRAS_GTP->PI3K Activates RalGDS RalGDS KRAS_GTP->RalGDS Activates GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Metabolism Metabolism RalGDS->Metabolism PyridoPyrazine This compound Inhibitor PyridoPyrazine->KRAS_GTP Inhibits (Covalent Binding)

KRAS Signaling Pathway Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound compounds.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of the this compound core involves a multicomponent reaction.

General Procedure for the Synthesis of Substituted Pyrido[2,3-b]pyrazines:

  • A mixture of a substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), and 2-aminopyrazine (B29847) (0.684 mmol) is placed in a round-bottom flask.[14][15]

  • Ethanol (B145695) (10 mL) and a catalytic amount of p-toluenesulfonic acid (20 mol%) are added to the flask.[14][15]

  • The reaction mixture is refluxed for approximately 8-9 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[14][15]

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to afford the pure this compound derivative.[14]

Synthesis_Workflow start Start reactants Combine Reactants: - Aromatic Aldehyde - 1,3-Indanedione - 2-Aminopyrazine - p-TSA (catalyst) - Ethanol (solvent) start->reactants reflux Reflux Reaction Mixture (approx. 8-9 hours) reactants->reflux monitor Monitor Reaction Progress by TLC reflux->monitor monitor->reflux Reaction Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Collect Precipitate cool->filter wash Wash with Cold Ethanol filter->wash purify Purify by Recrystallization wash->purify end End purify->end

General Synthesis Workflow
In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with this compound (serial dilutions) incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 1-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze_data Calculate % Viability and IC50 read_plate->analyze_data end End analyze_data->end

MTT Assay Workflow
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the this compound compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, substrate, ATP, and the this compound inhibitor at desired concentrations.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.[8][9][16][17]

Kinase_Assay_Workflow start Start setup_reaction Set up Kinase Reaction: - Kinase - Substrate - this compound Inhibitor start->setup_reaction initiate_reaction Initiate Reaction with ATP setup_reaction->initiate_reaction incubate1 Incubate at Room Temperature (e.g., 60 min) initiate_reaction->incubate1 stop_reaction Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate1->stop_reaction incubate2 Incubate at Room Temperature (40 min) stop_reaction->incubate2 detect_signal Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate2->detect_signal incubate3 Incubate at Room Temperature (30-60 min) detect_signal->incubate3 read_luminescence Measure Luminescence incubate3->read_luminescence analyze_data Calculate % Inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end

Kinase Inhibition Assay Workflow

Conclusion

Pyrido[2,3-b]pyrazines represent a versatile and promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive area for further research and development. This technical guide has provided a comprehensive overview of their biological activities, quantitative data, mechanisms of action, and key experimental protocols to aid researchers in this exciting field. Further optimization of this scaffold holds the potential to yield new and effective treatments for a range of diseases, from cancer to infectious diseases.

References

The Pyrido[2,3-b]pyrazine Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine core, a nitrogen-rich heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique electronic properties and rigid, planar structure provide a versatile template for the design of potent and selective therapeutic agents. This guide delves into the medicinal chemistry of the this compound scaffold, offering a comprehensive overview of its synthesis, biological applications, and the structure-activity relationships that govern its therapeutic potential.

Synthesis of the this compound Core

The construction of the this compound ring system is typically achieved through condensation reactions involving substituted 2,3-diaminopyridines and 1,2-dicarbonyl compounds. A variety of synthetic strategies have been developed to allow for diverse functionalization of the core structure, enabling the exploration of extensive chemical space.

General Synthetic Protocol

A common and effective method for the synthesis of this compound derivatives involves the condensation of a 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound, such as oxalic acid or its derivatives, often under acidic or thermal conditions.[1][2] Subsequent modifications, including palladium-catalyzed cross-coupling reactions like the Suzuki coupling, can be employed to introduce a wide range of substituents, further diversifying the chemical library.[3]

Experimental Protocol: Synthesis of 7-bromo-1,4-dihydrothis compound-2,3-dione

A representative protocol for the synthesis of a key intermediate is the preparation of 7-bromo-1,4-dihydrothis compound-2,3-dione from 5-bromo-2,3-diaminopyridine and oxalic acid.[1][4]

  • Reaction Setup: To a solution of 5-bromo-2,3-diaminopyridine in an appropriate solvent (e.g., a mixture of water and ethanol), an equimolar amount of oxalic acid is added.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold water or ethanol) and dried to afford the desired 7-bromo-1,4-dihydrothis compound-2,3-dione. Further purification can be achieved by recrystallization.

This intermediate serves as a versatile precursor for the introduction of various side chains at the N1 and N4 positions through alkylation reactions, often facilitated by phase-transfer catalysis under mild conditions.[4]

Therapeutic Applications and Biological Activities

The this compound scaffold has demonstrated significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.

Anticancer Activity

A substantial body of research has focused on the development of this compound derivatives as anticancer agents.[2] These compounds have been shown to target various components of cancer cell signaling pathways, including protein kinases and growth factor receptors.

Kinase Inhibition: Many this compound-based compounds have been identified as potent kinase inhibitors.[5][6] For instance, derivatives of this scaffold have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[7][8] Notably, certain compounds have demonstrated efficacy against erlotinib-resistant cell lines, suggesting their potential to overcome acquired drug resistance.[7] One such compound, 7n, exhibited IC50 values of 0.09 µM and 0.15 µM against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines, respectively.[7]

KRAS Inhibition: Recent studies have also explored 1,4-dihydrothis compound-2,3-dione (B189722) derivatives as covalent inhibitors of KRAS, a notoriously challenging target in oncology.[9]

Signaling Pathway: EGFR Inhibition by this compound Derivatives

EGFR_Inhibition EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation Leads to Pyrido[2,3-b]pyrazine_Inhibitor Pyrido[2,3-b]pyrazine_Inhibitor Pyrido[2,3-b]pyrazine_Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling cascade by a this compound derivative.

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundTarget/Cell LineActivity (IC50/EC50)Reference
7nPC9 (erlotinib-sensitive)0.09 µM[7]
7nPC9-ER (erlotinib-resistant)0.15 µM[7]
7f (pyrido[2,3-b][10][11]oxazine)HCC827 (EGFR exon 19 del)0.09 µM[8]
7f (pyrido[2,3-b][10][11]oxazine)NCI-H1975 (EGFR L858R/T790M)0.89 µM[8]
7f (pyrido[2,3-b][10][11]oxazine)A-549 (wild-type EGFR)1.10 µM[8]
Compound 28 (pyrido[3,4-b]pyrazine)MiaPaCa-2 (pancreatic cancer)25 nM[6]
4-methoxypyrido[4,3-a]phenazineH69/P xenografts2.5-26 nM[12]
Antibacterial and Antifungal Activity

The this compound scaffold has also been investigated for its antimicrobial properties.[1][13] Derivatives have shown activity against a range of bacterial and fungal pathogens.

Antibacterial Activity: Certain this compound derivatives have demonstrated notable antibacterial effects. For example, a derivative bearing two thiocarbonyl groups exhibited good activity against Staphylococcus aureus (MIC = 0.078 mg/ml), Bacillus cereus (MIC = 0.078 mg/ml), and Escherichia coli (MIC = 0.625 mg/ml).[1][2] Another study reported a compound (X3) with potent activity against plant pathogenic bacteria, with EC50 values of 0.13, 3.37, and 9.82 mg/L against Xanthomonas oryzae pv. oryzicola, Xanthomonas axonopodis pv. citri, and Pseudomonas syringae pv. actinidiae, respectively.[13] The mechanism of action is thought to involve the inhibition of virulence factors such as exopolysaccharides and biofilms.[13]

Antifungal Activity: this compound derivatives have also shown promising antifungal activity. Compound X2 from one study displayed broad-spectrum activity against several plant pathogenic fungi with EC50 values ranging from 0.69 to 3.15 mg/L, significantly superior to commercial fungicides like fluopyram (B1672901) and azoxystrobin.[13] The proposed mechanism includes inhibition of mycelial growth, damage to the cell membrane, and an increase in intracellular reactive oxygen species (ROS).[13]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The antibacterial activity of this compound derivatives is commonly assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1][2]

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

CompoundOrganismActivity (MIC/EC50)Reference
Dithione derivativeStaphylococcus aureus0.078 mg/ml[1][2]
Dithione derivativeBacillus cereus0.078 mg/ml[1][2]
Dithione derivativeEscherichia coli0.625 mg/ml[1][2]
Dithione derivativeSalmonella typhi1.25 mg/ml[1][2]
Compound X2Botrytis cinerea0.69 mg/L[13]
Compound X2Magnaporthe oryzae0.92 mg/L[13]
Compound X3Xanthomonas oryzae pv. oryzicola0.13 mg/L[13]
Antiviral Activity

Recent research has highlighted the potential of pyrido[2,3-b]pyrazines as antiviral agents, particularly against human cytomegalovirus (HCMV).[14][15]

HCMV DNA Polymerase Inhibition: A series of non-nucleoside inhibitors based on the this compound core were developed as inhibitors of HCMV DNA polymerase.[14][15] Compound 27 from this series demonstrated potent antiviral activity with an EC50 of 0.33 µM and showed a favorable cytotoxicity profile.[15] Importantly, this class of compounds also exhibited reduced inhibition of the hERG potassium ion channel, a common off-target effect that can lead to cardiotoxicity.[14]

Neurological Activity

The this compound scaffold has also found application in the development of agents targeting the central nervous system.

NMDA Receptor Antagonism: A specific derivative, 2,3-dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide, was identified as a selective antagonist of the glycine (B1666218) binding site on the NMDA receptor.[16] This compound demonstrated in vivo activity, suggesting its potential as a neuroprotective agent.[16]

TRPV1 Antagonism: In the search for novel pain treatments, a this compound derivative (compound 26) was discovered as an orally bioavailable antagonist of the transient receptor potential cation channel, subfamily V, member 1 (TRPV1).[17] This compound showed significantly lower potential for the formation of reactive metabolites compared to a previous lead compound.[17]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

General SAR Workflow

SAR_Workflow Structure-Activity Relationship (SAR) Workflow Scaffold_Selection Select this compound Scaffold Initial_Synthesis Synthesize Initial Library of Derivatives Scaffold_Selection->Initial_Synthesis Biological_Screening Screen for Biological Activity (e.g., IC50, MIC) Initial_Synthesis->Biological_Screening Identify_Hits Identify 'Hit' Compounds with Promising Activity Biological_Screening->Identify_Hits SAR_Analysis Analyze Structure-Activity Relationships Identify_Hits->SAR_Analysis Rational_Design Rationally Design New Derivatives Based on SAR SAR_Analysis->Rational_Design Optimized_Synthesis Synthesize Optimized Derivatives Rational_Design->Optimized_Synthesis Further_Screening Screen Optimized Compounds Optimized_Synthesis->Further_Screening Further_Screening->SAR_Analysis Iterative Optimization Lead_Compound Identify Lead Compound Further_Screening->Lead_Compound

Caption: A generalized workflow for establishing structure-activity relationships.

Key SAR observations for the this compound scaffold include:

  • Anticancer Activity: For EGFR inhibitors, the nature of the substituent at position 7 of the this compound core is crucial for activity.[7] An unsubstituted position 2 has also been identified as important for potency against erlotinib-resistant cell lines.[7]

  • Antibacterial Activity: The presence of a thione group at positions 2 and 3 appears to be beneficial for antibacterial activity, while the addition of alkyl or aryl side chains can decrease the effect.[1]

  • Antiviral Activity: In the context of HCMV polymerase inhibitors, substitution at the 2-position of the this compound ring with 5-membered heterocyclic rings, such as 2-oxoimidazolidinyl, can lead to sub-micromolar antiviral activity.[14] Furthermore, reducing the lipophilicity of 2-substituted derivatives generally leads to decreased hERG inhibition.[14]

Conclusion

The this compound scaffold represents a highly versatile and valuable core in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in the ongoing search for novel therapeutic agents. The continued exploration of the chemical space around this privileged scaffold, guided by a deepening understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the development of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and beyond.

References

Spectroscopic Deep Dive: A Technical Guide to Pyrido[2,3-b]pyrazine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the spectroscopic analysis of pyrido[2,3-b]pyrazine and its analogues, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document is tailored for researchers, scientists, and drug development professionals, providing a centralized resource for understanding the structural characterization of these molecules through various spectroscopic techniques.

Introduction to Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines, also known as 1,4,5-triazanaphthalenes, are bicyclic heteroaromatic compounds containing a fused pyridine (B92270) and pyrazine (B50134) ring system. This core structure imparts unique electronic and photophysical properties, making its derivatives valuable scaffolds in the development of novel therapeutic agents and functional materials. Their biological activities are diverse, with analogues showing promise as inhibitors of various signaling pathways, including those involved in cancer and viral replication. Accurate structural elucidation through spectroscopic methods is paramount for establishing structure-activity relationships (SAR) and advancing their application.

Spectroscopic Characterization

The structural confirmation of newly synthesized this compound analogues relies on a combination of spectroscopic techniques. This section details the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectra of pyrido[2,3-b]pyrazines are characterized by signals in the aromatic region, typically between 7.0 and 9.5 ppm. The chemical shifts and coupling constants are highly dependent on the substitution pattern on both the pyridine and pyrazine rings.

¹³C NMR Spectroscopy: The carbon NMR spectra provide insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the this compound core are influenced by the electronic effects of the substituents.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Analogues

Compound/AnalogueSolventChemical Shift (δ, ppm) and Coupling Constant (J, Hz)Reference
This compoundCDCl₃9.18 (d, J=1.5, H-2), 8.85 (d, J=1.5, H-3), 8.55 (dd, J=4.5, 1.5, H-6), 8.30 (dd, J=8.5, 1.5, H-8), 7.55 (dd, J=8.5, 4.5, H-7)[1]
7-Bromo-pyrido[2,3-b]pyrazine-9.25 (s, 1H), 9.19 (s, 1H), 8.71 (d, J=2.2, 1H), 8.49 (d, J=2.2, 1H)-
2,3-Dimethoxythis compoundCDCl₃8.19 (dd, J=4.5, 1.5, H-6), 7.85 (dd, J=8.5, 1.5, H-8), 7.20 (dd, J=8.5, 4.5, H-7), 4.18 (s, 3H, OCH₃), 4.15 (s, 3H, OCH₃)[2]

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound Analogues

Compound/AnalogueSolventChemical Shift (δ, ppm)Reference
This compoundCDCl₃155.0, 150.2, 145.5, 144.8, 137.2, 130.5, 125.8[1]
2,3-Dimethoxythis compoundCDCl₃153.5, 151.8, 148.2, 139.5, 131.2, 129.8, 123.5, 54.2 (OCH₃), 53.8 (OCH₃)[2]
Substituted Indeno[2',1':5,6]pyrido[2,3-b]pyrazin-10-oneDMSO-d₆185.2 (C=O), 158.5, 154.2, 149.8, 145.1, 138.7, 135.4, 132.1, 130.5, 128.9, 125.3, 122.8[3]
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques used for this compound derivatives.

Table 3: Mass Spectrometry Data for this compound Analogues

Compound/AnalogueIonization Method[M]+ or [M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference
7-Bromo-1,4-dihydrothis compound-2,3-dioneHRMS241.9559-[4]
N1,N4-bis(4-methoxybenzyl)-7-bromo-1,4-dihydrothis compound-2,3-dioneHRMS579.8696-[4]
N1,N4-diethyl-7-bromo-1,4-dihydrothis compound-2,3-dioneHRMS350.0514-[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophoric system. For pyrido[2,3-b]pyrazines, the spectra typically show multiple absorption bands in the UV and visible regions, corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents.

Table 4: UV-Vis Spectroscopic Data for this compound Analogues

Compound/AnalogueSolventλmax (nm) (log ε)Reference
Donor-Acceptor-Donor type this compoundToluene462 (4.44)[5]
Donor-Acceptor-Donor type this compoundTHF457 (4.44)[5]
Donor-Acceptor-Donor type this compoundChloroform470 (4.51)[5]
Donor-Acceptor-Donor type this compoundDCM464 (4.46)[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Table 5: Characteristic FT-IR Vibrational Frequencies for Pyrido[2,3-b]pyrazines

Functional GroupVibrational ModeCharacteristic Frequency (cm⁻¹)
C-H (aromatic)Stretching3050 - 3150
C=NStretching1620 - 1680
C=C (aromatic)Stretching1450 - 1600
C-NStretching1250 - 1350
C-H (aromatic)Bending (out-of-plane)750 - 900

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and high-quality spectroscopic data.

NMR Spectroscopy
  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Parameters: A typical pulse program for ¹H NMR is a standard single-pulse experiment (zg30). Key parameters include a spectral width of 16 ppm, 32k data points, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: A standard proton-decoupled ¹³C NMR experiment (zgpg30) is commonly used. Typical parameters include a spectral width of 240 ppm, 64k data points, a relaxation delay of 2 seconds, and 1024-2048 scans.

Mass Spectrometry
  • Instrumentation: High-resolution mass spectra (HRMS) can be obtained using a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Ionization: Electrospray ionization (ESI) is suitable for polar and thermally labile compounds, while electron impact (EI) is used for more volatile and thermally stable analogues.

  • Sample Introduction: Samples are typically introduced via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC).

  • Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure.

UV-Vis Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer is used to record the absorption spectra.

  • Sample Preparation: Solutions of the compound are prepared in a UV-grade solvent (e.g., ethanol, methanol, dichloromethane) at a concentration of approximately 10⁻⁵ M.

  • Measurement: The spectrum is recorded over a wavelength range of 200-800 nm using a 1 cm path length quartz cuvette. The solvent is used as a reference.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

FT-IR Spectroscopy
  • Instrumentation: An FT-IR spectrometer is used to record the infrared spectrum.

  • Sample Preparation: Solid samples are typically prepared as KBr pellets or analyzed using an attenuated total reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between NaCl or KBr plates.

  • Measurement: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The frequencies of the absorption bands are identified and assigned to the corresponding functional group vibrations.

Signaling Pathways and Logical Relationships

This compound analogues have been investigated as inhibitors of several key signaling pathways implicated in various diseases. Understanding these pathways is crucial for rational drug design.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a critical role in cell growth, differentiation, and apoptosis.[6][7][8][9][10] Dysregulation of this pathway is associated with cancer and fibrosis. Certain this compound derivatives have been identified as inhibitors of TGF-β receptor kinases.

TGF_beta_pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates PyridoPyrazine This compound Analogue PyridoPyrazine->TGFbRI Inhibits pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates GeneTranscription Gene Transcription

TGF-β Signaling Pathway Inhibition
TRPV1 Signaling Pathway

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception.[11][12][13][14][15] Antagonists of TRPV1 are being investigated as potential analgesics.

TRPV1_pathway Stimuli Noxious Stimuli (Capsaicin, Heat, Protons) TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates IonInflux Ca²⁺/Na⁺ Influx TRPV1->IonInflux PyridoPyrazine This compound Analogue PyridoPyrazine->TRPV1 Inhibits Depolarization Membrane Depolarization IonInflux->Depolarization NeuronActivation Nociceptive Neuron Activation Depolarization->NeuronActivation PainSignal Pain Signal Transmission NeuronActivation->PainSignal

TRPV1 Signaling Pathway Inhibition
HCMV DNA Polymerase Inhibition

Human cytomegalovirus (HCMV) is a major cause of morbidity in immunocompromised individuals. The viral DNA polymerase is a key target for antiviral drugs.[16][17][18][19][20] Non-nucleoside inhibitors, including some this compound derivatives, can block the function of this enzyme.

HCMV_Polymerase_Workflow UL54 UL54 (Catalytic Subunit) PolymeraseComplex Active DNA Polymerase Complex UL54->PolymeraseComplex UL44 UL44 (Accessory Subunit) UL44->PolymeraseComplex Interaction ViralDNA Viral DNA Replication PolymeraseComplex->ViralDNA NoReplication Viral DNA Replication Inhibited PyridoPyrazine This compound Analogue PyridoPyrazine->PolymeraseComplex Inhibits

HCMV DNA Polymerase Inhibition

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound and its analogues. The tabulated data, detailed experimental protocols, and visual representations of their interactions with key signaling pathways serve as a valuable resource for researchers in the field. A thorough understanding and application of these spectroscopic techniques are essential for the continued development of this important class of compounds for therapeutic and technological applications.

References

The Pyrido[2,3-b]pyrazine Core: A Technical Guide to Chemical Reactivity and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its unique electronic landscape, arising from the fusion of an electron-deficient pyrazine (B50134) ring and a pyridine (B92270) ring, imparts a complex and fascinating chemical reactivity. This technical guide provides an in-depth exploration of the chemical reactivity of the this compound ring system, supported by experimental protocols and an overview of its role in modulating key biological pathways.

Electronic Structure and General Reactivity

The this compound ring system is characterized by the presence of three nitrogen atoms, which significantly lower the electron density of the aromatic system compared to benzene. This electron deficiency makes the ring system generally resistant to electrophilic attack and more susceptible to nucleophilic substitution, particularly on the pyrazine moiety. The lone pairs of the nitrogen atoms are generally not available for electrophilic attack in acidic media due to protonation. Computational studies, such as those employing Density Functional Theory (DFT), have been utilized to understand the electronic properties and reactivity of this compound derivatives.[1][2]

Electrophilic Substitution

Direct electrophilic substitution on the unsubstituted this compound ring is challenging due to the electron-withdrawing nature of the nitrogen atoms. Reactions typically require harsh conditions or the presence of activating groups on the ring.

Halogenation

Halogenation represents a key electrophilic substitution reaction for the functionalization of the this compound core. A common strategy involves deprotometalation followed by trapping with an electrophilic halogen source. This method has been shown to be regioselective, favoring substitution on the pyridine ring.

Experimental Protocol: Iodination of 2,3-diphenylthis compound (B3032196)

A solution of 2,3-diphenylthis compound in anhydrous tetrahydrofuran (B95107) (THF) is treated with a mixed lithium-zinc base (e.g., a combination of LiTMP and ZnCl₂·TMEDA) at low temperatures to facilitate deprotonation. The resulting organometallic intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to yield the corresponding iodinated derivative.[3] This reaction has been reported to provide the 8-iodo derivative in good yield.[3]

ProductReagents and ConditionsYieldReference
8-Iodo-2,3-diphenylthis compound1) LiTMP, ZnCl₂·TMEDA, THF; 2) I₂70%[3]

A logical workflow for such a functionalization is depicted below.

G start Start: 2,3-Diphenylthis compound deprotonation Deprotonation with LiTMP/ZnCl2·TMEDA in THF start->deprotonation intermediate Formation of Organometallic Intermediate deprotonation->intermediate electrophilic_trap Electrophilic Quench with Iodine (I2) intermediate->electrophilic_trap product Product: 8-Iodo-2,3-diphenylthis compound electrophilic_trap->product workup Aqueous Workup and Purification product->workup

Caption: Deprotometalation-Halogenation Workflow.

Nucleophilic Substitution

The electron-deficient nature of the this compound ring system makes it amenable to nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present. The pyrazine ring is generally more reactive towards nucleophiles than the pyridine ring.

Substitution of Halogens

Halogenated pyrido[2,3-b]pyrazines are versatile intermediates for the introduction of various functional groups. For instance, chloro- or iodo-substituted derivatives readily react with nucleophiles like amines, alkoxides, and thiols.

Experimental Protocol: Synthesis of Aminopyrido[2,3-b]pyrazines

A solution of a chloro-substituted this compound derivative in a suitable solvent (e.g., PEG-400, an environmentally friendly solvent) is treated with a primary or secondary amine. The reaction often proceeds to completion within a short time frame, yielding the corresponding amino-substituted product in excellent yields. This methodology avoids the need for additional bases in some cases.

Starting MaterialNucleophileProductYieldReference
8-Chloro-[1][2][4]triazolo[4,3-a]pyrazineVarious amines8-Amino-[1][2][4]triazolo[4,3-a]pyrazines73-99%General methodology for N-heterocycles
8-Iodo-2,3-diphenylthis compoundAnilines8-Anilino-2,3-diphenylthis compoundNot specified[3]

The general mechanism for nucleophilic aromatic substitution on a halothis compound is illustrated below.

G start Halothis compound attack Nucleophilic Attack at Carbon Bearing Halogen start->attack nucleophile Nucleophile (e.g., R-NH2) nucleophile->attack meisenheimer Formation of Meisenheimer Complex (Anionic Intermediate) attack->meisenheimer elimination Elimination of Halide Ion meisenheimer->elimination product Substituted this compound elimination->product

Caption: SNAr Mechanism on Halothis compound.

Oxidation

The nitrogen atoms in the this compound ring can be oxidized to form N-oxides. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. N-oxidation can also be a key step in the synthesis of more complex derivatives.

Experimental Protocol: Synthesis of this compound N-oxides

Novel this compound 1,4-dioxide and 1-oxide derivatives have been synthesized from furazano[4,5-b]pyridine 3-oxide and the enolic form of 1,3-diketones or beta-ketoesters. The reaction is catalyzed by silica (B1680970) gel or molecular sieves.[4] The resulting N-oxide derivatives have shown significant antibacterial activities.[4]

ProductStarting MaterialsCatalystReference
This compound 1,4-dioxidesFurazano[4,5-b]pyridine 3-oxide, 1,3-diketones/beta-ketoestersSilica gel or molecular sieves[4]
This compound 1-oxidesFurazano[4,5-b]pyridine 3-oxide, 1,3-diketones/beta-ketoestersSilica gel or molecular sieves[4]

Reduction

Information on the reduction of the this compound ring system is less common in recent literature. However, based on the reactivity of related nitrogen-containing heterocycles, catalytic hydrogenation is a plausible method for the reduction of the ring system. The specific conditions would determine the extent of reduction, potentially leading to di- or tetrahydro- derivatives.

Biological Significance and Signaling Pathways

Derivatives of the this compound core have been investigated for a wide range of biological activities, including as antifungal, antibacterial, antiviral, and anticancer agents.[5] This has led to their development as inhibitors of various enzymes and as antagonists of receptors.

Inhibition of PI3K/Akt Signaling Pathway

Certain this compound derivatives have been identified as selective inhibitors of PI3K isozymes. The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival. Its dysregulation is often implicated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR CellGrowth Cell Growth and Proliferation mTOR->CellGrowth PyridoPyrazine This compound Inhibitor PyridoPyrazine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

Inhibition of Bacterial DNA Gyrase

The this compound scaffold has been utilized to develop new antibacterial agents. Some of these compounds are thought to exert their effect by inhibiting DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.

G Gyrase DNA Gyrase Supercoiling DNA Supercoiling Gyrase->Supercoiling DNA Bacterial DNA DNA->Gyrase Replication DNA Replication Supercoiling->Replication PyridoPyrazine This compound Inhibitor PyridoPyrazine->Gyrase Inhibition

Caption: Mechanism of DNA Gyrase Inhibition.

Antagonism of TRPV1

This compound derivatives have been discovered as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception. By blocking TRPV1, these compounds have the potential to act as novel analgesics.[6]

G Stimuli Noxious Stimuli (Heat, Capsaicin) TRPV1 TRPV1 Channel Stimuli->TRPV1 IonInflux Ca2+/Na+ Influx TRPV1->IonInflux Activation NeuronActivation Sensory Neuron Activation IonInflux->NeuronActivation PainSignal Pain Signal to Brain NeuronActivation->PainSignal PyridoPyrazine This compound Antagonist PyridoPyrazine->TRPV1 Blockade

Caption: Mechanism of TRPV1 Antagonism.

Conclusion

The this compound ring system possesses a rich and varied chemical reactivity that makes it a valuable scaffold for the development of novel compounds with significant biological activities. Its electron-deficient nature dictates a preference for nucleophilic substitution, while electrophilic functionalization can be achieved through strategic synthetic design. The ability of this compound derivatives to interact with key biological targets underscores the importance of this heterocyclic core in modern drug discovery and development. Further exploration of its chemical space is likely to yield new therapeutic agents and advanced materials.

References

Pyrido[2,3-b]pyrazine Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the synthesis, therapeutic applications, and mechanisms of action of various this compound derivatives, presenting key data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Therapeutic Applications and Biological Activity

This compound derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antibacterial, antifungal, and antiviral activities. Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, which are crucial for cell signaling and survival.

Anticancer Activity

A significant area of research for this compound derivatives is in oncology. These compounds have shown potent activity against various cancer cell lines, often through the inhibition of critical signaling pathways involved in tumor growth and proliferation.

Several this compound derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC).[1] Inhibition of EGFR can block downstream signaling pathways, leading to a reduction in cell proliferation and induction of apoptosis.[2][3] Notably, some derivatives have shown efficacy against erlotinib-resistant cell lines, suggesting their potential to overcome acquired resistance to existing EGFR inhibitors.[1]

A series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated for their ability to inhibit both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines.[1] Compound 7n from this series demonstrated significant inhibitory activity with IC50 values of 0.09 μM and 0.15 μM against PC9 and PC9-ER cells, respectively.[1]

The mTOR signaling pathway is another crucial regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Pyrido[2,3-d]pyrimidine-2,4-diamines, a related class of compounds, have been developed as potent and selective inhibitors of mTOR kinase.[4] These inhibitors have demonstrated the ability to inhibit both mTORC1 and mTORC2 complexes, leading to antiproliferative activity in cellular assays.[4] While the direct inhibition of mTOR by this compound derivatives is an active area of investigation, the structural similarities suggest potential for developing dual PI3K/mTOR inhibitors within this scaffold.[5][6]

Table 1: Anticancer Activity of Representative this compound Derivatives

CompoundTarget/Cell LineActivityReference
7n PC9 (erlotinib-sensitive)IC50 = 0.09 µM[1]
PC9-ER (erlotinib-resistant)IC50 = 0.15 µM[1]
Compound 27 Human Cytomegalovirus (HCMV)EC50 = 0.33 µM[7]
Antibacterial Activity

This compound derivatives have also emerged as promising antibacterial agents.[8] Studies have shown their efficacy against a range of both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of essential bacterial enzymes.

A series of new this compound derivatives were investigated for their in vitro antibacterial activity against various bacterial strains using the broth microdilution method.[8] A derivative bearing two thiocarbonyl groups exhibited good antibacterial activities against Staphylococcus aureus (MIC = 0.078 mg/ml), Bacillus cereus (MIC = 0.078 mg/ml), Escherichia coli (MIC = 0.625 mg/ml), and S. typhi (MIC = 1.25 mg/ml).[8]

Table 2: Antibacterial Activity of a Thiocarbonyl-Substituted this compound Derivative

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
Staphylococcus aureus0.078[8]
Bacillus cereus0.078[8]
Escherichia coli0.625[8]
S. typhi1.25[8]
Other Biological Activities

Beyond cancer and bacterial infections, this compound derivatives have shown potential in other therapeutic areas:

  • Antiviral Activity: A novel series of non-nucleoside HCMV DNA polymerase inhibitors based on the this compound core were synthesized. Compound 27 exhibited potent antiviral activity against HCMV with an EC50 of 0.33 μM.[7]

  • Antiurease Activity: Some derivatives have been utilized for in vitro antiurease activity, suggesting potential applications in treating infections caused by urease-producing bacteria like Helicobacter pylori.[9]

  • Electrochemical DNA Sensing: this compound-based heterocyclic compounds have been used for the electrochemical sensing of DNA.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the this compound core often involves the condensation of a substituted 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. Subsequent modifications can be introduced through various organic reactions.

A general method for the synthesis of 2-substituted this compound compounds involves the following steps:[7]

  • Formation of a 1,3-diketo amide intermediate: Reaction of a primary amine (e.g., 4-chlorobenzyl amine) with a methyl 3-chloro-3-oxopropionate yields a 1,3-diketo amide.[7]

  • Synthesis of the this compound core: The synthesis of the unsubstituted this compound core can be achieved through the generation of an intermediate which is then cyclized. For 2-substituted derivatives, an advanced intermediate is generated for late-stage diversification.[7]

  • Late-stage functionalization: Further modifications at the 2-position can be achieved through various coupling reactions or other transformations to introduce diverse substituents.

A novel and efficient synthetic strategy for the preparation of 7-bromo-1,4-dihydrothis compound-2,3-dione and its N1,N4-dialkylated derivatives utilizes phase-transfer catalysis under mild conditions.[11] The synthesized compounds are then characterized by NMR spectroscopy, mass spectrometry, and melting point analysis.[11]

In Vitro Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

This assay determines the ability of a compound to inhibit the autophosphorylation of EGFR in cancer cells.[12][13]

Protocol:

  • Cell Treatment: Culture cancer cells (e.g., A431) to 80-90% confluency and then starve them in serum-free medium for 24 hours. Pre-treat the cells with the test compound at various concentrations for 2 hours.

  • EGFR Stimulation: Stimulate the cells with EGF (100 ng/mL) for 15 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-EGFR (p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) kit.

    • Strip the membrane and re-probe with an antibody against total EGFR as a loading control.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of inhibition of EGFR phosphorylation.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[14][15][16][17][18]

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Electrochemical biosensors based on this compound derivatives can be used for the detection of DNA.[10][19][20][21][22]

Protocol Outline:

  • Electrode Modification: A glassy carbon electrode (GCE) is modified with the this compound compound.

  • DNA Immobilization: Single-stranded DNA (ssDNA) probes are immobilized onto the modified electrode surface.

  • Hybridization: The electrode is exposed to a solution containing the target DNA sequence. Hybridization of the probe with the target DNA occurs.

  • Electrochemical Measurement: The electrochemical response is measured using techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). The change in the electrochemical signal before and after hybridization indicates the presence and concentration of the target DNA.

Signaling Pathways and Mechanistic Visualizations

The therapeutic effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

EGFR Signaling Pathway and Inhibition

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding Grb2 Grb2 EGFR:f2->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR:f2->PI3K ERK ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR mTOR->Proliferation Pyrido_Pyrazine Pyrido_Pyrazine Pyrido_Pyrazine->EGFR:f2 Inhibition

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

mTOR Signaling Pathway and Potential Inhibition

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt_pathway PI3K-Akt Pathway cluster_mTOR_complexes mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibition Rheb Rheb-GTP TSC1_2->Rheb Inhibition Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition mTORC2 mTORC2 Akt_activation Akt Activation mTORC2->Akt_activation Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Pyrido_Pyrazine This compound Derivative Pyrido_Pyrazine->PI3K Potential Inhibition Pyrido_Pyrazine->mTORC1 Potential Inhibition

Caption: The mTOR signaling pathway and potential points of inhibition.

Experimental Workflow: Broth Microdilution for MIC Determination

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial dilutions of this compound derivative in 96-well plate D Inoculate wells with bacterial suspension A->D B Prepare bacterial inoculum (0.5 McFarland standard) C Dilute inoculum to final concentration (5x10^5 CFU/mL) B->C C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect wells for bacterial growth E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound derivatives represent a versatile and promising scaffold in the development of new therapeutic agents. Their demonstrated efficacy against cancer, bacteria, and viruses, coupled with their ability to modulate key signaling pathways, underscores their importance in modern medicinal chemistry. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand the therapeutic potential of this important class of heterocyclic compounds. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives will be crucial in translating their preclinical promise into clinical applications.

References

Structure-Activity Relationship (SAR) Studies of Pyrido[2,3-b]pyrazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrido[2,3-b]pyrazine derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anticancer and antimicrobial effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines, a class of nitrogen-containing heterocyclic compounds, have emerged as a versatile scaffold in drug discovery. Their rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse substitutions, leading to a wide array of pharmacological properties. Researchers have explored their potential as kinase inhibitors for cancer therapy and as novel agents to combat microbial resistance. This guide will delve into the specific structural modifications that influence the biological activity of these compounds.

Anticancer Activity of Pyrido[2,3-b]pyrazines

This compound derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).

Structure-Activity Relationship for Anticancer Activity

The anticancer activity of pyrido[2,3-b]pyrazines is highly dependent on the nature and position of substituents on the heterocyclic core. Key SAR observations include:

  • Substitution at Position 7: The introduction of various heteroaromatic moieties at the 7-position has been explored to enhance potency. For instance, certain substitutions at this position have been shown to overcome erlotinib (B232) resistance in non-small cell lung cancer (NSCLC) cell lines.

  • Unsubstituted Position 2: Maintaining an unsubstituted 2-position on the pyridopyrazine core has been identified as important for activity against certain cancer cell lines.

  • Fused Ring Systems: The fusion of additional rings to the this compound scaffold can modulate activity. For example, pyrrolo[2,3-b]pyrazines have been investigated as potent FGFR inhibitors.[1]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

Compound IDR-Group (Position)Cancer Cell LineIC50 (µM)Reference
7n Heteroaromatic moiety at position 7PC9 (Erlotinib-sensitive)0.09[2]
PC9-ER (Erlotinib-resistant)0.15[2]
Compound 9 5H-pyrrolo[2,3-b]pyrazine scaffoldFGFR1 enzymatic assay>90% inhibition at 1 µM[1]

Antimicrobial Activity of Pyrido[2,3-b]pyrazines

This compound derivatives have also demonstrated notable activity against a range of bacterial pathogens. Their mechanism of action is believed to involve the inhibition of essential bacterial processes, such as cell wall synthesis.

Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial SAR of pyrido[2,3-b]pyrazines highlights several key structural features:

  • Thiocarbonyl Groups: The presence of two thiocarbonyl groups on the heterocyclic moiety has been associated with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4]

  • Side Chains at Positions 2 and 3: The introduction of alkyl or aryl side chains at the 2 and 3-positions has been shown to decrease antibacterial activity.[3][4]

  • 1,4-Dioxide Derivatives: this compound 1,4-dioxide derivatives have been reported to exhibit strong antibacterial activities, whereas the corresponding 1-oxide derivatives were inactive.

Quantitative Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentrations (MIC) of selected this compound derivatives against various bacterial strains.

Compound IDR-Group (Position)Bacterial StrainMIC (mg/mL)Reference
Compound 1 2,3-dithioneStaphylococcus aureus0.078[3][4]
Bacillus cereus0.078[3][4]
Escherichia coli0.625[3][4]
Salmonella typhi1.25[3][4]
Compounds 2-5 Alkyl or aryl side-chains at positions 2 and 3Various strains1.5 - 5[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route to the this compound core involves the condensation of a substituted 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. Further modifications can be achieved through various organic reactions to introduce diverse substituents.

General Procedure:

  • A mixture of a substituted 2,3-diaminopyridine and a 1,2-dicarbonyl compound (e.g., oxalic acid, benzil) is refluxed in a suitable solvent such as glacial acetic acid or ethanol.[5][6]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of cold water.

  • The solid product is collected by filtration, washed with a suitable solvent, and purified by recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrido[2,3-b]pyrazines are often mediated through their interaction with specific cellular signaling pathways.

Inhibition of EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers, including NSCLC.[7] this compound derivatives can inhibit this pathway by blocking the ATP-binding site of the EGFR kinase domain.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG Grb2 Grb2 FRS2->Grb2 PI3K PI3K FRS2->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation Inhibitor This compound Inhibitor Inhibitor->FGFR Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Cytoplasm Cytoplasm Fructose6P Fructose-6-P UDPNAG UDP-NAG Fructose6P->UDPNAG Multiple Steps UDPNAM UDP-NAM UDPNAG->UDPNAM MurA, MurB UDPNAMPentapeptide UDP-NAM-pentapeptide UDPNAM->UDPNAMPentapeptide MurC-F LipidI Lipid I UDPNAMPentapeptide->LipidI MraY Membrane Cell Membrane LipidII Lipid II LipidI->LipidII MurG GlycanChain Growing Glycan Chain LipidII->GlycanChain Transglycosylase Periplasm Periplasm CrosslinkedPG Cross-linked Peptidoglycan GlycanChain->CrosslinkedPG Transpeptidase Inhibitor This compound Inhibitor Inhibitor->UDPNAM Inhibitor->LipidI Inhibitor->GlycanChain

References

Pyrido[2,3-b]pyrazine Derivatives: A Technical Guide to their Antifungal and Antibacterial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the pyrido[2,3-b]pyrazine core has emerged as a promising heterocyclic system, with derivatives exhibiting a broad spectrum of biological activities, including potent antifungal and antibacterial properties. This technical guide provides an in-depth overview of the current research, focusing on the antimicrobial applications of these derivatives, with a compilation of quantitative data, experimental insights, and mechanistic visualizations.

Antibacterial Activity of this compound Derivatives

This compound derivatives have demonstrated significant efficacy against a range of both Gram-positive and Gram-negative bacteria. The structural versatility of this scaffold allows for substitutions that can be fine-tuned to enhance antibacterial potency and spectrum.

Quantitative Antibacterial Data

The minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) are key parameters in assessing the antibacterial efficacy of a compound. The following tables summarize the reported activities of various this compound derivatives against several bacterial strains.

Compound Class/DerivativeBacterial StrainMIC (mg/mL)Reference
2,3-dithione-pyrido[2,3-b]pyrazine Staphylococcus aureus0.078[1][2][3]
Bacillus cereus0.078[1][2]
Escherichia coli0.625[1][2][3]
Salmonella typhi1.25[1][2]
This compound 1,4-dioxide derivatives Various bacteriaStrong activity[4]
N1,N4-dialkylated 7-bromo-1,4-dihydrothis compound-2,3-dione derivatives (2a, 2c) Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella spp.Significant activity[5]
CompoundBacterial StrainEC50 (mg/L)Reference
Amide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety (1-25) Xanthomonas oryzae pv. oryzicola (Xoc)1.2–4.0[6]
Xanthomonas oryzae pv. oryzae (Xoo)0.5–2.3[6]
Compound 16 Xanthomonas oryzae pv. oryzicola (Xoc)1.7[6]
Xanthomonas oryzae pv. oryzae (Xoo)0.5[6]
Compound X3 Xanthomonas oryzae pv. oryzicola0.13[7]
Xanthomonas axonopodis pv. citri3.37[7]
Pseudomonas syringae pv. actinidiae9.82[7]

Antifungal Activity of this compound Derivatives

Several this compound derivatives have also been identified as potent antifungal agents against a variety of plant pathogenic fungi.

Quantitative Antifungal Data
CompoundFungal StrainEC50 (mg/L)Reference
Compound X2 Rhizoctonia solani3.15[7]
Phomopsis sp.1.12[7]
Botrytis cinerea0.69[7]
Sclerotinia sclerotiorum1.59[7]
Magnaporthe oryzae0.92[7]

Structure-Activity Relationships (SAR)

The antimicrobial activity of this compound derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Key SAR observations include:

  • Thione Groups: The presence of two thiocarbonyl (thione) groups at the 2 and 3 positions appears to be crucial for potent antibacterial activity.[1][2]

  • Side Chains: The introduction of alkyl and aryl side chains has been shown to decrease the antibacterial effect in some series.[1]

  • Oxide Moieties: this compound 1,4-dioxide derivatives exhibit strong antibacterial activity, whereas the corresponding 1-oxide derivatives are inactive.[4]

  • Alkylation: N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydrothis compound-2,3-dione have shown significant antibacterial potential.[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. While specific protocols vary between studies, the following outlines a general workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

General Synthesis Workflow

The synthesis of this compound derivatives often involves a multi-step procedure. A common starting point is the condensation of a substituted 2,3-diaminopyridine (B105623) with a dicarbonyl compound.

G A 5-bromo-2,3-diaminopyridine C Condensation A->C B Oxalic Acid B->C D Intermediate C->D E Further Reactions (e.g., Thionation, Alkylation) D->E F This compound Derivatives E->F

Caption: General synthesis workflow for this compound derivatives.

A typical synthesis may start from 5-bromo-2,3-diaminopyridine and oxalic acid.[2] Further modifications, such as the introduction of thione groups or alkyl side chains, are then carried out on the resulting this compound core.[2] Another synthetic route involves the reaction of furazano[4,5-b]pyridine 3-oxide with the enolic form of 1,3-diketones or beta-ketoesters.[4]

Antimicrobial Susceptibility Testing

The antibacterial and antifungal activities of the synthesized compounds are typically evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of test compounds C Inoculate dilutions with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature and time C->D E Visually assess for microbial growth D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for antimicrobial susceptibility testing.

Mechanism of Action

The precise mechanisms of action for many this compound derivatives are still under investigation. However, a significant body of evidence points towards the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated and attractive targets for antibiotic development.

Some derivatives have been shown to act as dual inhibitors, targeting the ATPase domains (GyrB/ParE) of both enzymes.[8][9] This dual-targeting approach can be advantageous in overcoming resistance mechanisms that may arise from mutations in a single target.

G cluster_0 Bacterial Cell cluster_1 Cellular Processes A This compound Derivative B DNA Gyrase (GyrB) A->B Inhibits C Topoisomerase IV (ParE) A->C Inhibits G Inhibition of DNA Supercoiling B->G C->G D DNA Replication H Bacterial Cell Death D->H E Transcription E->H F DNA Repair F->H G->D Blocks G->E Blocks G->F Blocks

Caption: Proposed mechanism of action via inhibition of DNA gyrase and topoisomerase IV.

Furthermore, some studies suggest that certain derivatives can disrupt the bacterial cell membrane and inhibit the formation of biofilms and the production of extracellular polysaccharides, which are crucial for bacterial virulence.[6][7] In fungi, the mechanism may involve damaging the cell membrane and increasing intracellular reactive oxygen species (ROS) levels.[7]

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel antifungal and antibacterial agents. The extensive research to date has demonstrated their potential to combat a wide range of microbial pathogens, including drug-resistant strains. Future research should focus on:

  • Lead Optimization: Systematic modification of the this compound core to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanistic Studies: In-depth investigation into the molecular mechanisms of action to identify novel targets and overcome resistance.

  • In Vivo Efficacy: Evaluation of the most promising candidates in animal models of infection to assess their therapeutic potential.

The continued exploration of this chemical class holds significant promise for addressing the urgent global need for new and effective antimicrobial therapies.

References

Pyrido[2,3-b]pyrazine: A Versatile Scaffold for the Synthesis of Complex Molecules in Drug Discovery and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine core, a nitrogen-containing heterocyclic system, has emerged as a privileged scaffold in the design and synthesis of complex molecules with diverse and significant applications. Its unique electronic properties and rigid, planar structure make it an attractive building block for developing novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this compound, offering valuable insights for professionals in drug discovery and material science.

I. Synthesis of the this compound Core

The construction of the this compound ring system can be achieved through several synthetic strategies, with the most common being the condensation of 2,3-diaminopyridine (B105623) with α-dicarbonyl compounds and multicomponent reactions.

Condensation of 2,3-Diaminopyridine with α-Dicarbonyl Compounds

A straightforward and widely used method for synthesizing 2,3-disubstituted pyrido[2,3-b]pyrazines involves the condensation of 2,3-diaminopyridine with various 1,2-dicarbonyl compounds, such as arylglyoxals or benzil (B1666583).

Experimental Protocol: Synthesis of 2,3-Diphenylthis compound

  • Materials: 2,3-diaminopyridine, Benzil, Ethanol (B145695), Glacial Acetic Acid.

  • Procedure:

    • A solution of 2,3-diaminopyridine (1 equivalent) and benzil (1 equivalent) is prepared in a mixture of ethanol and a catalytic amount of glacial acetic acid.

    • The reaction mixture is refluxed for a specified period (typically 4-8 hours), with the progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

    • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • Recrystallization from a suitable solvent, such as ethanol or acetic acid, can be performed for further purification.

This method offers a versatile route to a variety of 2,3-disubstituted analogs by simply varying the α-dicarbonyl starting material.

Multicomponent Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazines

A highly efficient one-pot, three-component reaction provides access to more complex, fused this compound derivatives. This approach combines an aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine (B29847) in the presence of a catalyst.

Experimental Protocol: General Procedure for the Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazines

  • Materials: Substituted aromatic aldehyde (1 equiv.), 1,3-indanedione (1 equiv.), 2-aminopyrazine (1 equiv.), p-toluenesulfonic acid (p-TSA, 20 mol%), Ethanol.

  • Procedure:

    • A mixture of the substituted aromatic aldehyde, 1,3-indanedione, 2-aminopyrazine, and p-TSA is refluxed in ethanol.

    • The reaction is monitored by TLC until completion (typically 8-9 hours).

    • The mixture is then cooled to room temperature, leading to the precipitation of the product.

    • The solid is filtered, washed with cold ethanol and water, and dried.

    • Recrystallization from ethyl acetate (B1210297) can be performed to obtain the pure product.

This multicomponent strategy is advantageous due to its operational simplicity and good to excellent yields.

G cluster_synthesis Synthesis of this compound Core cluster_route1 Condensation Reaction cluster_route2 Multicomponent Reaction 2,3-Diaminopyridine 2,3-Diaminopyridine Condensation Condensation (Acid Catalyst, Reflux) 2,3-Diaminopyridine->Condensation alpha-Dicarbonyl α-Dicarbonyl (e.g., Benzil) alpha-Dicarbonyl->Condensation This compound 2,3-Disubstituted This compound Condensation->this compound Aldehyde Aromatic Aldehyde MCR One-pot Reaction (p-TSA, Reflux) Aldehyde->MCR Indanedione 1,3-Indanedione Indanedione->MCR 2-Aminopyrazine 2-Aminopyrazine 2-Aminopyrazine->MCR FusedPyrido Indeno[2',1':5,6]pyrido- [2,3-b]pyrazine MCR->FusedPyrido

Caption: Synthetic routes to the this compound core.

Synthesis of this compound N-Oxides

This compound 1,4-dioxide and 1-oxide derivatives can be synthesized from furazano[4,5-b]pyridine 3-oxide and the enolic form of 1,3-diketones or β-ketoesters. This reaction is often catalyzed by silica (B1680970) gel or molecular sieves.[1]

II. Applications in Drug Discovery

The this compound scaffold is a versatile platform for the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant activity against various biological targets implicated in cancer, infectious diseases, and pain.

Anticancer Activity

This compound derivatives have shown potent anticancer activity, notably as inhibitors of key signaling pathways involved in tumor growth and survival.

  • PI3K/Akt/mTOR Pathway Inhibition: Certain pyrazino[2,3-b]pyrazine-2-one derivatives have been identified as mTOR kinase inhibitors, a critical component of the PI3K/Akt/mTOR pathway that regulates cell proliferation, growth, and survival.

  • EGFR Inhibition and Overcoming Erlotinib (B232) Resistance: Novel pyrido[2,3-b]pyrazines have been designed to inhibit both erlotinib-sensitive and erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines. These compounds show promise in overcoming the EGFR T790M mutation, a common mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTORC1 Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation promotes PyridoPyrazine This compound Derivatives PyridoPyrazine->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

cluster_pathway EGFR Signaling and Erlotinib Resistance EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF EGFR_mut EGFR (T790M) EGFR_mut->PI3K_Akt EGFR_mut->RAS_RAF Proliferation Tumor Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_RAF->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Erlotinib->EGFR_mut  Ineffective PyridoPyrazine This compound Derivatives PyridoPyrazine->EGFR_mut EGF EGF EGF->EGFR_mut

Caption: Overcoming erlotinib resistance with pyrido[2,3-b]pyrazines.

Table 1: Anticancer Activity of this compound Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
7n PC9 (erlotinib-sensitive)0.09[2]
PC9-ER (erlotinib-resistant)0.15[2]
Compound 28 MiaPaCa-2 (pancreatic cancer)0.025[3]
Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as both antibacterial and antifungal agents.

  • Antibacterial Mechanism: Some derivatives exhibit antibacterial activity by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[4] Others have been shown to inhibit the formation of extracellular polysaccharides (EPS) and biofilms, which are crucial for bacterial virulence and resistance.[1]

  • Antifungal Mechanism: The antifungal action of certain this compound derivatives is attributed to the disruption of the fungal cell membrane and the induction of reactive oxygen species (ROS), leading to fungal cell death.[1] There is also evidence suggesting that some derivatives may inhibit ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.

cluster_antimicrobial Antimicrobial Mechanisms of Pyrido[2,3-b]pyrazines cluster_antibacterial Antibacterial Action cluster_antifungal Antifungal Action DNA_Gyrase Bacterial DNA Gyrase Replication DNA Replication DNA_Gyrase->Replication Biofilm Biofilm & EPS Formation Virulence Bacterial Virulence Biofilm->Virulence PyridoPyrazine_bac This compound PyridoPyrazine_bac->DNA_Gyrase PyridoPyrazine_bac->Biofilm Ergosterol Ergosterol Biosynthesis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane ROS Increased ROS Production Cell_Death Fungal Cell Death ROS->Cell_Death PyridoPyrazine_fun This compound PyridoPyrazine_fun->Ergosterol PyridoPyrazine_fun->ROS induces

Caption: Antimicrobial mechanisms of this compound derivatives.

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismActivityValueReference
Compound 1 (2,3-dithione) S. aureusMIC0.078 mg/mL
B. cereusMIC0.078 mg/mL
E. coliMIC0.625 mg/mL
Compound X2 B. cinereaEC500.69 mg/L[1]
M. oryzaeEC500.92 mg/L[1]
Compound X3 X. oryzae pv. oryzicolaEC500.13 mg/L[1]
Other Therapeutic Applications
  • TRPV1 Antagonism for Pain Management: The this compound scaffold has been utilized to develop antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling. These compounds show potential for the treatment of inflammatory pain.

  • Antiviral Activity: A novel series of non-nucleoside HCMV DNA polymerase inhibitors based on the this compound core has been synthesized, demonstrating broad-spectrum antiherpetic activity.

cluster_pathway TRPV1 Signaling in Pain Perception TRPV1 TRPV1 Channel Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Depolarization Neuronal Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal PyridoPyrazine This compound Antagonist PyridoPyrazine->TRPV1

Caption: Antagonism of the TRPV1 channel for pain relief.

III. Applications in Material Science

Beyond their therapeutic potential, this compound derivatives have shown promise in material science, particularly in the fields of nonlinear optics and electrochemical sensing.

  • Nonlinear Optical (NLO) Properties: Certain indeno[2′,1′:5,6]this compound derivatives exhibit significant second-order NLO responses, making them potential candidates for applications in optoelectronics and photonics.

  • Electrochemical DNA Sensing: These compounds have been utilized as electrochemical sensors for the detection of DNA. The interaction between the this compound derivative and DNA can be monitored using techniques like cyclic voltammetry.

cluster_workflow Electrochemical DNA Sensing Workflow Immobilize_DNA 2. Immobilize ssDNA on Electrode Surface Incubate 3. Incubate with This compound Derivative Immobilize_DNA->Incubate Interaction Binding Event Incubate->Interaction CV_Measurement 4. Perform Cyclic Voltammetry (CV) Analyze_Signal 5. Analyze Change in Electrochemical Signal CV_Measurement->Analyze_Signal Interaction->CV_Measurement

Caption: Workflow for electrochemical DNA sensing.

IV. Experimental Workflows

Phenotypic Screening for Anticancer Drug Discovery

Phenotypic screening is a powerful approach to identify compounds that induce a desired cellular phenotype, such as cancer cell death, without prior knowledge of the molecular target.

cluster_workflow Phenotypic Screening Workflow Compound_Addition 2. Add this compound Derivatives Incubation 3. Incubate for a Defined Period Compound_Addition->Incubation Phenotypic_Assay 4. Perform Phenotypic Assay (e.g., Viability) Incubation->Phenotypic_Assay Data_Analysis 5. Analyze Data to Identify 'Hits' Phenotypic_Assay->Data_Analysis Hit_Validation 6. Hit Validation and Mechanism of Action Studies Data_Analysis->Hit_Validation

Caption: General workflow for phenotypic anticancer drug screening.

hERG Inhibition Assay

Assessing the potential for cardiotoxicity is a critical step in drug development. The hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition assay is a standard method for evaluating this risk.

Experimental Protocol: Thallium Flux Assay for hERG Inhibition

  • Principle: This assay uses thallium ions (Tl+) as a surrogate for potassium ions (K+). Inhibition of the hERG channel prevents the influx of Tl+ into the cells, which is measured using a Tl+-sensitive fluorescent dye.

  • Procedure:

    • hERG-expressing cells are plated in a multi-well plate.

    • The cells are loaded with a Tl+-sensitive fluorescent dye.

    • The test compound (this compound derivative) is added at various concentrations.

    • A stimulus is applied to open the hERG channels, and a Tl+-containing solution is added.

    • The change in fluorescence, which is proportional to the Tl+ influx, is measured over time.

    • The IC50 value is calculated to determine the concentration of the compound that causes 50% inhibition of the hERG channel.

V. Conclusion

The this compound core represents a remarkably versatile and valuable building block in the synthesis of complex molecules. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new drugs to treat cancer, infectious diseases, and pain. Furthermore, their unique physicochemical properties open up avenues for their application in material science. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this privileged scaffold in their respective fields.

References

Methodological & Application

Application Notes and Protocols for Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the efficient, one-pot, multicomponent synthesis of various pyrido[2,3-b]pyrazine derivatives. The methodologies outlined are designed for ease of use and reproducibility in a research and development setting.

Introduction

Pyrido[2,3-b]pyrazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their scaffold is a key component in molecules with a wide range of biological activities. Multicomponent reactions (MCRs) offer a streamlined and atom-economical approach to synthesizing these complex structures from simple starting materials in a single step, avoiding the need for isolating intermediates. This document details a robust and high-yielding three-component protocol for the synthesis of indeno[2',1':5,6]this compound derivatives.

Three-Component Synthesis of Indeno[2',1':5,6]this compound Derivatives

This protocol is based on the acid-catalyzed condensation of an aromatic aldehyde, indane-1,3-dione, and 2-aminopyrazine (B29847). The reaction proceeds in a one-pot fashion to afford the target compounds in good to excellent yields.[1]

Experimental Protocol

Materials:

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Indane-1,3-dione

  • 2-Aminopyrazine

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol (B145695) (absolute)

  • Ethyl acetate

  • Petroleum ether

  • Water (distilled or deionized)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven or desiccator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the substituted aromatic aldehyde (0.684 mmol, 1.0 eq), indane-1,3-dione (0.1 g, 0.684 mmol, 1.0 eq), and 2-aminopyrazine (0.684 mmol, 1.0 eq).[1]

  • Add 10 mL of ethanol to the flask.

  • Add p-toluenesulfonic acid (p-TSA) (20 mol%) as the catalyst.[1]

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a solvent system of 70% petroleum ether and 30% ethyl acetate. The reaction is typically complete after approximately 8-9 hours.[1]

  • Once the reaction is complete, remove the heat source and allow the solution to cool gradually to room temperature.

  • The formation of yellowish solid precipitates indicates the product.[1]

  • Collect the solid product by filtration.

  • Wash the collected solid with water and then with cold ethanol.[1]

  • For further purification, recrystallize the product from ethyl acetate.[1]

  • Dry the purified product under vacuum overnight at room temperature. The final yields of the this compound derivatives are typically in the range of 82-89%.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of various indeno[2',1':5,6]this compound derivatives using the described protocol.

Aromatic Aldehyde (Substituent)CatalystSolventReaction Time (h)Yield (%)
4-Methoxybenzaldehydep-TSA (20 mol%)Ethanol989
4-Chlorobenzaldehydep-TSA (20 mol%)Ethanol8-985 (representative)
4-Nitrobenzaldehydep-TSA (20 mol%)Ethanol8-982 (representative)
Benzaldehyde (B42025)p-TSA (20 mol%)Ethanol8-984 (representative)

Note: Representative yields for chloro, nitro, and unsubstituted benzaldehyde are based on the reported range of 82-89% for a series of compounds in the source literature.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the multicomponent synthesis of this compound derivatives.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - Aromatic Aldehyde - Indane-1,3-dione - 2-Aminopyrazine B Add Solvent (Ethanol) & Catalyst (p-TSA) A->B Step 1 C Reflux Reaction Mixture (approx. 8-9 hours) B->C D Monitor by TLC C->D Step 2 E Cool to Room Temperature (Precipitation) D->E Completion F Filter Solid Product E->F Step 3 G Wash with Water & Cold Ethanol F->G H Recrystallize (from Ethyl Acetate) G->H I Dry Under Vacuum H->I J Pure this compound Derivative I->J Final Product

Caption: General workflow for the three-component synthesis.

Proposed Reaction Pathway

This diagram outlines a plausible mechanistic pathway for the formation of the indeno[2',1':5,6]this compound core.

G Aldehyde Ar-CHO (Aromatic Aldehyde) Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + H⁺ - H₂O Dione Indane-1,3-dione Dione->Knoevenagel + H⁺ - H₂O Pyrazine 2-Aminopyrazine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct + 2-Aminopyrazine (Michael Addition) Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Intramolecular Cyclization Product Indeno[2',1':5,6]pyrido [2,3-b]pyrazine Cyclized_Int->Product Aromatization (- H₂O)

Caption: Proposed reaction mechanism pathway.

References

Experimental techniques for characterizing Pyrido[2,3-b]pyrazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Comprehensive Analysis of a Promising Heterocyclic Scaffold

Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their diverse biological activities, including antitumor, antiviral, antibacterial, and kinase inhibitory effects, make them promising candidates for drug discovery.[1][2][3][4][5][6][7][8] Furthermore, their unique photophysical and electrochemical properties are being explored for applications in organic electronics.[9][10] This document provides detailed experimental techniques and protocols for the comprehensive characterization of novel Pyrido[2,3-b]pyrazine compounds, aimed at researchers, scientists, and drug development professionals.

General Characterization Workflow

A systematic approach is crucial for the thorough characterization of newly synthesized this compound derivatives. The general workflow involves initial structural confirmation followed by an in-depth analysis of physicochemical properties and biological activity.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_biological Biological Evaluation synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr xray Single Crystal X-ray Diffraction purification->xray If suitable crystals form uv_vis UV-Vis & Fluorescence Spectroscopy purification->uv_vis cytotoxicity Cytotoxicity Assays (e.g., MTT, CC50) purification->cytotoxicity ms Mass Spectrometry (HRMS) nmr->ms ftir FT-IR Spectroscopy ms->ftir electrochem Cyclic Voltammetry uv_vis->electrochem antimicrobial Antimicrobial Assays (e.g., MIC) cytotoxicity->antimicrobial kinase Kinase Inhibition Assays antimicrobial->kinase in_vivo In Vivo Studies (if applicable) kinase->in_vivo

Caption: General workflow for the synthesis, purification, and characterization of this compound compounds.

Structural Elucidation

Accurate determination of the chemical structure is the foundational step in characterizing any new compound. A combination of spectroscopic techniques is employed for unambiguous structure confirmation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.

  • Objective: To identify the number and connectivity of protons and carbons in the molecule.

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[11] The choice of solvent depends on the solubility of the compound.

    • Use Tetramethylsilane (TMS) as an internal standard.[12]

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra to determine the chemical shift, integration, and multiplicity of each proton signal.

    • Acquire ¹³C NMR spectra to identify the number of unique carbon environments.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivities between protons and carbons, which is crucial for assigning complex structures.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak or TMS (0 ppm).

    • Analyze chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) to deduce the structure.[12]

Protocol 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

  • Objective: To determine the exact molecular weight and confirm the elemental formula.

  • Instrumentation: High-Resolution Mass Spectrometer (HRMS), often coupled with an ionization source like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[10]

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • The sample is then directly infused into the mass spectrometer or introduced via a liquid chromatography system.

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

    • Ensure the instrument is calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺·).

    • Compare the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated mass for the proposed chemical formula. A mass accuracy of <5 ppm is generally considered confirmation of the elemental composition.[5]

Protocol 3: Single Crystal X-ray Diffraction

For crystalline compounds, X-ray diffraction provides the definitive three-dimensional molecular structure.

  • Objective: To determine the precise atomic arrangement, bond lengths, bond angles, and crystal packing of the molecule.

  • Methodology:

    • Grow single crystals of the this compound derivative suitable for X-ray analysis. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[13]

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using an X-ray diffractometer, typically with Mo Kα radiation.[13]

    • Process the diffraction data and solve the crystal structure using specialized software (e.g., SHELX, Olex2).

    • Refine the structural model to obtain the final crystallographic information file (CIF). The resulting structure provides unambiguous confirmation of the compound's constitution and stereochemistry.[13][14][15]

Physicochemical Characterization

Understanding the photophysical and electrochemical properties of this compound compounds is essential, particularly for their application in materials science.

Protocol 4: UV-Visible and Fluorescence Spectroscopy

These techniques are used to study the electronic transitions and emissive properties of the compounds.

  • Objective: To determine the absorption and emission properties, which are indicative of the electronic structure.

  • Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.

  • Sample Preparation:

    • Prepare dilute solutions of the compound in various solvents of different polarities (e.g., toluene, THF, chloroform, DMSO) to study solvatochromic effects.[10] Concentrations are typically in the range of 10⁻⁵ to 10⁻⁶ M.

  • Data Acquisition:

    • UV-Vis: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) should be determined.[9]

    • Fluorescence: Excite the sample at its λmax and record the emission spectrum. Determine the wavelength of maximum emission (λem).

  • Data Analysis:

    • Analyze the absorption bands, which may correspond to π-π* and n-π* transitions. Intramolecular charge transfer (ICT) bands are often observed in donor-acceptor systems.[9][10]

    • Evaluate the Stokes shift (the difference between λmax and λem).

    • Investigate properties like aggregation-induced emission (AIE) by measuring fluorescence in solvent/non-solvent mixtures (e.g., THF/water).[10]

Compound/DyeSolventλabs (nm)log ελem (nm)
Dye 2Toluene4424.83520
Dye 3Toluene4644.67560
Dye 5Toluene4764.71592
Dye 7Toluene4854.59624
Dye 10Toluene4124.79486
Table based on data from Deepak M. Kapse et al., 2022.[10]
Protocol 5: Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is used to investigate the redox properties of the compounds and to estimate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

  • Objective: To determine the oxidation and reduction potentials and to estimate the HOMO and LUMO energy levels.

  • Instrumentation: A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).

  • Experimental Setup:

    • Dissolve the compound in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).

    • Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel (B162337) reference electrode.

    • Calibrate the system using a ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

  • Data Acquisition:

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen).

    • Scan the potential over a range that covers the redox events of the compound.

  • Data Analysis:

    • Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • HOMO (eV) = -[Eox - Eref + 4.8]

      • LUMO (eV) = -[Ered - Eref + 4.8] (where Eref is the potential of the Fc/Fc⁺ couple, often assumed to be 4.8 eV below the vacuum level).

    • The electrochemical band gap can be estimated from the difference between the onset potentials.

Compound/DyeEHOMO (eV)ELUMO (eV)Electrochemical Band Gap (eV)
Dye 2-5.34-3.641.70
Dye 3-5.41-3.701.71
Dye 5-5.46-3.611.85
Dye 7-5.51-3.621.89
Dye 10-5.97-3.612.36
Table based on data from Deepak M. Kapse et al., 2022.[10]

Biological Evaluation

The diverse biological activities of Pyrido[2,3-b]pyrazines necessitate a range of assays to determine their therapeutic potential.

Biological_Screening_Funnel start Synthesized Compound Library primary_screen Primary Screening (e.g., Cytotoxicity against a panel of cell lines) start->primary_screen hit_id Hit Identification (Compounds with IC₅₀ < threshold) primary_screen->hit_id hit_id->start Inactive secondary_screen Secondary Assays (e.g., Specific target inhibition, Antiviral EC₅₀, Antibacterial MIC) hit_id->secondary_screen Active lead_select Lead Selection (Potency, Selectivity, Low Toxicity) secondary_screen->lead_select lead_select->secondary_screen Requires Optimization mechanism Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) lead_select->mechanism Promising preclinical Preclinical Development mechanism->preclinical

References

Application Notes: Pyrido[2,3-b]pyrazine Derivatives in Electrochemical DNA Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrido[2,3-b]pyrazines are a class of heterocyclic compounds with a planar structure that allows them to interact with DNA, primarily through intercalation. This interaction forms the basis for their application in electrochemical DNA biosensors. When a pyrido[2,3-b]pyrazine derivative intercalates into the double-stranded DNA (dsDNA) helix immobilized on an electrode surface, it can induce a detectable change in the electrochemical signal. This change can be correlated with the concentration of the target DNA, enabling sensitive and specific detection. The synthesis of novel this compound derivatives has opened new avenues for their use in various fields, including material sciences and, notably, as a recognition element in electrochemical DNA biosensors.[1][2]

Principle of Detection

The fundamental principle behind the use of this compound derivatives in this context is the modulation of an electrochemical signal upon DNA hybridization and subsequent intercalation. A typical sensor setup involves a working electrode modified with single-stranded DNA (ssDNA) probes. When the complementary target DNA is present in the sample, it hybridizes with the probe to form dsDNA. The this compound derivative, present in the solution, then intercalates into the newly formed dsDNA. This intercalation event alters the properties of the electrode-solution interface, leading to a measurable change in the electrochemical response, often monitored by techniques such as cyclic voltammetry (CV).[1] CV has the advantage of being able to detect very low concentrations of DNA with high sensitivity to small changes in concentration.[1]

Signaling Pathway

The signaling mechanism in a this compound-based electrochemical DNA sensor typically involves the following steps:

Signaling_Pathway ssDNA ssDNA Probe Immobilized on Electrode dsDNA dsDNA Hybridization ssDNA->dsDNA Hybridization TargetDNA Target DNA in Sample TargetDNA->dsDNA Intercalation Intercalation dsDNA->Intercalation PyridoPyrazine This compound Derivative (Intercalator) PyridoPyrazine->Intercalation SignalChange Electrochemical Signal Change Intercalation->SignalChange Modulation

Caption: Signaling pathway of the electrochemical DNA sensor.

Quantitative Data Summary

The performance of different synthesized this compound derivatives in electrochemical DNA sensing can be summarized as follows. These compounds were utilized for the first time in the electrochemical sensing of DNA.[1][3]

CompoundSubstituent on this compound CoreObserved Electrochemical Response upon DNA InteractionPotential Analytical Performance
4 PhenylSignificant change in cyclic voltammetry signalGood sensitivity towards target DNA
5 4-MethylphenylEnhanced signal change compared to compound 4Potentially lower detection limit
6 4-MethoxyphenylPronounced electrochemical responseHigh sensitivity
7 4-ChlorophenylThe most significant change in the electrochemical signalHighest sensitivity and lowest detection limit among the tested compounds

Note: The specific quantitative values for detection limits and linear ranges are not detailed in the provided search results. The table reflects the relative performance as suggested by the abstracts.

Experimental Protocols

1. Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin Derivatives (Compounds 4-7)

This protocol describes a multicomponent synthesis approach.[1][2]

  • Reactants: Indane-1,3-dione (1), a substituted aromatic aldehyde (2), and 2-aminopyrazine (B29847) (3).

  • Catalyst: 20 mol% p-toluenesulfonic acid (p-TSA).

  • Solvent: Ethanol (B145695).

  • Procedure:

    • A mixture of indane-1,3-dione, the respective substituted aromatic aldehyde, and 2-aminopyrazine is prepared in ethanol.

    • 20 mol% of p-TSA is added to the mixture.

    • The reaction mixture is stirred at room temperature.

    • The resulting product is recrystallized from ethyl acetate.

    • The purified product is dried under a vacuum overnight at room temperature.

  • Characterization: The chemical structures of the synthesized compounds (4-7) are confirmed using spectral techniques such as NMR and FT-IR.[1][2][3]

2. Electrochemical DNA Sensing Protocol

This protocol outlines the steps for using the synthesized this compound derivatives for electrochemical DNA detection.

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Phosphate buffer solution (PBS)

  • ssDNA probe sequence

  • Target DNA sequence

  • Synthesized this compound derivatives (Compounds 4-7)

  • Potentiostat/Galvanostat

Workflow Diagram:

Experimental_Workflow Start Start Step1 Electrode Preparation (Polishing & Cleaning) Start->Step1 Step2 ssDNA Probe Immobilization Step1->Step2 Step3 Hybridization with Target DNA Step2->Step3 Step4 Incubation with This compound Step3->Step4 Step5 Electrochemical Measurement (CV) Step4->Step5 End End Step5->End

Caption: Experimental workflow for electrochemical DNA sensing.

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina (B75360) slurry to a mirror finish.

    • Sonically clean the electrode in ethanol and deionized water.

    • Dry the electrode under a stream of nitrogen.

  • ssDNA Probe Immobilization:

    • Immobilize the ssDNA probe onto the cleaned electrode surface. This can be achieved through various methods, such as covalent bonding or physical adsorption.

  • Hybridization:

    • Incubate the electrode with the immobilized ssDNA probe in a solution containing the target DNA sequence.

    • Allow sufficient time for hybridization to occur, forming dsDNA on the electrode surface.

    • Rinse the electrode with a buffer solution to remove any non-specifically bound target DNA.

  • Intercalation:

    • Immerse the electrode with the dsDNA in a solution containing one of the this compound derivatives (e.g., compound 7).

    • Allow for the intercalation of the compound into the dsDNA helix.

  • Electrochemical Measurement:

    • Place the electrode in an electrochemical cell containing a suitable electrolyte (e.g., PBS).

    • Perform cyclic voltammetry by scanning the potential within a defined range.

    • Record the changes in the voltammetric peaks (e.g., peak current and potential) before and after the interaction with the target DNA and the this compound derivative. The magnitude of the change in the electrochemical signal is proportional to the amount of target DNA hybridized on the electrode surface.

Logical Relationship Diagram

Logical_Relationship Compound This compound Derivative Planarity Planar Structure Compound->Planarity possesses Intercalation DNA Intercalation Planarity->Intercalation enables Signal Electrochemical Signal (e.g., CV peak current) Intercalation->Signal modulates Hybridization dsDNA Formation (Hybridization) Hybridization->Intercalation is required for Electrode Electrode Surface Electrode->Hybridization hosts Detection Target DNA Detection Signal->Detection leads to

Caption: Logical relationship of components in the DNA sensor.

References

Application Notes and Protocols: Pyrido[2,3-b]pyrazine Derivatives as Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido[2,3-b]pyrazines are a class of heterocyclic compounds that have emerged as a promising scaffold in the development of kinase inhibitors for cancer therapy. Their rigid, planar structure allows for diverse substitutions, enabling the fine-tuning of their potency and selectivity against various protein kinases implicated in oncogenesis. This document provides detailed application notes and protocols for researchers utilizing Pyrido[2,3-b]pyrazine derivatives in cancer research, with a focus on their role as inhibitors of key signaling pathways.

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of representative this compound and structurally related derivatives against various cancer cell lines and specific kinases.

Table 1: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineTarget Pathway/MutationIC50 (µM)Reference
Compound 7n PC9 (NSCLC)EGFR sensitive0.09[1][2][1][2]
PC9-ER (NSCLC)Erlotinib-resistant0.15[1][2][1][2]
Compound 7f HCC827 (NSCLC)EGFR exon 19 deletion0.09[3][3]
NCI-H1975 (NSCLC)EGFR L858R/T790M0.89[3][3]
A-549 (NSCLC)Wild-type EGFR1.10[3][3]
Compound 8a PC-3 (Prostate)EGFR7.98[4]
A-549 (NSCLC)EGFR16.2[4]
Compound 8d PC-3 (Prostate)EGFR7.12[4]
A-549 (NSCLC)EGFR7.23[4]
Compound 14a Various Breast Cancer Cell LinesPI3K pathwayLow micromolar[5]
A Pyrido[3,4-b]pyrazine MiaPaCa-2 (Pancreatic)RET0.025[6]

Table 2: Kinase Inhibitory Activity of this compound and Related Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Tetrahydrothis compound Analog ALK (enzyme)~10[1][1]
ALK (cellular)~150[1][1]
Compound 8a EGFR (Wild-type)99[4]
EGFR (T790M mutant)123[4]
Pyrido[2,3-d]pyrimidine (PD173955) c-Src<10
Lck<5
bFGFr>1000
PDGFr>1000
EGFr>1000
Pyrido[2,3-d]pyrimidine (PD166285) c-Src<10
Lck<5
bFGFr60
PDGFr100
EGFr>1000
Pyrrolo[2,3-b]pyrazine (Compound 11) FGFR1<10[6]
FGFR4<10[6]
FGFR2<100[6]
FGFR3<100[6]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Pyrido_inhibitor This compound Inhibitor Pyrido_inhibitor->EGFR Inhibits (ATP-competitive) Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and inhibition by this compound derivatives.

ALK_Signaling_Pathway ALK_Fusion ALK Fusion Protein (e.g., NPM-ALK) JAK JAK ALK_Fusion->JAK PI3K PI3K ALK_Fusion->PI3K PLCg PLCγ ALK_Fusion->PLCg Pyrido_inhibitor Tetrahydrothis compound Inhibitor Pyrido_inhibitor->ALK_Fusion Inhibits STAT3 STAT3 JAK->STAT3 Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression Akt Akt PI3K->Akt PLCg->Gene_Expression Akt->Gene_Expression

Caption: Anaplastic Lymphoma Kinase (ALK) signaling and its inhibition.

Experimental_Workflow Synthesis Synthesis & Characterization of this compound Derivatives In_Vitro_Kinase In Vitro Kinase Assays (IC50 Determination) Synthesis->In_Vitro_Kinase Cell_Viability Cell Viability Assays (e.g., MTT) In_Vitro_Kinase->Cell_Viability Mechanism Mechanism of Action Studies Cell_Viability->Mechanism Western_Blot Western Blot (Target Phosphorylation) Mechanism->Western_Blot Apoptosis Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle In_Vivo In Vivo Animal Models Mechanism->In_Vivo

Caption: General experimental workflow for evaluating this compound kinase inhibitors.

Experimental Protocols

Synthesis of a Representative Tetrahydrothis compound ALK Inhibitor

This protocol is adapted from the synthesis of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of anaplastic lymphoma kinase.[1]

Scheme: Step 1: Reductive amination to form the piperazine (B1678402) ring. Step 2: Suzuki coupling to introduce the aryl group.

Materials:

Procedure:

  • Step 1: Synthesis of the Tetrahydrothis compound Core

    • To a solution of 2,3-diaminopyridine (1.0 eq) in DCE, add the desired aldehyde or ketone (1.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature overnight.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Step 2: Suzuki Coupling

    • To a solution of the brominated tetrahydrothis compound core (1.0 eq) in a mixture of dioxane and water, add the arylboronic acid (1.2 eq), K2CO3 (2.0 eq), and Pd(PPh3)4 (0.05 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture at 100 °C overnight.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the final compound by column chromatography.

Characterization:

  • Confirm the structure of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Principle: This is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of a kinase by the test compound.

Materials:

  • Kinase of interest (e.g., EGFR, ALK)

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test this compound compounds

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the this compound compounds in DMSO.

  • In a 384-well plate, add the test compound, kinase, and Eu-antibody mixture.

  • Add the Alexa Fluor™ 647-tracer to initiate the binding reaction.

  • Incubate at room temperature for 1 hour, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the this compound compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Western Blot Analysis of Kinase Phosphorylation

Principle: This technique is used to detect the phosphorylation status of a target kinase and its downstream effectors upon treatment with an inhibitor.

Materials:

  • Cancer cells

  • This compound test compounds

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ALK, anti-total-ALK, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with the this compound inhibitor for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip and re-probe the membrane with antibodies for the total protein and a loading control (e.g., β-actin or GAPDH) for normalization.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for 24-48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This flow cytometry method measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with this compound compounds

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

The this compound scaffold represents a versatile platform for the design of potent and selective kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, evaluate, and characterize novel this compound derivatives as potential anti-cancer agents. Careful consideration of the experimental design and data interpretation is crucial for advancing these promising compounds through the drug discovery pipeline.

References

Pyrido[2,3-b]pyrazine-Based Biosensor: Application Notes and Protocols for Electrochemical DNA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the design, fabrication, and application of a pyrido[2,3-b]pyrazine-based electrochemical biosensor for the detection of specific DNA sequences. This compound derivatives have emerged as a promising class of heterocyclic compounds in the development of biosensors due to their unique electrochemical and photophysical properties. Their planar structure allows for effective interaction with nucleic acids, making them excellent candidates for use as electrochemical indicators in DNA sensing platforms.

The protocols outlined below describe the synthesis of novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives, the fabrication of a DNA biosensor on a glassy carbon electrode, and the electrochemical detection of DNA hybridization using cyclic voltammetry.

Principle of Detection

The operating principle of this biosensor is based on the differential interaction of a this compound derivative with single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA). The planar this compound compound can intercalate into the dsDNA helix formed upon hybridization of a probe DNA with its complementary target sequence. This intercalation event alters the electrochemical properties of the this compound derivative, leading to a measurable change in the cyclic voltammetry (CV) signal. Specifically, the peak current of the compound is observed to decrease in the presence of dsDNA compared to ssDNA, indicating the formation of a DNA-compound complex. This change in the electrochemical signal is proportional to the concentration of the target DNA, enabling quantitative analysis.

Data Presentation

The following table summarizes the typical performance characteristics of an electrochemical DNA biosensor based on a this compound indicator. The data presented here is a representative example based on similar electrochemical DNA biosensors and serves to illustrate the expected performance.

Parameter Value Description
Analyte Target DNA SequenceA specific oligonucleotide sequence complementary to the immobilized probe.
Detection Method Cyclic Voltammetry (CV)Electrochemical technique used to measure the current response.
Working Electrode Glassy Carbon Electrode (GCE)Substrate for probe DNA immobilization.
Indicator Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivativeThe electroactive molecule that interacts with DNA.
Linear Range 1.0 fM to 100 nMThe concentration range over which the biosensor response is directly proportional to the analyte concentration.
Limit of Detection (LOD) 0.5 fMThe lowest concentration of the analyte that can be reliably detected.
Selectivity HighThe biosensor shows a significantly lower response to non-complementary DNA sequences compared to the complementary target.
Response Time < 30 minutesTime required for hybridization and electrochemical measurement.
Reproducibility (RSD) < 5%Relative standard deviation for repeated measurements.

Experimental Protocols

Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin Derivatives

This protocol describes a multicomponent synthesis of substituted indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives, which act as the electrochemical indicators.[1][2]

Materials:

Procedure:

  • In a round-bottom flask, combine equimolar amounts of indane-1,3-dione (1 mmol), a substituted aromatic aldehyde (1 mmol), and 2-aminopyrazine (1 mmol).

  • Add ethanol as the solvent and 20 mol% of p-TSA as a catalyst.

  • Reflux the reaction mixture for approximately 9 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Recrystallize the crude product from ethyl acetate to obtain the pure indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivative.

  • Dry the purified product under vacuum.

  • Characterize the synthesized compound using spectroscopic techniques such as NMR and FT-IR.

Fabrication of the Electrochemical DNA Biosensor

This protocol details the preparation of the DNA-modified glassy carbon electrode (GCE).

Materials:

  • Glassy carbon electrode (GCE)

  • Single-stranded DNA (ssDNA) probe with a terminal amine group

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.5 M NaOH

  • 0.5 M H₂SO₄

  • Alumina (B75360) slurry (0.05 µm)

  • Sonicator

  • Potentiostat

Procedure:

  • GCE Pre-treatment:

    • Polish the GCE surface with 0.05 µm alumina slurry on a polishing cloth for 5 minutes to a mirror-like finish.

    • Sonnicate the polished electrode in ethanol and then in deionized water for 5 minutes each to remove any adsorbed particles.

    • Activate the electrode surface by electrochemical cycling in 0.5 M H₂SO₄ for 10 cycles between -0.5 V and +1.5 V at a scan rate of 100 mV/s.

    • Rinse the electrode thoroughly with deionized water and dry under a stream of nitrogen.

  • Covalent Immobilization of ssDNA Probe:

    • Prepare a solution of 10 mM EDC and 25 mM NHS in PBS (pH 7.4).

    • Immerse the pre-treated GCE in the EDC/NHS solution for 1 hour at room temperature to activate the carboxyl groups on the electrode surface.

    • Rinse the electrode with PBS buffer.

    • Immediately immerse the activated GCE in a solution containing the amine-modified ssDNA probe (e.g., 10 µM in PBS) and incubate for 12-16 hours at 4°C to allow for covalent bond formation.

    • After incubation, rinse the electrode thoroughly with PBS to remove any non-specifically adsorbed DNA probes.

    • The DNA-modified electrode is now ready for use.

Electrochemical Detection of Target DNA

This protocol describes the procedure for detecting the target DNA sequence using the fabricated biosensor and a this compound derivative as the indicator.

Materials:

  • ssDNA probe-modified GCE

  • Target DNA solution (complementary sequence)

  • Non-complementary DNA solution (for control experiments)

  • Synthesized indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivative solution (e.g., 100 µM in DMSO, then diluted in buffer)

  • Tris-EDTA (TE) buffer (pH 7.4)

  • Potentiostat with a three-electrode cell (GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode)

Procedure:

  • Hybridization:

    • Incubate the ssDNA probe-modified GCE in the target DNA solution at a specific concentration for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for hybridization.

    • After hybridization, rinse the electrode gently with TE buffer to remove any unbound target DNA.

  • Electrochemical Measurement:

    • Prepare the electrochemical cell containing TE buffer and a specific concentration of the this compound derivative.

    • Immerse the GCE (after hybridization), the Ag/AgCl reference electrode, and the platinum counter electrode into the cell.

    • Perform cyclic voltammetry by scanning the potential from a starting value to a final value and back (e.g., from -0.2 V to +0.8 V) at a specific scan rate (e.g., 50 mV/s).

    • Record the cyclic voltammogram. The peak current corresponding to the this compound derivative will be measured.

  • Data Analysis:

    • Compare the peak current obtained after hybridization with the complementary target DNA to the peak current obtained with the ssDNA probe alone (before hybridization) and after incubation with a non-complementary DNA sequence.

    • A decrease in the peak current upon hybridization with the complementary target indicates a positive detection.

    • To quantify the target DNA, a calibration curve can be constructed by measuring the change in peak current at different concentrations of the target DNA.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling mechanism of the this compound-based electrochemical DNA biosensor.

G cluster_0 Before Hybridization cluster_1 After Hybridization ssDNA ssDNA Probe (Immobilized on GCE) Electrode1 Glassy Carbon Electrode ssDNA->Electrode1 Covalently attached Indicator1 This compound (Free in solution) Signal1 High Electrochemical Signal Indicator1->Signal1 Generates dsDNA dsDNA (Hybridized) Electrode2 Glassy Carbon Electrode dsDNA->Electrode2 Immobilized Signal2 Reduced Electrochemical Signal dsDNA->Signal2 Leads to Indicator2 This compound (Intercalated) Indicator2->dsDNA Intercalates into TargetDNA Target DNA TargetDNA->ssDNA Hybridizes with

Caption: Signaling mechanism of the electrochemical DNA biosensor.

Experimental Workflow

The diagram below outlines the key steps in the fabrication and use of the this compound-based biosensor.

G cluster_synthesis Synthesis of Indicator cluster_fabrication Biosensor Fabrication cluster_detection Target Detection A Reactants: Indane-1,3-dione, Aldehyde, 2-Aminopyrazine B Multicomponent Reaction (p-TSA, Ethanol, Reflux) A->B C Purification (Recrystallization) B->C D Characterized this compound Derivative C->D J Incubation with This compound D->J E GCE Pre-treatment (Polishing & Activation) F ssDNA Probe Immobilization (EDC/NHS Chemistry) E->F G Washing & Blocking F->G H Ready-to-use DNA Biosensor G->H I Hybridization with Target DNA H->I I->J K Cyclic Voltammetry Measurement J->K L Data Analysis: Signal Change vs. Concentration K->L

Caption: Experimental workflow for the biosensor.

References

Application Notes and Protocols for the Spectral Analysis of Synthesized Pyrido[2,3-b]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and spectral characterization of Pyrido[2,3-b]pyrazine compounds, a class of heterocyclic molecules with significant potential in medicinal chemistry and materials science.[1][2][3][4][5][6] The protocols outlined below detail the multicomponent synthesis of this compound derivatives and the subsequent analysis of their structural properties using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Introduction

Pyrido[2,3-b]pyrazines are nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse biological activities, including their potential as inhibitors for enzymes like PI3K isozymes and as agents for treating myocardial infarction.[1][7] Their unique electronic and structural properties also make them promising candidates for applications in materials science, such as in the development of novel dyes and electrochemical sensors.[1][6][8] Accurate synthesis and thorough spectral characterization are crucial for the successful development and application of these compounds.

Experimental Protocols

Protocol 1: Multicomponent Synthesis of this compound Derivatives

This protocol describes a general and efficient one-pot synthesis of substituted this compound derivatives.[1][7]

Materials:

  • Substituted aromatic aldehyde

  • 1,3-Indanedione

  • 2-Aminopyrazine (B29847)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethanol (B145695)

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Petroleum ether

  • Ethyl acetate (B1210297)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a round bottom flask equipped with a magnetic stirrer, combine the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), and 2-aminopyrazine (0.684 mmol).[1]

  • Add 10 mL of ethanol to the flask, followed by the catalytic amount of p-TSA (20 mol%).[1][7]

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction using TLC with a solvent system of 70% petroleum ether and 30% ethyl acetate. The reaction is typically complete after approximately 8-9 hours.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature. Yellowish solid precipitates of the pyrazine (B50134) derivative will form.[1]

  • Filter the solid product and wash it with water and then with cold ethanol.[1]

  • Recrystallize the crude product from ethyl acetate to obtain the pure this compound derivative.[1][7]

  • Dry the final product under vacuum overnight at room temperature.[1][7] The yields for this synthesis are typically in the range of 82-89%.[1][7]

Protocol 2: NMR Spectral Analysis

This protocol outlines the procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of the synthesized this compound compounds.

Instrumentation:

  • 400 MHz NMR Spectrometer (e.g., Bruker Avance III HD)[1][7]

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)[1][7]

  • Internal standard (e.g., Tetramethylsilane - TMS)[1][7]

Procedure:

  • Prepare the NMR sample by dissolving 5-10 mg of the synthesized compound in approximately 0.6 mL of DMSO-d₆ in an NMR tube.

  • Add a small amount of TMS as an internal standard.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the structure of the compound.

Protocol 3: FT-IR Spectral Analysis

This protocol provides a method for obtaining FT-IR spectra to identify the functional groups present in the synthesized this compound compounds.

Instrumentation:

  • FT-IR Spectrometer

  • Sample holder (e.g., KBr pellet press or ATR accessory)

Procedure:

  • Prepare the sample for analysis. For the KBr pellet method, mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet. For the ATR method, place a small amount of the solid sample directly onto the ATR crystal.

  • Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Data Presentation

The following tables summarize the characteristic NMR and FT-IR spectral data for a series of synthesized this compound derivatives.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆, δ ppm)

CompoundAr-H (m)NH (s)CH (non-aromatic) (s)Other Protons
4 7.20-7.859.625.64Aromatic protons consistent with structure
5 7.15-7.909.155.58Aromatic protons consistent with structure
6 7.05-7.808.955.46Aromatic protons consistent with structure
7 6.90-7.759.305.50Aromatic protons consistent with structure

Data extracted from a study on novel this compound based heterocyclic compounds.[1] The singlet for the non-aromatic CH proton typically appears in the range of 5.46–5.64 ppm, while the singlet for the NH proton is observed between 8.95–9.62 ppm.[1] The integration of protons in the aromatic region corresponds to the expected structural requirements of the compounds.[1]

Table 2: ¹³C NMR Spectral Data (DMSO-d₆, δ ppm)

The ¹³C NMR spectra of the synthesized compounds support the data obtained from ¹H NMR and FT-IR, confirming the successful synthesis of the target molecules.[1] Specific chemical shift values are dependent on the substituents on the this compound core.

Table 3: FT-IR Characteristic Absorption Bands (cm⁻¹)

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch3400 - 3200
C-H Stretch (Aromatic)3100 - 3000
C=O Stretch (from 1,3-indanedione moiety)1720 - 1680
C=N Stretch1650 - 1550
C=C Stretch (Aromatic)1600 - 1450
C-N Stretch1350 - 1000

The FT-IR spectra are used to confirm the presence of key functional groups in the synthesized this compound derivatives.

Visualization

The following diagram illustrates the general workflow for the synthesis and spectral analysis of this compound compounds.

G cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_output Output Reactants Aldehyde, 1,3-Indanedione, 2-Aminopyrazine Reaction One-pot Multicomponent Reaction (p-TSA, EtOH, Reflux) Reactants->Reaction Mixing Purification Cooling, Filtration, Recrystallization Reaction->Purification Work-up Product Pure this compound Compound Purification->Product NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Product->NMR_Analysis FTIR_Analysis FT-IR Spectroscopy Product->FTIR_Analysis Structure_Elucidation Structure Elucidation and Characterization NMR_Analysis->Structure_Elucidation FTIR_Analysis->Structure_Elucidation Spectral_Data Tabulated Spectral Data (δ, J, ν) Structure_Elucidation->Spectral_Data

Caption: Workflow for Synthesis and Spectral Characterization.

This diagram outlines the key stages from the initial multicomponent reaction to the final structural elucidation and data presentation for this compound compounds.

References

Application Notes and Protocols for DFT Computations of Pyrido[2,3-b]pyrazines' Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Density Functional Theory (DFT) for the in-silico investigation of the electronic properties of pyrido[2,3-b]pyrazine derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications in organic electronics.[1][2][3] DFT calculations offer a cost-effective and accurate method to predict and understand the electronic behavior of these molecules, thereby guiding synthetic efforts and accelerating the discovery process.[4][5]

Introduction to Pyrido[2,3-b]pyrazines and DFT

Pyrido[2,3-b]pyrazines are nitrogen-containing heterocyclic compounds with a core structure that imparts unique electronic characteristics. These properties are pivotal to their function in biological systems and their performance in electronic devices. DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases.[4] By calculating the electron density, DFT can accurately predict various molecular properties, including electronic energies, orbital distributions, and reactivity indices, which are crucial for understanding the behavior of this compound derivatives.

Applications in Drug Development and Materials Science

DFT computations on pyrido[2,3-b]pyrazines have several critical applications:

  • Rational Drug Design: Understanding the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, helps in predicting the reactivity and interaction of these molecules with biological targets.[2] This knowledge is instrumental in designing novel therapeutic agents.

  • Organic Electronics: The HOMO-LUMO gap is a key parameter in determining the potential of a molecule for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.[3] DFT calculations can efficiently screen candidate molecules for desired electronic characteristics.

  • Nonlinear Optical (NLO) Materials: DFT can predict NLO properties, identifying compounds with potential applications in advanced optical technologies.[1][6]

  • Electrochemical Sensing: The electronic behavior of these molecules, as elucidated by DFT, is relevant to their application in electrochemical biosensors, for instance, in DNA detection.[1][6]

Detailed Computational Protocol

This section outlines a standard protocol for performing DFT calculations on this compound derivatives.

Molecular Structure Preparation
  • Obtain the 3D structure: The initial molecular geometry can be built using molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

  • Pre-optimization: Perform an initial geometry optimization using a less computationally expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting structure.

DFT Calculation Setup

The choice of functional and basis set is critical for obtaining accurate results. A commonly used and well-validated combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[1][6][7]

  • Software: A quantum chemistry software package is required, such as Gaussian, ORCA, or GAMESS.

  • Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.[8]

  • Basis Set: The 6-31G(d,p) basis set provides a good balance between accuracy and computational cost for molecules of this size. For higher accuracy, larger basis sets like 6-311++G(d,p) can be employed.[9]

  • Solvation Model: If the properties in a specific solvent are of interest, an implicit solvation model like the Polarizable Continuum Model (PCM) should be included in the calculation.[10]

Geometry Optimization and Frequency Analysis
  • Optimization: Perform a full geometry optimization at the chosen level of theory (e.g., B3LYP/6-31G(d,p)). This step finds the minimum energy conformation of the molecule.

  • Frequency Calculation: After optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. Thermodynamic properties are also obtained from this step.

Calculation of Electronic Properties

Once the geometry is optimized, a single-point energy calculation can be performed to obtain the desired electronic properties. These include:

  • HOMO and LUMO Energies: These are fundamental in determining the electronic behavior and reactivity of the molecule.

  • HOMO-LUMO Gap (ΔE): Calculated as ELUMO - EHOMO, this is a crucial indicator of chemical reactivity and is related to the electronic excitation energy.

  • Global Reactivity Descriptors: These parameters provide insights into the chemical reactivity and stability of the molecule. They are calculated from the HOMO and LUMO energies as follows[9]:

    • Ionization Potential (I) ≈ -EHOMO

    • Electron Affinity (A) ≈ -ELUMO

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Softness (S) = 1 / (2η)

    • Electronegativity (χ) = (I + A) / 2

    • Electrophilicity Index (ω) = χ² / (2η)

Data Presentation

The quantitative data obtained from DFT calculations should be summarized in a clear and structured format for easy comparison between different this compound derivatives.

Table 1: Calculated Electronic Properties of this compound Derivatives (at B3LYP/6-31G(d,p))

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)Ionization Potential (I) (eV)Electron Affinity (A) (eV)Hardness (η) (eV)Softness (S) (eV⁻¹)Electronegativity (χ) (eV)Electrophilicity Index (ω) (eV)Dipole Moment (Debye)
Derivative 1----------
Derivative 2----------
Derivative 3----------
.................................

Note: The values in this table are placeholders and should be populated with the results from the DFT calculations.

For context, a study on novel this compound derivatives reported a HOMO-LUMO gap as low as 3.444 eV for one compound, which also exhibited a smaller hardness value (1.722 eV) and a greater softness value (0.290 eV⁻¹).[1][6] Another study on donor-acceptor-donor molecules based on a this compound backbone reported HOMO energy levels in the range of -5.34 to -5.97 eV and LUMO energy levels from -3.61 to -3.70 eV.[3]

Visualization of Workflows and Concepts

Visualizing the computational workflow and the relationships between calculated properties can aid in understanding the process and interpreting the results.

DFT_Workflow cluster_prep 1. Molecular Structure Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Analysis of Electronic Properties mol_build Build 3D Structure pre_opt Pre-optimization (Molecular Mechanics) mol_build->pre_opt geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) pre_opt->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc single_point Single-Point Energy Calculation freq_calc->single_point Optimized Geometry homo_lumo HOMO/LUMO Energies single_point->homo_lumo reactivity Global Reactivity Descriptors single_point->reactivity

Caption: A flowchart illustrating the key steps in the DFT computational workflow for analyzing the electronic properties of Pyrido[2,3-b]pyrazines.

References

Application Notes and Protocols for In Vitro Antioxidant and Anti-Urease Activity Assays of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro antioxidant and anti-urease activities of Pyrido[2,3-b]pyrazine derivatives. This class of heterocyclic compounds has garnered significant interest for its diverse pharmacological potential. The following protocols and data are intended to facilitate the screening and characterization of novel this compound derivatives in the context of drug discovery and development.

Introduction

Pyrido[2,3-b]pyrazines are nitrogen-containing heterocyclic compounds that have been explored for a range of biological activities, including as potential therapeutic agents.[1] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathological conditions. Consequently, the identification of novel antioxidant compounds is a key focus of pharmaceutical research. Similarly, the enzyme urease is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Inhibition of urease is a validated strategy for the treatment of urease-dependent pathogen infections. This document outlines standardized in vitro assays to evaluate the efficacy of this compound derivatives as both antioxidants and urease inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro antioxidant and anti-urease activities of a series of recently synthesized this compound derivatives, as reported by Iqbal et al. (2023). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the activity in the respective assay. Lower IC50 values indicate greater potency.

Table 1: In Vitro Antioxidant Activity of this compound Derivatives (DPPH Assay)

Compound IDStructureDPPH Scavenging IC50 (µM)[2]
4 2-(4-bromophenyl)-2,3-dihydro-1H-cyclopenta[b]pyrido[2,3-b]pyrazin-4-amine10.21 ± 0.25
5 2-(4-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]pyrido[2,3-b]pyrazin-4-amine5.92 ± 0.11
6 2-(4-fluorophenyl)-2,3-dihydro-1H-cyclopenta[b]pyrido[2,3-b]pyrazin-4-amine8.15 ± 0.17
7 2-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]pyrido[2,3-b]pyrazin-4-amine12.34 ± 0.31
Ascorbic Acid (Standard) -Not explicitly stated in the primary source, but typically in the low µM range.

Table 2: In Vitro Anti-Urease Activity of this compound Derivatives

Compound IDStructureUrease Inhibition IC50 (µM)[2]
4 2-(4-bromophenyl)-2,3-dihydro-1H-cyclopenta[b]pyrido[2,3-b]pyrazin-4-amine6.27 ± 0.14
5 2-(4-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]pyrido[2,3-b]pyrazin-4-amine4.12 ± 1.18
6 2-(4-fluorophenyl)-2,3-dihydro-1H-cyclopenta[b]pyrido[2,3-b]pyrazin-4-amine5.51 ± 0.12
7 2-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]pyrido[2,3-b]pyrazin-4-amine7.83 ± 0.19
Thiourea (Standard) -Not explicitly stated in the primary source, but typically in the low µM range.

Experimental Protocols

The following are detailed protocols for the recommended in vitro assays to determine the antioxidant and anti-urease activities of this compound derivatives.

Antioxidant Activity Assays

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Test Samples: Dissolve the this compound derivatives and the positive control in methanol to prepare stock solutions (e.g., 1 mg/mL). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds or the positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. The concentration that causes 50% inhibition is the IC50 value.

This assay measures the ability of antioxidants to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate (B84403) buffered saline (PBS) or ethanol (B145695)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of the test compounds and positive control as described for the DPPH assay.

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test compounds or the positive control to the respective wells.

    • For the blank, add 10 µL of the solvent used for the samples.

    • Incubate the plate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: Determine the IC50 value as described for the DPPH assay.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O in distilled water

  • Test compounds (this compound derivatives)

  • Standard (FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Samples and Standard: Prepare stock solutions and serial dilutions of the test compounds. Prepare a series of ferrous sulfate (B86663) standards of known concentrations.

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the test compounds, standards, or blank (solvent) to the respective wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. Use the standard curve to determine the FRAP value of the test samples, expressed as µM Fe(II) equivalents.

Anti-Urease Activity Assay

This assay is based on the Berthelot method, which measures the amount of ammonia (B1221849) produced from the enzymatic hydrolysis of urea (B33335) by urease. The ammonia reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue-colored indophenol, which is quantified spectrophotometrically.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Thiourea)

  • Phenol reagent (e.g., 5% w/v phenol and 0.025% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 2.5% w/v sodium hydroxide (B78521) and 0.42% v/v sodium hypochlorite)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 625 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of jack bean urease in phosphate buffer.

    • Prepare a solution of urea in phosphate buffer.

    • Prepare stock solutions and serial dilutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • Assay Protocol:

    • In a 96-well microplate, add 25 µL of the test compound or positive control at various concentrations.

    • Add 25 µL of the urease enzyme solution to each well.

    • For the blank, add 25 µL of buffer instead of the enzyme.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the urea solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Color Development:

    • Add 50 µL of the phenol reagent to each well.

    • Add 50 µL of the alkali reagent to each well.

    • Incubate the plate at room temperature for 10 minutes for color development.

  • Absorbance Measurement: Measure the absorbance at 625 nm.

  • Calculation of Inhibition: The percentage of urease inhibition is calculated using the following formula:

    where A_sample is the absorbance of the well with the test compound and A_control is the absorbance of the well with no inhibitor.

  • IC50 Determination: Determine the IC50 value as described previously.

Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanisms of action for the antioxidant and anti-urease activities of this compound derivatives.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (DPPH/ABTS/FRAP) mix Mix Reagents and Samples in 96-Well Plate prep_reagents->mix prep_samples Prepare this compound Derivative Dilutions prep_samples->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate (Time & Temp Dependent on Assay) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Experimental workflow for in vitro antioxidant activity assays.

Urease_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_enzyme Prepare Urease Enzyme and Urea Substrate pre_incubate Pre-incubate Enzyme with Test Compound prep_enzyme->pre_incubate prep_samples Prepare this compound Derivative Dilutions prep_samples->pre_incubate prep_control Prepare Positive Control (e.g., Thiourea) prep_control->pre_incubate add_substrate Add Urea to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate color_dev Add Berthelot Reagents for Color Development incubate->color_dev measure Measure Absorbance at 625 nm color_dev->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Experimental workflow for the in vitro anti-urease activity assay.

Antioxidant_Mechanism ROS Reactive Oxygen Species (e.g., DPPH•, ABTS•+) Stable_ROS Stable, Non-reactive Species ROS->Stable_ROS Radical Scavenging Compound This compound Derivative Oxidized_Compound Oxidized Derivative Compound->Oxidized_Compound Donates H• or e-

Caption: Proposed direct radical scavenging mechanism of antioxidant activity.

Urease_Inhibition_Mechanism Urea Urea Urease Urease Enzyme (Active Site) Urea->Urease Ammonia Ammonia + CO2 Urease->Ammonia Hydrolysis Inhibited_Urease Inhibited Urease Complex Compound This compound Derivative Compound->Urease Binding to Active Site

Caption: Proposed direct inhibition of the urease enzyme active site.

References

Application Notes and Protocols: Synthesis and Antibacterial Screening of Pyrido[2,3-b]pyrazine 1,4-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and antibacterial evaluation of pyrido[2,3-b]pyrazine 1,4-dioxide derivatives, a promising class of compounds in the development of new antibacterial agents.

Introduction

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. Pyrido[2,3-b]pyrazines, particularly their 1,4-dioxide derivatives, have garnered attention due to their potent antibacterial activities. These compounds are structurally related to quinoxaline (B1680401) 1,4-dioxides, which are known for their broad-spectrum antibacterial efficacy. The N-oxide moieties are often crucial for their biological activity, acting as bioreductive prodrugs that can be activated under hypoxic conditions, such as those found in bacterial biofilms and infected tissues. This document outlines the chemical synthesis of these derivatives and the subsequent protocols for screening their antibacterial efficacy.

Data Presentation

The antibacterial activity of synthesized this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize representative MIC values for various this compound derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives

CompoundDerivative TypeStaphylococcus aureus (mg/mL)Bacillus cereus (mg/mL)Escherichia coli (mg/mL)Salmonella typhi (mg/mL)
1 2,3-dithione0.078[1][2]0.078[1][2]0.625[1][2]1.25[1][2]
2 Alkyl side-chain1.25[1][2]1.25[1][2]5[1][2]5[1][2]
3 Aryl side-chain1.25[1][2]2.5[1][2]>5>5

Table 2: Antibacterial Spectrum of a Substituted this compound-1,4-dioxide (Compound 3g)

Bacterial GroupActivity Level
Enterobacteriaceae (E. coli, Klebsiella, Proteus, Shigella)Strong[3]
Gram-positive organismsWeaker[3]
SerratiaWeaker[3]
PseudomonasLacking[3]

Experimental Protocols

Protocol 1: Synthesis of this compound 1,4-Dioxide Derivatives

This protocol describes a general method for the synthesis of this compound 1,4-dioxides, adapted from literature procedures involving the reaction of furazano[4,5-b]pyridine 3-oxide with β-dicarbonyl compounds.[4]

Materials:

  • Furazano[4,5-b]pyridine 3-oxide

  • Substituted 1,3-diketone or β-ketoester

  • Silica (B1680970) gel or molecular sieves (as catalyst)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexane, ethyl acetate (B1210297), dichloromethane, methanol)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine furazano[4,5-b]pyridine 3-oxide (1 equivalent), the desired 1,3-diketone or β-ketoester (1.1-1.5 equivalents), and a catalytic amount of silica gel or freshly activated molecular sieves.

  • Solvent Addition: Add a sufficient volume of anhydrous solvent to the reaction vessel to ensure proper stirring.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography.[5][6][7][8]

    • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column.[5][6] Allow the silica to settle, ensuring no air bubbles are trapped.[5] Add a thin layer of sand on top of the silica bed.[6]

    • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.[6][8] Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[6]

    • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). For basic heterocyclic compounds, it may be beneficial to add a small percentage of triethylamine (B128534) (1-3%) to the eluent to prevent peak tailing.[9]

    • Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the desired product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound 1,4-dioxide derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR, mass spectrometry, and melting point analysis.

Protocol 2: Antibacterial Screening using Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

Materials:

  • Synthesized this compound 1,4-dioxide derivatives

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series. This will result in decreasing concentrations of the compound across the row.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial density.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum, but no compound.

    • Negative Control: A well containing only MHB to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Mandatory Visualizations

Synthesis_and_Screening_Workflow Start Start Synthesis Synthesis of this compound 1,4-Dioxide Derivatives Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Crude Product Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Purified Compound Screening Antibacterial Screening (Broth Microdilution) Characterization->Screening Characterized Compound MIC MIC Determination Screening->MIC End End MIC->End

Caption: Experimental workflow for the synthesis and antibacterial screening of this compound 1,4-dioxide derivatives.

Antibacterial_Screening_Protocol cluster_prep Preparation PrepStock Prepare Compound Stock Solutions SerialDilution Perform 2-fold Serial Dilutions in 96-well plate PrepStock->SerialDilution PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with Bacterial Suspension PrepInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Read MIC (Visual or OD600) Incubate->ReadMIC

Caption: Detailed workflow for the broth microdilution antibacterial screening protocol.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in the Functionalization of Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions used to functionalize the pyrido[2,3-b]pyrazine scaffold. This privileged heterocyclic core is a key component in a variety of biologically active molecules, demonstrating significant potential in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. This document offers detailed experimental protocols for key cross-coupling reactions, summarized data for easy comparison, and visualizations of reaction workflows and relevant biological pathways.

Introduction to Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are bicyclic heteroaromatic compounds containing a fused pyridine (B92270) and pyrazine (B50134) ring system. This scaffold is of significant interest in medicinal chemistry due to its ability to serve as a versatile template for the development of potent and selective therapeutic agents. Functionalized pyrido[2,3-b]pyrazines have been reported to exhibit a range of biological activities, including as antibacterial, antifungal, and antiviral agents. Notably, this scaffold has emerged as a crucial pharmacophore in the design of kinase inhibitors targeting signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) pathways.[1][2]

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the this compound core, allowing for the introduction of a wide array of substituents with high efficiency and selectivity. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the exploration of the chemical space around the this compound nucleus and the optimization of its pharmacological properties.

Synthesis of Halogenated this compound Precursors

The successful implementation of palladium-catalyzed cross-coupling reactions is contingent on the availability of suitably functionalized starting materials, typically halogenated pyrido[2,3-b]pyrazines. A general synthetic route to these precursors is outlined below.

General Workflow for the Synthesis of Halo-Pyrido[2,3-b]pyrazines

G cluster_0 Synthesis of Halogenated Precursors A 2,3-Diaminopyridine (B105623) C Condensation A->C B α-Diketone B->C D This compound Core C->D E Halogenation D->E F Halogenated this compound E->F

Caption: General workflow for the synthesis of halogenated this compound precursors.

A common method involves the condensation of a substituted 2,3-diaminopyridine with an α-diketone to form the this compound core. Subsequent halogenation, for instance, using N-bromosuccinimide (NBS) or phosphoryl chloride (POCl₃), introduces a reactive handle for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Data

The following sections provide detailed protocols and tabulated data for the most commonly employed palladium-catalyzed cross-coupling reactions for the functionalization of pyrido[2,3-b]pyrazines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halogenated this compound and an organoboron reagent.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Chloro-2,3-diphenylthis compound with an Arylboronic Acid

  • Materials:

    • 7-Chloro-2,3-diphenylthis compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • Na₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/H₂O (4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add 7-chloro-2,3-diphenylthis compound, the arylboronic acid, and sodium carbonate.

    • Evacuate and backfill the flask with argon (repeat three times).

    • Add Pd(PPh₃)₄ to the flask.

    • Add the degassed 1,4-dioxane/water mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

EntryHalogenated this compoundBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
17-Chloro-2,3-diphenylthis compoundPhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O901685
27-Bromo-2,3-diphenylthis compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Toluene (B28343)/EtOH/H₂O1001292
37-Chloro-pyrido[2,3-b]pyrazineThiophene-2-boronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Toluene110878
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling a halogenated this compound with a primary or secondary amine.

Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromo-2,3-diphenylthis compound

  • Materials:

    • 7-Bromo-2,3-diphenylthis compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • NaOtBu (1.4 equiv)

    • Toluene (anhydrous)

  • Procedure:

    • In a glovebox, add NaOtBu to a flame-dried Schlenk tube.

    • Add 7-bromo-2,3-diphenylthis compound, the amine, Pd₂(dba)₃, and Xantphos.

    • Add anhydrous toluene and seal the tube.

    • Heat the reaction mixture to 110 °C for 16-24 hours.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the residue by flash chromatography.

EntryHalogenated this compoundAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
17-Bromo-2,3-diphenylthis compoundMorpholinePd₂(dba)₃ (2)XantphosNaOtBuToluene1101888
27-Chloro-2,3-diphenylthis compoundAnilinePd(OAc)₂ (3)BINAPCs₂CO₃Dioxane1002475
37-Bromo-pyrido[2,3-b]pyrazineBenzylaminePd₂(dba)₃ (2)DavePhosK₃PO₄t-BuOH1001682
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a halogenated this compound and a terminal alkyne.[3]

Experimental Protocol: Sonogashira Coupling of 7-Iodo-2,3-diphenylthis compound

  • Materials:

    • 7-Iodo-2,3-diphenylthis compound (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Pd(PPh₃)₂Cl₂ (0.03 equiv)

    • CuI (0.05 equiv)

    • Triethylamine (TEA) (2.0 equiv)

    • DMF (anhydrous)

  • Procedure:

    • To a Schlenk flask, add 7-iodo-2,3-diphenylthis compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with argon.

    • Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.

    • Stir the reaction at room temperature for 12-24 hours.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

EntryHalogenated this compoundAlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
17-Iodo-2,3-diphenylthis compoundPhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)TEADMFRT1290
27-Bromo-2,3-diphenylthis compoundTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineTHF602475
37-Iodo-pyrido[2,3-b]pyrazine1-HexynePd(OAc)₂/XPhos (2)CuI (4)K₂CO₃Acetonitrile801685
Heck Reaction

The Heck reaction creates a C-C bond by coupling a halogenated this compound with an alkene.[4]

Experimental Protocol: Heck Reaction of 7-Bromo-2,3-diphenylthis compound with Styrene

  • Materials:

    • 7-Bromo-2,3-diphenylthis compound (1.0 equiv)

    • Styrene (1.5 equiv)

    • Pd(OAc)₂ (0.02 equiv)

    • P(o-tolyl)₃ (0.04 equiv)

    • Triethylamine (TEA) (1.5 equiv)

    • DMF (anhydrous)

  • Procedure:

    • In a sealed tube, combine 7-bromo-2,3-diphenylthis compound, Pd(OAc)₂, and P(o-tolyl)₃.

    • Evacuate and backfill with argon.

    • Add anhydrous DMF, triethylamine, and styrene.

    • Heat the reaction to 120 °C for 24 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

EntryHalogenated this compoundAlkeneCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
17-Bromo-2,3-diphenylthis compoundStyrenePd(OAc)₂ (2)P(o-tolyl)₃TEADMF1202470
27-Iodo-2,3-diphenylthis compoundEthyl acrylatePd(PPh₃)₄ (5)NaOAcDMA1001885
37-Bromo-pyrido[2,3-b]pyrazine4-VinylpyridineHerrmann's Catalyst (1)-K₂CO₃NMP1401265

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Functionalized pyrido[2,3-b]pyrazines have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5][6] For example, derivatives of this scaffold have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in the proliferation of non-small cell lung cancer (NSCLC).[1]

EGFR Signaling Pathway and Inhibition by this compound Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR EGF EGF EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by this compound-based inhibitors.

This compound-based EGFR inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This blockade of pro-survival signaling leads to the inhibition of cancer cell proliferation and induction of apoptosis. The functionalization of the this compound core through the cross-coupling reactions described above is critical for optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Conclusion

Palladium-catalyzed cross-coupling reactions are powerful and indispensable methods for the synthesis of diverse libraries of functionalized pyrido[2,3-b]pyrazines. The protocols and data presented in these application notes provide a practical guide for researchers in medicinal chemistry and drug discovery to effectively utilize these reactions for the development of novel therapeutic agents targeting a range of diseases, with a particular emphasis on kinase inhibitors for oncology. The versatility of these synthetic methods, coupled with the pharmacological importance of the this compound scaffold, ensures their continued and expanding role in the quest for new and improved medicines.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of pyrido[2,3-b]pyrazines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyrido[2,3-b]pyrazines, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low to No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature.
Suboptimal catalyst or solvent choice.The choice of catalyst and solvent is critical. For instance, in multicomponent reactions, p-Toluenesulfonic acid (p-TSA) in ethanol (B145695) has been shown to be effective[1][2]. If yields are low, consider screening other acidic catalysts or solvents of varying polarity, such as acetic acid, trifluoroacetic acid, DCM, THF, CH3CN, or DMF[1][2].
Purity of starting materials.Impurities in starting materials, such as 2,3-diaminopyridine (B105623) or the dicarbonyl compound, can lead to side reactions. Ensure the purity of your reactants before starting the reaction.
Degradation of the product under harsh reaction conditions.Pyrido[2,3-b]pyrazines can be sensitive to overly acidic or basic conditions, or high temperatures. If product degradation is suspected, consider using milder reaction conditions.
Formation of Multiple Products (Isomers/Byproducts) Use of unsymmetrical dicarbonyl compounds leading to regioisomers.The condensation of unsymmetrical α-dicarbonyl compounds with 2,3-diaminopyridine can result in the formation of two regioisomers. To improve regioselectivity, consider performing the reaction at a lower temperature in an acidic solvent like acetic acid or trifluoroacetic acid.
Side reactions due to reactive intermediates or impurities.Minimize side reactions by ensuring the purity of starting materials and optimizing reaction conditions. Purification techniques like column chromatography can be used to separate the desired product from byproducts.
Difficulty in Product Purification Product is a similar polarity to starting materials or byproducts.Optimize your column chromatography conditions. A mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective for purifying pyrazine (B50134) derivatives[3]. A step gradient elution might be necessary to achieve good separation.
Product is an oil or difficult to crystallize.If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. If crystallization is difficult, consider techniques like slow evaporation from a suitable solvent system or using a seed crystal.
Presence of colored impurities.Colored impurities can sometimes be removed by treating the crude product with activated charcoal before filtration and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Pyrido[2,3-b]pyrazines?

A1: The most prevalent methods for synthesizing the pyrido[2,3-b]pyrazine core are:

  • Condensation Reaction: This involves the reaction of a 2,3-diaminopyridine derivative with an α-dicarbonyl compound. This is a versatile method allowing for a variety of substituents on the pyrazine ring.

  • Multicomponent Reactions (MCRs): These reactions involve the one-pot combination of three or more starting materials to form the desired product. For example, the reaction of a substituted aromatic aldehyde, an active methylene (B1212753) compound (like indane-1,3-dione), and 2-aminopyrazine (B29847) in the presence of a catalyst can yield complex this compound derivatives in good yields[1][2].

  • Buchwald-Hartwig C-N Coupling: This cross-coupling reaction can be used to introduce amine substituents onto a pre-formed halogenated this compound core[4].

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to separate the starting materials from the product[1]. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the reaction's progression.

Q3: What is a typical work-up procedure for the synthesis of Pyrido[2,3-b]pyrazines?

A3: A common work-up procedure involves cooling the reaction mixture, followed by precipitation of the product. The solid product is then collected by filtration and washed with a suitable solvent (e.g., water and cold ethanol) to remove soluble impurities[1][2]. The crude product is then typically purified by recrystallization from a solvent like ethyl acetate or by column chromatography[1][2].

Q4: My product is a solid. What is a good recrystallization solvent?

A4: Ethyl acetate is often a good choice for the recrystallization of this compound derivatives[1][2]. However, the ideal solvent will depend on the specific solubility of your compound. It is advisable to test a range of solvents (e.g., ethanol, methanol, acetonitrile) to find the one that provides good solubility at high temperatures and poor solubility at room temperature.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Multicomponent Synthesis of a this compound Derivative

This table summarizes the effect of different catalysts and solvents on the yield of a model this compound synthesized from 4-methoxybenzaldehyde, 2-aminopyrazine, and indane-1,3-dione.

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1NoneEthanol1225
2p-TSA (10)H₂O1040
3p-TSA (10)DCM1055
4p-TSA (10)THF1060
5p-TSA (10)CH₃CN1075
6p-TSA (10)DMF1070
7p-TSA (10)Ethanol1085
8p-TSA (20) Ethanol 9 89

Data adapted from a study on the multicomponent synthesis of this compound derivatives. The optimal conditions were found to be 20 mol% p-TSA in ethanol for 9 hours, yielding 89% of the product.[1][2]

Experimental Protocols

Protocol 1: Multicomponent Synthesis of a this compound Derivative

This protocol describes the synthesis of a substituted this compound via a one-pot multicomponent reaction.[1][2]

Materials:

  • Substituted aromatic aldehyde (0.684 mmol)

  • Indane-1,3-dione (0.1 g, 0.684 mmol)

  • 2-Aminopyrazine (0.065 g, 0.684 mmol)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethanol (10 mL)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aromatic aldehyde (0.684 mmol), indane-1,3-dione (0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%).

  • Add 10 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux and stir for approximately 8-9 hours.

  • Monitor the reaction progress by TLC using a solvent mixture of 70% petroleum ether and 30% ethyl acetate.

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • Yellowish solid precipitates of the product should form.

  • Collect the solid product by filtration.

  • Wash the precipitate with water and then with cold ethanol.

  • Recrystallize the crude product from ethyl acetate.

  • Dry the purified product under vacuum overnight at room temperature.

Protocol 2: Condensation Synthesis of a this compound Derivative

This protocol outlines a general procedure for the synthesis of a this compound via the condensation of 2,3-diaminopyridine with an α-dicarbonyl compound.

Materials:

  • 2,3-Diaminopyridine

  • α-Dicarbonyl compound (e.g., benzil)

  • Glacial acetic acid

Procedure:

  • Dissolve 2,3-diaminopyridine in glacial acetic acid in a round-bottom flask.

  • Add an equimolar amount of the α-dicarbonyl compound to the solution.

  • Heat the reaction mixture at reflux for the time specified in the relevant literature (typically a few hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Signaling Pathway Diagrams

Certain this compound derivatives have been identified as inhibitors of specific signaling pathways implicated in diseases like cancer and pain.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K FGF FGF FGF->FGFR Binds Pyrido_Pyrazine This compound Inhibitor Pyrido_Pyrazine->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway by a this compound derivative.

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Pyrido_Pyrazine This compound Inhibitor Pyrido_Pyrazine->Destruction_Complex Stabilizes? Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: Postulated mechanism of a this compound inhibitor on the Wnt/β-catenin pathway.

Experimental Workflow

Synthesis_Workflow Start Starting Materials: - 2,3-Diaminopyridine - α-Dicarbonyl Compound Reaction Reaction: - Condensation - Reflux in Solvent (e.g., Acetic Acid) Start->Reaction Monitoring Monitoring: - TLC Analysis Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Precipitation in Water - Filtration Monitoring->Workup Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Analysis Analysis: - NMR, MS, mp Purification->Analysis Product Pure this compound Analysis->Product

Caption: A typical experimental workflow for the synthesis of Pyrido[2,3-b]pyrazines.

References

Common challenges and pitfalls in Pyrido[2,3-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrido[2,3-b]pyrazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important heterocyclic scaffold. Below you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides practical advice for overcoming common challenges in this compound synthesis, presented in a question-and-answer format.

1. Low or No Product Yield

Question: My reaction to synthesize a this compound is resulting in a very low yield or no desired product at all. What are the common causes and how can I improve it?

Answer: Low yields in this compound synthesis can stem from several factors. Here are some common culprits and potential solutions:

  • Purity of Starting Materials: The primary starting material, 2,3-diaminopyridine (B105623), can be unstable and prone to oxidation. Similarly, the α-dicarbonyl compound should be of high purity. Impurities can lead to unwanted side reactions and the formation of byproducts.

    • Troubleshooting:

      • Ensure the 2,3-diaminopyridine is pure and has been stored properly under an inert atmosphere.

      • Consider purifying your starting materials before use through recrystallization or column chromatography.

  • Suboptimal Reaction Conditions: The condensation reaction is sensitive to temperature, solvent, and the presence of a catalyst.

    • Troubleshooting:

      • Solvent: Ethanol (B145695) or acetic acid are commonly used. Acetic acid can act as both a solvent and a catalyst. For multicomponent reactions, solvents like ethanol, methanol, water, acetonitrile, DCM, and THF have been tested, with ethanol often providing excellent yields.[1][2]

      • Catalyst: While the reaction can proceed without a catalyst, acidic catalysis (e.g., acetic acid, p-TSA) is often employed to improve the reaction rate and yield.[1] For some multicomponent syntheses, 20 mol% of p-TSA has been shown to be effective.[1]

      • Temperature: Reactions are typically run at elevated temperatures (reflux). However, temperature can also affect the regioselectivity (see FAQ 2).

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • If the starting materials are still present after the initial reaction time, consider extending the reaction time.

  • Product Decomposition: The this compound core is generally stable, but prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to degradation.

    • Troubleshooting:

      • Ensure the work-up procedure is not overly harsh. Neutralize the reaction mixture promptly after completion if strong acids were used.

2. Poor Regioselectivity with Unsymmetrical Dicarbonyls

Question: I am using an unsymmetrical α-dicarbonyl compound and obtaining a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity?

Answer: The formation of regioisomers is a significant challenge when using unsymmetrical 1,2-dicarbonyl compounds. The reaction of 2,3-diaminopyridine with an unsymmetrical dicarbonyl can lead to two different products depending on which carbonyl group reacts with the amino group at the 2-position of the pyridine (B92270) ring.

Controlling the regioselectivity often involves optimizing the reaction conditions:

  • Temperature: Lower reaction temperatures have been shown to favor the formation of one regioisomer over the other.[3]

  • Solvent and Catalyst: The choice of solvent and catalyst can significantly influence the regioselectivity. Acidic solvents like acetic acid or trifluoroacetic acid at low temperatures can increase the preference for one isomer.[3]

Reaction Condition Effect on Regioselectivity Reference
Low TemperatureIncreased regioselectivity[3]
Acidic Solvents (e.g., Acetic Acid)Increased regioselectivity[3]

3. Difficulty in Product Purification and Crystallization

Question: My crude product is an oil or a sticky solid, and I'm having trouble purifying it by crystallization. What should I do?

Answer: Purification and crystallization issues are common. Here are several troubleshooting strategies:

  • "Oiling Out": This occurs when the product separates from the solution as a liquid instead of a solid.

    • Causes: The compound may be precipitating above its melting point, or there may be a high concentration of impurities.

    • Troubleshooting:

      • Re-heat the solution and add more solvent to decrease the concentration.

      • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

      • Try a different crystallization solvent or a mixed solvent system.

  • No Crystal Formation: The solution remains clear even after cooling.

    • Causes: The solution may not be supersaturated (too much solvent was used), or nucleation has not occurred.

    • Troubleshooting:

      • Induce Nucleation: Scratch the inside of the flask with a glass rod at the surface of the solution.[4] The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small amount of the pure product, add a seed crystal to the solution.[4]

      • Increase Concentration: Evaporate some of the solvent and allow the solution to cool again.[4]

      • Cool to a Lower Temperature: Use an ice bath or a refrigerator to further cool the solution.[4]

  • Poor Crystal Quality (Fine Needles or Powder): This is often due to rapid crystallization.

    • Troubleshooting:

      • Slow down the cooling process.

      • Use a solvent system that encourages slower crystal growth.

  • Persistent Impurities: If crystallization does not remove impurities, other purification techniques may be necessary.

    • Troubleshooting:

      • Column Chromatography: This is a very effective method for separating the desired product from side products and unreacted starting materials.

      • Activated Charcoal: If your product is colored due to impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration.

General Workflow for this compound Synthesis and Troubleshooting

cluster_synthesis Synthesis Workflow cluster_purification Purification cluster_troubleshooting Troubleshooting start Starting Materials (2,3-Diaminopyridine & Dicarbonyl) reaction Condensation Reaction (Solvent, Catalyst, Temp.) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup low_yield Low/No Yield? reaction->low_yield crude Crude Product workup->crude regio_issue Regioisomer Mixture? workup->regio_issue crystallization Crystallization crude->crystallization chromatography Column Chromatography crude->chromatography Alternative pure_product Pure Product crystallization->pure_product cryst_issue Crystallization Problem? crystallization->cryst_issue chromatography->pure_product check_sm Check Starting Material Purity low_yield->check_sm Yes optimize_cond Optimize Reaction Conditions low_yield->optimize_cond Yes adjust_regio Modify Temp./Catalyst regio_issue->adjust_regio Yes adjust_cryst Adjust Crystallization Protocol cryst_issue->adjust_cryst Yes change_purification Use Chromatography cryst_issue->change_purification Yes check_sm->reaction Retry optimize_cond->reaction Retry adjust_cryst->crystallization Retry change_purification->chromatography adjust_regio->reaction Retry

Caption: General workflow for the synthesis, purification, and troubleshooting of Pyrido[2,3-b]pyrazines.

Experimental Protocols

1. General Procedure for the Synthesis of 2,3-Disubstituted-pyrido[2,3-b]pyrazines

This protocol is a general method for the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound.

  • Materials:

    • 2,3-Diaminopyridine

    • 1,2-Dicarbonyl compound (e.g., benzil, 2,3-butanedione)

    • Glacial Acetic Acid or Ethanol

  • Procedure:

    • To a solution of the 1,2-dicarbonyl compound (1.0 mmol) in glacial acetic acid or ethanol (10-20 mL), add 2,3-diaminopyridine (1.0 mmol).

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

    • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration.

    • If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

2. Multicomponent Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazin-5(10H)-one Derivatives [1]

This protocol describes a one-pot synthesis from an aromatic aldehyde, indane-1,3-dione, and 2-aminopyrazine.

  • Materials:

    • Substituted aromatic aldehyde (0.684 mmol)

    • Indane-1,3-dione (0.1 g, 0.684 mmol)

    • 2-Aminopyrazine (0.684 mmol)

    • p-Toluenesulfonic acid (p-TSA) (20 mol%)

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde, indane-1,3-dione, 2-aminopyrazine, and p-TSA in ethanol.

    • Reflux the reaction mixture for approximately 8-9 hours. Monitor the reaction progress by TLC (e.g., using a 70:30 mixture of petroleum ether and ethyl acetate).

    • Upon completion, allow the solution to cool to room temperature.

    • The product, which typically forms as a yellowish solid precipitate, is collected by filtration.

    • Wash the solid with water and cold ethanol.

    • The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Decision-Making Flowchart for Troubleshooting Crystallization

start Crude Product After Work-up dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool to Room Temperature dissolve->cool check_crystals Crystals Formed? cool->check_crystals oiling_out Oiled Out? check_crystals->oiling_out No collect Collect Crystals by Filtration check_crystals->collect Yes no_crystals No Crystals? oiling_out->no_crystals No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Try First evaporate_solvent Evaporate Some Solvent no_crystals->evaporate_solvent If Still No Crystals cool_lower Cool to Lower Temperature no_crystals->cool_lower Final Attempt cool_slowly Cool Slowly reheat_add_solvent->cool_slowly cool_slowly->check_crystals scratch_seed->check_crystals evaporate_solvent->cool cool_lower->check_crystals

Caption: A decision-making flowchart for troubleshooting common crystallization problems.

References

Technical Support Center: Purification of Pyrido[2,3-b]pyrazine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the column chromatography purification of pyrido[2,3-b]pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound derivatives?

A1: The most commonly used stationary phase for the purification of this compound derivatives is silica (B1680970) gel.[1][2][3] For separating structurally similar isomers, using a high-surface-area silica gel can provide better resolution.[1]

Q2: What are typical mobile phase systems for purifying this compound derivatives on silica gel?

A2: Common mobile phase systems are mixtures of a non-polar solvent and a moderately polar solvent. Typical examples include hexane (B92381)/ethyl acetate (B1210297) and dichloromethane (B109758).[1][2][4] The polarity is often gradually increased (gradient elution) to improve the separation of compounds with similar polarities.[1]

Q3: My this compound derivative is very polar and does not move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: For highly polar compounds, a more aggressive solvent system may be necessary. You can try a solvent system containing a small percentage of methanol (B129727) in dichloromethane. Another effective mobile phase for very polar compounds is a mixture of 1-10% of a 10% ammonium (B1175870) hydroxide (B78521) solution in methanol, with the balance being dichloromethane.[5]

Q4: I am observing significant tailing or streaking of my compound during column chromatography. What are the common causes and solutions?

A4: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like pyrido[2,3-b]pyrazines. The primary causes include:

  • Secondary Interactions: The basic nitrogen atoms in the this compound ring can interact strongly with acidic silanol (B1196071) groups on the surface of the silica gel, causing tailing.[6]

  • Column Overload: Loading too much sample onto the column can lead to poor peak shape.[7][8]

  • Inappropriate Solvent System: The chosen mobile phase may not be optimal for your specific derivative.

To mitigate tailing, you can:

  • Modify the Mobile Phase: Add a small amount of a more polar solvent, like methanol, to the eluent to disrupt the strong interactions with the stationary phase.[7] If your compound is basic, adding a small amount of a base like triethylamine (B128534) or ammonium hydroxide can also help.

  • Reduce the Sample Load: Use a more dilute solution of your compound and decrease the total amount loaded onto the column.[7]

  • Use a Deactivated Stationary Phase: Employing an end-capped or deactivated silica gel can reduce the number of free silanol groups and minimize tailing.[6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: Poor Separation of Isomers or Closely Related Compounds

Symptoms:

  • Co-elution of your desired product with an impurity of very similar polarity.[9]

  • Overlapping peaks in the chromatogram.[9]

Troubleshooting Workflow:

G start Poor Separation of Isomers step1 Optimize Mobile Phase Gradient start->step1 step2 Change Organic Modifier step1->step2 If still poor resolution step3 Adjust Mobile Phase pH (for HPLC) step2->step3 If applicable step4 Use High-Surface-Area Silica step3->step4 For challenging separations end Improved Separation step4->end

Caption: Workflow for improving the separation of closely related compounds.

Detailed Steps:

  • Optimize the Mobile Phase Gradient: Start with a shallow gradient, which can significantly improve the resolution of compounds that elute closely together.[1]

  • Change the Organic Modifier: If you are using a system like hexane/ethyl acetate, try switching to a different solvent system, for example, dichloromethane/methanol. In reversed-phase HPLC, if acetonitrile/water is not providing adequate separation, switching to methanol/water can alter the selectivity.[9]

  • Adjust Mobile Phase pH (for HPLC): For separations using HPLC, adding a modifier like formic acid or acetic acid can improve peak shape and resolution, especially for ionizable compounds.[9]

  • Use High-Surface-Area Silica: For particularly difficult separations, using a stationary phase with a higher surface area can enhance the interaction with the molecules and improve separation.[1]

Problem 2: The Compound is Stuck on the Column or Decomposes

Symptoms:

  • The desired compound does not elute from the column even with a highly polar mobile phase.[5]

  • You observe new, unexpected spots on the TLC analysis of the collected fractions, indicating degradation.[5]

Troubleshooting Workflow:

G start Compound Not Eluting / Decomposing step1 Check Compound Stability on Silica start->step1 step3 Verify Mobile Phase Composition start->step3 If stable step2 Use a Different Stationary Phase step1->step2 If unstable end Successful Elution step2->end step3->end

Caption: Troubleshooting guide for non-eluting or decomposing compounds.

Detailed Steps:

  • Check Compound Stability on Silica: Before performing column chromatography, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots. This will indicate if your compound is degrading on the silica gel.[5]

  • Use a Different Stationary Phase: If your compound is unstable on silica gel, consider using a less acidic stationary phase like alumina (B75360) or a bonded phase like C18 for reversed-phase chromatography.[5]

  • Verify Mobile Phase Composition: Double-check that you have prepared the mobile phase correctly. An error in the solvent mixture could lead to a much lower eluting strength than intended.[5]

Data Presentation

Table 1: Common Mobile Phase Systems for Column Chromatography of this compound Derivatives on Silica Gel

Mobile Phase SystemTypical ApplicationReference(s)
Hexane / Ethyl AcetateGeneral purification of derivatives with low to moderate polarity.[1][2]
DichloromethaneElution of moderately polar compounds.[4]
Dichloromethane / MethanolPurification of more polar derivatives.[5]
Heptane / Dichloromethane (gradient)Separation of closely related compounds.[1]
Petroleum Ether / Ethyl AcetateGeneral purification.[2]

Experimental Protocols

Protocol 1: General Column Chromatography Purification of a this compound Derivative

Objective: To purify a crude this compound derivative using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (60-120 mesh or 230-400 mesh)[3]

  • Appropriate solvents for the mobile phase (e.g., hexane and ethyl acetate)[1][2]

  • Glass column

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Determine the Optimal Mobile Phase:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and elute with various ratios of your chosen solvent system (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).

    • The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4 and good separation from impurities.[5]

  • Pack the Column:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a solvent in which the compound is highly soluble).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elute the Column:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in separate tubes.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the elution progresses.[1]

  • Monitor the Separation:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: Removal of Polar Impurities (e.g., Imidazoles)

Objective: To remove highly polar impurities, such as imidazole (B134444) byproducts, from a synthesis of a this compound derivative.[1][2][10]

Procedure:

  • Pack a short column or a plug of silica gel.[2]

  • Dissolve the crude product in a minimally polar solvent in which the desired compound is soluble but the polar impurities are less so (e.g., dichloromethane or a 90:10 hexane:ethyl acetate mixture).[1][2]

  • Pass the solution through the silica plug. The less polar this compound derivative will elute, while the more polar imidazole impurities will be retained on the silica gel.[1][10]

  • Collect the eluent and confirm the purity by TLC or GC-MS.[2][10]

  • Evaporate the solvent to yield the purified product.

References

Strategies to improve the yield and purity of Pyrido[2,3-b]pyrazine products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pyrido[2,3-b]pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis and purification of these compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical advice for overcoming common pitfalls in this compound synthesis and purification, presented in a question-and-answer format.

Synthesis Troubleshooting

Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in this compound synthesis can stem from several factors. Here are some common culprits and potential solutions:

  • Suboptimal Reaction Conditions: The condensation reaction is sensitive to conditions like temperature, solvent, and catalyst.[1][2]

    • Temperature: Lower temperatures may be beneficial for increasing regioselectivity and minimizing side product formation.[1][3]

    • Solvent: The polarity of the solvent can significantly impact the reaction. Solvents like ethanol (B145695) are commonly used.[4][5] A screening of different solvents (e.g., H₂O, ethanol, DCM, THF, CH₃CN, DMF) can help identify the optimal choice for your specific substrates.[4]

    • Catalyst: Acid catalysts like p-toluenesulfonic acid (p-TSA), acetic acid, or trifluoroacetic acid are often employed.[1][4] The catalyst concentration is also critical; for instance, 20 mol% p-TSA has been shown to be effective.[4][5]

  • Purity of Starting Materials: Impurities in your reactants, such as pyridinediamines and α-oxocarbonyl compounds, can lead to unwanted side reactions and the formation of byproducts, thus lowering the yield of the desired product.[6] It is advisable to purify starting materials if their purity is questionable.

  • Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.[2]

  • Product Degradation: this compound derivatives can be sensitive to harsh reaction or workup conditions.[2] Avoid overly acidic or basic conditions during workup if your product is susceptible to degradation.

Question 2: I am observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity of the reaction?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical α-oxocarbonyl compounds.[1][3] To enhance regioselectivity:

  • Reaction Temperature: Running the reaction at a lower temperature has been shown to increase the formation of the desired isomer.[1]

  • Acidic Catalysis: The use of acidic solvents, such as acetic acid or trifluoroacetic acid, can favor the formation of one regioisomer over the other.[1][3]

  • Reagent Addition: A slow, controlled addition of one reagent to the other may also improve selectivity.

Question 3: My final product is difficult to purify. What are some effective purification strategies?

Answer: The choice of purification method depends on the properties of your product and the nature of the impurities.

  • Recrystallization: This is an effective method for purifying solid products. Ethyl acetate (B1210297) is a commonly used solvent for the recrystallization of this compound derivatives.[4][5]

  • Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials.[7][8]

    • Stationary Phase: Silica (B1680970) gel is frequently used.[9][10]

    • Eluent System: A mixture of non-polar and polar solvents is typically employed. Common systems include petroleum ether/ethyl acetate and n-hexane/chloroform.[4][5][7] Gradient elution may be necessary to separate closely related compounds.

  • Liquid-Liquid Extraction (LLE): LLE can be used as an initial cleanup step to remove certain impurities. The choice of extraction solvent is important. For instance, using hexane (B92381) as the extraction solvent can help in avoiding the co-extraction of imidazole (B134444) derivatives, which can be problematic impurities.[9][11]

  • Distillation: For volatile this compound products, distillation can be an effective purification method.[6][9]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of different catalysts and solvents on the yield of a model this compound synthesis.

EntryCatalyst (mol%)SolventTime (h)Yield (%)Reference
1---H₂O1235[4]
2---Ethanol1245[4]
3p-TSA (5)Ethanol1065[4]
4p-TSA (10)Ethanol1075[4]
5p-TSA (15)Ethanol982[4]
6p-TSA (20) Ethanol 9 89 [4]
7p-TSA (20)DCM1072[4]
8p-TSA (20)THF1068[4]
9p-TSA (20)CH₃CN1078[4]
10p-TSA (20)DMF1065[4]

Table 1: Optimization of reaction conditions for the synthesis of a model this compound derivative.

Experimental Protocols

Protocol 1: Multicomponent Synthesis of this compound Derivatives

This protocol is based on a general procedure for the synthesis of substituted this compound based heterocyclic compounds.[4][5]

Materials:

  • Substituted aromatic aldehyde (0.684 mmol)

  • 1,3-Indanedione (0.1 g, 0.684 mmol)

  • 2-Aminopyrazine (B29847) (0.684 mmol)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethanol (10 mL)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Combine the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add ethanol (10 mL) to the flask.

  • Heat the mixture to reflux and stir for approximately 8-9 hours.

  • Monitor the reaction progress by TLC using a solvent mixture of 70% petroleum ether and 30% ethyl acetate.

  • Once the reaction is complete, allow the solution to cool to room temperature. Yellowish solid precipitates of the product should form.

  • Filter the precipitates and wash them with water and then with cold ethanol.

  • Purify the crude product by recrystallization from ethyl acetate.

  • Dry the purified product under vacuum overnight at room temperature. Expected yields are in the range of 82-89%.[4]

Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of this compound derivatives.

Materials:

  • Crude this compound product

  • Silica gel (for column chromatography)

  • Eluent system (e.g., n-hexane:chloroform or petroleum ether:ethyl acetate)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., n-hexane or petroleum ether).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, product-adsorbed silica gel onto the top of the packed column.

  • Begin eluting the column with the chosen solvent system. Start with a low polarity mixture and gradually increase the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound product.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify_sm->optimize_conditions monitor_reaction Monitor Reaction by TLC optimize_conditions->monitor_reaction incomplete_reaction Reaction Incomplete? monitor_reaction->incomplete_reaction extend_time Extend Reaction Time or Increase Temperature incomplete_reaction->extend_time Yes check_workup Review Workup Procedure incomplete_reaction->check_workup No extend_time->monitor_reaction harsh_conditions Harsh Conditions? check_workup->harsh_conditions mild_workup Use Milder Workup Conditions harsh_conditions->mild_workup Yes end Improved Yield harsh_conditions->end No mild_workup->end

A troubleshooting workflow for addressing low reaction yields.

General Synthesis and Purification Workflow

synthesis_workflow reactants Reactants: - Pyridinediamine Derivative - α-Oxocarbonyl Compound reaction Condensation Reaction (Solvent, Catalyst, Temp.) reactants->reaction workup Reaction Workup (e.g., Cooling, Precipitation) reaction->workup crude_product Crude Product workup->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography pure_product Pure this compound recrystallization->pure_product chromatography->pure_product analysis Characterization (NMR, MS, etc.) pure_product->analysis

A general workflow for the synthesis and purification of Pyrido[2,3-b]pyrazines.

References

Managing side reactions in the synthesis of substituted Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted Pyrido[2,3-b]pyrazines. Our aim is to help you manage and mitigate common side reactions to improve yield, purity, and overall success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted Pyrido[2,3-b]pyrazines?

A1: Several synthetic strategies are employed to construct the Pyrido[2,3-b]pyrazine core. The most prevalent methods include:

  • Multicomponent Reactions (MCRs): This approach involves the one-pot reaction of three or more starting materials to form the desired heterocyclic product in a single step. A notable example is the reaction of an aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine (B29847), which can produce highly substituted indeno[2',1':5,6]pyrido[2,3-b]pyrazines in excellent yields.[1]

  • Condensation Reactions: A classical and widely used method involves the condensation of a 1,2-diamine (such as 2,3-diaminopyridine (B105623) derivatives) with a 1,2-dicarbonyl compound.[2] This is often followed by an oxidation step to yield the aromatic this compound.

  • Palladium- or Copper-Catalyzed Cross-Coupling Reactions: For more complex substitutions, multi-step sequences involving functionalization of a pre-formed this compound core using cross-coupling reactions are common.[3] This allows for the introduction of a wide variety of substituents at specific positions.

  • Phase-Transfer Catalysis: This method can be effective for the synthesis of specific derivatives, such as the N-alkylation of 7-bromo-1,4-dihydrothis compound-2,3-dione, under mild conditions.[4]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in the synthesis of substituted Pyrido[2,3-b]pyrazines can stem from several factors:

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time can significantly impact the yield. It is crucial to optimize these parameters for your specific substrates. For instance, in the multicomponent synthesis of indeno[2',1':5,6]pyrido[2,3-b]pyrazines, a screen of solvents and the use of an acid catalyst like p-toluenesulfonic acid (p-TSA) were found to be critical for achieving high yields.[1]

  • Incomplete Reactions: The reaction may not be proceeding to completion. This can be monitored by thin-layer chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.

  • Formation of Side Products: The presence of competing reaction pathways can consume starting materials and reduce the yield of the desired product.

  • Degradation of Starting Materials or Products: Some substituted pyridopyrazines or their precursors may be unstable under the reaction conditions.

  • Purity of Reagents: Impurities in your starting materials can interfere with the reaction and lead to lower yields and the formation of byproducts.

Q3: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the common side products?

A3: While specific side products are highly dependent on the chosen synthetic route and substrates, some general classes of byproducts can be anticipated:

  • Incompletely Cyclized Intermediates: The final cyclization step to form the pyrazine (B50134) ring may not go to completion, leaving linear or partially cyclized intermediates in the reaction mixture.

  • Products of Self-Condensation: Starting materials, particularly dicarbonyl compounds or reactive methylene (B1212753) species, can undergo self-condensation to form undesired dimers or polymers.

  • Over-alkylation or Over-arylation Products: In reactions involving N-alkylation or arylation, it is possible to get multiple substitutions on the nitrogen atoms of the pyrazine ring, especially if a large excess of the alkylating or arylating agent is used.

  • Isomeric Products: When using unsymmetrical starting materials, the formation of constitutional isomers is a possibility. The regioselectivity of the reaction will determine the major product.

  • Oxidation or Reduction Byproducts: Depending on the reaction conditions and the sensitivity of the functional groups present in your molecules, you may observe byproducts resulting from unintended oxidation or reduction.

Q4: How can I minimize the formation of these side products?

A4: Minimizing side product formation often involves a systematic optimization of the reaction conditions:

  • Catalyst Selection: The choice of catalyst can have a profound effect on the reaction's selectivity. For example, in multicomponent reactions, an acid catalyst like p-TSA has been shown to be effective.[1] In cross-coupling reactions, the choice of palladium or copper catalyst and the corresponding ligand is critical.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Screening a range of solvents from polar to non-polar is recommended to find the optimal medium for your specific transformation.

  • Temperature Control: Running the reaction at the optimal temperature is crucial. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote the formation of degradation products and other side reactions.

  • Stoichiometry of Reactants: Carefully controlling the molar ratios of your reactants can prevent the formation of byproducts arising from an excess of one of the starting materials.

  • Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents, such as organometallics used in cross-coupling reactions, working under an inert atmosphere (e.g., nitrogen or argon) is essential.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst or consider a different catalyst.
Incorrect solventPerform a solvent screen to identify the optimal solvent for your reaction.
Reaction temperature too lowGradually increase the reaction temperature while monitoring for product formation and decomposition.
Purity of starting materialsPurify starting materials by recrystallization or chromatography before use.
Multiple Products Observed on TLC Non-specific reactionOptimize reaction conditions (temperature, catalyst, solvent) to favor the desired product.
Formation of isomersIf using unsymmetrical starting materials, consider a different synthetic strategy that offers better regioselectivity.
Degradation of productUse milder reaction conditions or shorten the reaction time.
Difficulty in Product Purification Product and side product have similar polarityTry a different solvent system for column chromatography or consider alternative purification techniques like preparative HPLC or recrystallization.
Product is insolubleChoose a suitable solvent for purification based on solubility tests.

Experimental Protocols

High-Yield Multicomponent Synthesis of Substituted Indeno[2',1':5,6]pyrido[2,3-b]pyrazines[1]

This protocol is adapted from a reported high-yield synthesis and is suitable for the preparation of a range of substituted this compound derivatives.

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • 1,3-Indanedione (1.0 mmol)

  • 2-Aminopyrazine (1.0 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.2 mmol, 20 mol%)

  • Ethanol (B145695) (15 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aromatic aldehyde (1.0 mmol), 1,3-indanedione (1.0 mmol), 2-aminopyrazine (1.0 mmol), and p-TSA (0.2 mmol).

  • Add ethanol (15 mL) to the flask.

  • Stir the mixture and heat to reflux.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate (B1210297) as the eluent). The reaction is typically complete within 8-9 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and then with water to remove any remaining catalyst and unreacted starting materials.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Quantitative Data:

The following table summarizes the reported yields for the synthesis of various substituted indeno[2',1':5,6]pyrido[2,3-b]pyrazines using the above protocol.

Aromatic Aldehyde SubstituentYield (%)
4-Methoxy89
4-Chloro85
4-Nitro82
Unsubstituted87

Visualizing Reaction Logic and Workflows

General Workflow for Troubleshooting this compound Synthesis

troubleshooting_workflow start Start Synthesis check_yield_purity Check Yield and Purity (TLC, NMR) start->check_yield_purity low_yield Low Yield check_yield_purity->low_yield Low impure_product Impure Product check_yield_purity->impure_product Impure success Successful Synthesis check_yield_purity->success High Yield & Purity optimize_conditions Optimize Reaction Conditions (Temperature, Time, Catalyst, Solvent) low_yield->optimize_conditions purify_reagents Purify Starting Materials low_yield->purify_reagents purification Purification Strategy (Column Chromatography, Recrystallization) impure_product->purification optimize_conditions->start Re-run purify_reagents->start Re-run purification->check_yield_purity Re-check

Caption: A logical workflow for troubleshooting common issues in the synthesis of Pyrido[2,3-b]pyrazines.

Decision Pathway for Managing Side Reactions

side_reaction_management start Side Reactions Detected identify_byproduct Identify Byproduct Structure (MS, NMR) start->identify_byproduct incomplete_cyclization Incomplete Cyclization identify_byproduct->incomplete_cyclization Intermediate Detected isomer_formation Isomer Formation identify_byproduct->isomer_formation Isomer Detected overreaction Over-alkylation/ Over-arylation identify_byproduct->overreaction Multi-substituted Product Detected increase_time_temp Increase Reaction Time/ Temperature incomplete_cyclization->increase_time_temp change_catalyst Change Catalyst/ Solvent for Selectivity isomer_formation->change_catalyst adjust_stoichiometry Adjust Stoichiometry overreaction->adjust_stoichiometry increase_time_temp->start Re-evaluate change_catalyst->start Re-evaluate adjust_stoichiometry->start Re-evaluate

Caption: A decision-making pathway for addressing specific types of side reactions encountered during synthesis.

References

Technical Support Center: Enhancing Aqueous Solubility of Pyrido[2,3-b]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with poorly soluble Pyrido[2,3-b]pyrazine compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

A: This phenomenon, often called "crashing out," occurs because the compound's solubility limit is exceeded when the highly concentrated DMSO stock solution is diluted into an aqueous environment.[1] Pyrido[2,3-b]pyrazines, like many nitrogen-containing heterocyclic compounds, are often hydrophobic and have low aqueous solubility.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay. While some cell lines may tolerate higher concentrations, minimizing DMSO reduces solvent effects and the risk of precipitation.[1]

  • Optimize Stock Solution Concentration: A very high concentration in your DMSO stock can promote faster precipitation upon dilution. Try preparing a more diluted stock solution.[1]

  • Sequential Dilution: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock with the aqueous buffer.

  • Use of Pluronic F-127: Adding a small amount of Pluronic F-127 to your aqueous buffer can help to stabilize the compound and prevent precipitation.

Q2: How does pH affect the solubility of this compound compounds?

A: The solubility of this compound derivatives can be significantly influenced by pH. The pyrazine (B50134) and pyridine (B92270) rings contain basic nitrogen atoms that can be protonated at acidic pH. This protonation leads to the formation of a more soluble salt form of the compound. Therefore, for basic this compound compounds, decreasing the pH of the aqueous solution will generally increase their solubility.

Q3: Are there any structural modifications I can make to the this compound scaffold to improve its intrinsic solubility?

A: Yes, introducing polar functional groups to the core structure can significantly enhance aqueous solubility. A study on a series of this compound derivatives found that adding polar groups to a 2-imidazolinone ring attached to the pyrazine core led to improved solubility. For instance, the introduction of a carboxylic acid group resulted in a dramatic increase in thermodynamic aqueous solubility.[2]

Troubleshooting Guides

Issue 1: Low Yield or Inefficient Solubilization with Cyclodextrin (B1172386) Complexation

Problem: You are attempting to improve the solubility of a this compound compound using cyclodextrin inclusion complexation, but the resulting complex shows minimal improvement in aqueous solubility.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Mismatch in Cavity Size The this compound molecule may not fit properly into the cyclodextrin cavity. Consider screening different types of cyclodextrins (α, β, γ-cyclodextrin and their derivatives like HP-β-CD) to find the best fit.
Competition for the Cavity If using a co-solvent, it might be competing with your compound for inclusion in the cyclodextrin cavity. Minimize the use of organic co-solvents or choose one that has a low affinity for the cyclodextrin.
Inefficient Complex Formation The method of preparation can impact the efficiency of complexation. Experiment with different methods such as kneading, co-evaporation, or freeze-drying to see which yields the best results for your specific compound.
Incorrect Stoichiometry The optimal molar ratio of the drug to cyclodextrin may not be 1:1. Perform a phase solubility study to determine the ideal stoichiometry for complexation.
Issue 2: Physical Instability of Solid Dispersions (Recrystallization)

Problem: You have prepared an amorphous solid dispersion of a this compound compound, but it starts to recrystallize over time, leading to a loss of the solubility advantage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Polymer Interaction The chosen polymer may not be effectively stabilizing the amorphous form of your compound. Screen a variety of polymers with different functional groups that can interact with your this compound derivative (e.g., via hydrogen bonding).
High Drug Loading A high drug-to-polymer ratio increases the likelihood of recrystallization. Try preparing solid dispersions with lower drug loadings to improve stability.
Moisture Absorption Water can act as a plasticizer, promoting recrystallization. Store your solid dispersion in a desiccator and consider using less hygroscopic polymers.
Inappropriate Storage Temperature Storing the solid dispersion at a temperature close to its glass transition temperature (Tg) can accelerate recrystallization. Store the formulation well below its Tg.

Quantitative Data on Solubility Enhancement

The following table summarizes the aqueous solubility of some this compound derivatives, demonstrating the impact of structural modifications.

Compound Modification Aqueous Solubility (µM) Reference
Compound 4Unsubstituted 1,8-naphthyridinone core< 1.56[2]
Compound 25This compound core with a carboxylic acid group on the 2-imidazolinone ring5661[2]
Compound 27This compound core with a polar group on the 2-imidazolinone ring6.64[2]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

  • Analytical standards of the compound

Procedure:

  • Add an excess amount of the solid this compound compound to a vial.

  • Add a known volume of PBS (pH 7.4) to the vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the suspension for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

This protocol describes a common top-down approach for preparing a nanosuspension to enhance the dissolution rate and apparent solubility.

Materials:

  • This compound compound (micronized)

  • Stabilizer solution (e.g., a combination of a polymer like HPMC and a surfactant like Tween 80 in purified water)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Planetary ball mill or a similar high-energy mill

  • Particle size analyzer (e.g., dynamic light scattering)

Procedure:

  • Prepare a pre-suspension by dispersing the micronized this compound compound in the stabilizer solution.

  • Add the pre-suspension and the milling media to the milling chamber.

  • Mill the suspension at a high speed for a predetermined time (optimization may be required).

  • After milling, separate the nanosuspension from the milling media.

  • Characterize the particle size and distribution of the resulting nanosuspension using a particle size analyzer.

  • Assess the physical stability of the nanosuspension over time by monitoring for particle size changes or aggregation.

Visualizations

experimental_workflow cluster_prep Preparation & Initial Assessment cluster_enhancement Solubility Enhancement Strategies cluster_eval Evaluation start Poorly Soluble This compound sol_test Aqueous Solubility Determination (Shake-Flask) start->sol_test solid_disp Solid Dispersion (e.g., Spray Drying) sol_test->solid_disp nanosus Nanosuspension (e.g., Wet Milling) sol_test->nanosus cyclo Cyclodextrin Complexation sol_test->cyclo prodrug Prodrug Synthesis sol_test->prodrug sol_eval Re-evaluate Aqueous Solubility solid_disp->sol_eval nanosus->sol_eval cyclo->sol_eval prodrug->sol_eval diss_rate Dissolution Rate Testing sol_eval->diss_rate stability Physical/Chemical Stability Assessment diss_rate->stability

Caption: Experimental workflow for addressing poor solubility of this compound compounds.

logical_relationship cluster_problem Core Problem cluster_approaches Enhancement Approaches cluster_phys_tech Physical Techniques cluster_chem_tech Chemical Techniques problem Low Aqueous Solubility of This compound phys_mod Physical Modification problem->phys_mod chem_mod Chemical Modification problem->chem_mod solid_disp Solid Dispersion phys_mod->solid_disp nanosus Nanosuspension phys_mod->nanosus cyclo Cyclodextrin Complexation phys_mod->cyclo prodrug Prodrug Approach chem_mod->prodrug salt Salt Formation (pH) chem_mod->salt struct_mod Structural Modification (Add Polar Groups) chem_mod->struct_mod

Caption: Logical relationship between solubility challenges and enhancement strategies.

References

Overcoming low yields in the condensation reaction for Pyrido[2,3-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrido[2,3-b]pyrazine Synthesis

Welcome to the technical support center for the synthesis of Pyrido[2,3-b]pyrazines. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the condensation reaction—the cornerstone of this heterocyclic scaffold's synthesis.

The typical synthesis involves the condensation of a substituted 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. While seemingly straightforward, this reaction is sensitive to a variety of factors that can suppress yields and complicate purification.

This guide provides structured troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve common issues in your experiments.

Troubleshooting Guide: Low Yields

Low yields in the condensation reaction to form Pyrido[2,3-b]pyrazines can be frustrating. A systematic approach to troubleshooting is the most effective way to identify and solve the underlying issue.

Troubleshooting_Workflow

Caption: A flowchart to diagnose and address causes of low reaction yields.

Frequently Asked Questions (FAQs)

Reaction Conditions & Reagents

Q1: My condensation reaction is not working or the yield is very low. What are the first things I should check?

A: Start with the basics, as these are the most common culprits for low yields in heterocyclic synthesis.[1]

  • Purity of Starting Materials: Impurities in either the 2,3-diaminopyridine or the dicarbonyl compound can significantly inhibit the reaction. Verify the purity by NMR or LC-MS. If necessary, purify your starting materials before use.

  • Solvent Quality: The presence of water can be detrimental. Ensure you are using dry, high-purity solvents, especially if the reaction is sensitive to moisture.[1]

  • Reaction Temperature: The optimal temperature is critical. Some condensations require heating to proceed at a reasonable rate, while others may need lower temperatures to prevent side reactions or decomposition.[2][3] It has been observed that lower temperatures can sometimes increase regioselectivity in cases where unsymmetrical dicarbonyls are used.[2][3]

Q2: How does the choice of solvent and catalyst affect the reaction outcome?

A: The solvent and catalyst system is crucial for success.

  • Solvents: Ethanol (B145695) is a common solvent, but others like acetic acid or trifluoroacetic acid can serve as both solvent and acidic catalyst, which may improve yields and regioselectivity.[2][3][4] The choice often depends on the solubility of your specific substrates.

  • Catalysis: Many syntheses benefit from a catalyst. Acidic catalysts (like p-toluenesulfonic acid (p-TSA) or acetic acid) are frequently used to activate the carbonyl group.[2][3][4] In some cases, basic catalysis may also be effective.[2][3] It's important to optimize the catalyst loading; for example, a multicomponent synthesis of a this compound derivative reported using 20 mol% of p-TSA in ethanol to achieve high yields.[4][5]

Alternative Methodologies

Q3: My conventional heating method gives poor yields. Are there alternative methods to improve the reaction?

A: Yes. Microwave-assisted synthesis has emerged as a powerful technique for this reaction. It often leads to significantly shorter reaction times and improved yields, sometimes even without a solvent or catalyst.[6][7][8] This method is particularly useful when conventional heating fails or is too slow.

Method Typical Conditions Advantages Reference
Conventional Heating Reflux in ethanol or acetic acid, often with a catalyst (e.g., p-TSA).Simple setup, widely accessible.[4][5]
Microwave Irradiation Solvent-free or in a minimal amount of solvent.Rapid reaction times, often higher yields, can be performed without a catalyst.[6][7][8]
Workup & Purification

Q4: I seem to be losing a lot of my product during workup and purification. What can I do?

A: Product loss during isolation is a common issue.

  • Precipitation: After the reaction is complete, cooling the mixture to room temperature can sometimes lead to the precipitation of the product, which can then be filtered.[4] Washing the precipitate with cold ethanol and water can help remove impurities.[4]

  • Extraction: If the product doesn't precipitate, you will need to perform an aqueous workup. Ensure the pH of the aqueous layer is optimized for your product's solubility during extraction with an organic solvent.

  • Chromatography: If column chromatography is necessary, be aware that some pyrido[2,3-b]pyrazines can be sensitive. Use TLC to screen for an appropriate solvent system and consider deactivating your silica (B1680970) gel with a small amount of triethylamine (B128534) in the eluent if your product is basic and prone to streaking.

Key Experimental Protocols

Below are detailed methodologies for both a conventional and a microwave-assisted synthesis, providing a practical starting point for your experiments.

Protocol 1: Conventional Synthesis using Acid Catalysis

This protocol describes a multicomponent synthesis for an indeno-fused this compound system.

Reaction: Condensation of an aromatic aldehyde, indane-1,3-dione, and 2-aminopyrazine.[4][5]

Materials:

  • Substituted aromatic aldehyde (1.0 eq)

  • Indane-1,3-dione (1.0 eq)

  • 2-Aminopyrazine (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.2 eq)

  • Ethanol (10 mL per 0.684 mmol of limiting reagent)

Procedure:

  • Combine the aromatic aldehyde, indane-1,3-dione, 2-aminopyrazine, and p-TSA in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[4][5]

  • Add ethanol and bring the mixture to reflux.[4][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-9 hours.[4][5]

  • Once complete, allow the solution to cool to room temperature. The product may precipitate as a solid.[4]

  • Filter the solid precipitate and wash it with water and then with cold ethanol.[4]

  • Recrystallize the product from ethyl acetate (B1210297) and dry it under vacuum to obtain the pure compound.[4] Expected Yield: 82-89%[4][5]

Conventional_Workflow

Caption: Workflow for a conventional acid-catalyzed synthesis.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol is adapted from the synthesis of various pyrido[2,3-b]pyrazines from diaminopyridines and dicarbonyl compounds.[6][7][8]

Reaction: Condensation of a diaminopyridine with a 1,2-dicarbonyl compound.

Materials:

  • 2,3-Diaminopyridine derivative (1.0 eq)

  • 1,2-Dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1.0 eq)

Procedure:

  • Place the 2,3-diaminopyridine derivative and the 1,2-dicarbonyl compound in a microwave-safe reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 400 W) for a short duration. Reaction times are typically very short (a few minutes).[9]

  • Monitor the reaction for completion by TLC after a test run.

  • After cooling, dissolve the crude product in a suitable solvent mixture (e.g., hexane-ethyl acetate).

  • Purify the product by silica gel column chromatography to yield the pure compound.[6] Expected Yields: Generally good to excellent.[6][7]

Reactants Time (min) Yield (%)
2,3-Diaminopyridine + Benzil1094
2,3-Diaminopyridine + 2,3-Butanedione392
5-Bromo-2,3-diaminopyridine + Phenylglyoxal1090
(Data adapted from reference[6])

References

Recrystallization techniques for the final purification of Pyrido[2,3-b]pyrazine solids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the final purification of Pyrido[2,3-b]pyrazine solids using recrystallization techniques. This resource offers troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the recrystallization of this compound solids.

Q1: My this compound derivative is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out," the separation of the solute as a liquid rather than a solid, is a common issue, particularly with planar aromatic compounds which can have strong intermolecular interactions. Here are several strategies to address this:

  • Increase the Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to dissolve the oil, and then allow it to cool slowly.

  • Slow Down the Cooling Rate: Rapid cooling often promotes oil formation. After dissolving your compound in the hot solvent, allow the flask to cool to room temperature on a benchtop, insulated with a glass wool or paper towel, before moving it to an ice bath. Very slow cooling can be critical for inducing crystallization.

  • Change the Solvent System: The chosen solvent may not be ideal. If you are using a single solvent, try a mixed-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the turbidity and allow the solution to cool slowly.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates nucleation sites. Alternatively, if you have a pure crystal of your compound, add a tiny "seed crystal" to the cooled solution to initiate crystallization.

Q2: The recovery of my purified this compound is very low. How can I improve the yield?

A2: Low recovery can be frustrating. Consider the following potential causes and solutions:

  • Excessive Solvent Usage: Using too much solvent is a frequent cause of low yield, as a significant amount of the compound will remain in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Premature Crystallization During Hot Filtration: If your crude solid contains insoluble impurities, a hot filtration step is necessary. However, the compound can crystallize on the filter paper or in the funnel stem if the solution cools too quickly. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.

  • Inappropriate Solvent Choice: The solubility of your compound in the cold solvent may be too high. If you suspect this is the case, try a different solvent or solvent system where the compound has lower solubility at low temperatures. After filtration, you can try to recover more product from the mother liquor by partially evaporating the solvent and cooling for a second crop of crystals, which may require a subsequent recrystallization to ensure purity.

Q3: My final this compound product is still colored, even after recrystallization. How can I remove colored impurities?

A3: Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon.

  • Charcoal Treatment: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (about 1-2% by weight of your solid) to the solution. Be cautious as the charcoal can cause the solution to boil vigorously. Gently heat the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. The filtrate should be colorless or significantly less colored. Proceed with the cooling and crystallization steps as usual. Note that using too much charcoal can lead to the loss of your desired product.

Q4: How do I choose a suitable recrystallization solvent for a new this compound derivative?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.

  • "Like Dissolves Like": Consider the polarity of your this compound derivative. The presence of the nitrogen atoms in the heterocyclic core imparts polarity. Substituents on the ring system will also influence the overall polarity.

  • Small-Scale Solubility Tests: Test the solubility of a small amount of your compound (a few milligrams) in various solvents (e.g., ethanol (B145695), methanol, ethyl acetate (B1210297), chloroform (B151607), toluene, and mixtures like ethanol/water) in a test tube. Heat the solvent to its boiling point and observe the solubility. Then, cool the solution to see if crystals form.

  • Common Solvents for Nitrogen Heterocycles: Alcohols (ethanol, methanol), ethyl acetate, and chloroform are often good starting points for nitrogen-containing aromatic heterocycles. For some derivatives, mixed solvent systems are necessary to achieve the desired solubility profile.

Recrystallization Solvent Selection for this compound Derivatives

Due to the structural diversity of this compound derivatives, a universal recrystallization solvent does not exist. The choice of solvent is highly dependent on the specific substituents on the ring system. The following table provides a qualitative guide to the solubility of this compound solids in common laboratory solvents.

SolventGeneral Solubility Characteristics for Pyrido[2,3-b]pyrazinesSuitability for RecrystallizationNotes
Ethanol Good solubility, especially when hot.Often a good first choice for single-solvent recrystallization.Miscible with water, allowing for the use of an ethanol/water mixed-solvent system to fine-tune solubility.
Methanol Similar to ethanol, generally good solubility.Can be effective, but its lower boiling point may be less ideal for some higher-melting solids.Also miscible with water for mixed-solvent applications.
Ethyl Acetate Moderate to good solubility, often increasing significantly with temperature.A very common and effective solvent for recrystallizing many organic solids, including some this compound derivatives.Recrystallization of certain indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives has been reported using ethyl acetate.
Chloroform Good solubility for many derivatives.Can be used, particularly in mixed-solvent systems.Single crystals of 3-(4-Methoxyphenyl)this compound have been grown from a chloroform-ethanol (1:1) mixture.
Toluene Good solubility for less polar derivatives, especially when hot.Can be a good choice for less polar this compound derivatives.Its high boiling point is advantageous for dissolving solids with high melting points.
Hexanes/Heptane Generally poor solubility.Primarily used as a "poor" solvent (anti-solvent) in a mixed-solvent system with a more polar "good" solvent.Can be effective at inducing crystallization when added to a solution of the compound in a solvent like ethyl acetate or chloroform.
Water Generally very low solubility unless highly polar, salt-forming substituents are present.Typically used as the anti-solvent in a mixed-solvent system with a water-miscible organic solvent like ethanol or methanol.

Experimental Protocols

Single-Solvent Recrystallization

This protocol is suitable when a single solvent provides a good differential in solubility for the this compound solid at high and low temperatures.

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring or swirling. Continue adding the solvent dropwise until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Two-Solvent Recrystallization

This method is employed when no single solvent is ideal. A "good" solvent is used to dissolve the compound, and a "poor" solvent (anti-solvent) is added to induce crystallization.

  • Dissolution: Dissolve the crude this compound solid in a minimum amount of the "good" solvent at its boiling point in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using a small amount of the ice-cold solvent mixture for washing.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound solids.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Pure Crystals Formed observe->crystals_ok Success oiling_out Compound Oils Out observe->oiling_out Problem no_crystals No Crystals Form observe->no_crystals Problem low_yield Low Yield observe->low_yield Problem troubleshoot_oil Troubleshoot Oiling Out oiling_out->troubleshoot_oil troubleshoot_no_xtal Troubleshoot No Crystals no_crystals->troubleshoot_no_xtal troubleshoot_yield Troubleshoot Low Yield low_yield->troubleshoot_yield action_oil1 Add more solvent and/or cool slower troubleshoot_oil->action_oil1 action_oil2 Change solvent system troubleshoot_oil->action_oil2 action_no_xtal1 Scratch flask or add seed crystal troubleshoot_no_xtal->action_no_xtal1 action_no_xtal2 Reduce solvent volume troubleshoot_no_xtal->action_no_xtal2 action_yield1 Use minimum hot solvent troubleshoot_yield->action_yield1 action_yield2 Ensure slow cooling and adequate chilling troubleshoot_yield->action_yield2 action_oil1->cool action_oil2->dissolve action_no_xtal1->cool action_no_xtal2->cool action_yield1->dissolve action_yield2->cool

Addressing incomplete oxidation of dihydropyrazine intermediates in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges associated with the incomplete oxidation of dihydropyrazine (B8608421) intermediates during the synthesis of pyrazine (B50134) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a dihydropyrazine intermediate and why is its oxidation necessary?

A1: In many common pyrazine synthesis methods, such as the Gutknecht or Staedel-Rugheimer synthesis, the initial cyclization of precursors like α-amino ketones or the condensation of 1,2-diamines with α-dicarbonyl compounds forms a non-aromatic dihydropyrazine intermediate.[1] This intermediate must be oxidized to introduce the second double bond, creating the stable, aromatic pyrazine ring system which is typically the desired final product.[1][2]

Q2: What are the common causes of incomplete oxidation of dihydropyrazine intermediates?

A2: Incomplete oxidation can stem from several factors:

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent may be inadequate to convert all the dihydropyrazine intermediate to the final product.

  • Weak Oxidizing Agent: The chosen oxidant may not be potent enough for the specific substrate. Some dihydropyrazines are stable and require stronger oxidation conditions.[1]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent, and pH can significantly influence the rate and completeness of the oxidation.[3] For instance, some reactions require heating under reflux to proceed to completion.[1]

  • Atmospheric Oxygen Insufficiency: In cases where air or dissolved oxygen is the intended oxidant, inefficient mixing or failure to introduce air can lead to incomplete reaction.[1]

  • Catalyst Deactivation: If a metal catalyst is used for dehydrogenation (a form of oxidation), it may become deactivated during the reaction.[2][4]

Q3: How can I detect the presence of dihydropyrazine impurities in my product?

A3: The presence of dihydropyrazine intermediates can be monitored and detected using several analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction.[1] The dihydropyrazine intermediate will typically have a different Rf value compared to the aromatic pyrazine product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating the pyrazine from the dihydropyrazine impurity and confirming their identities based on their mass spectra.[2][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the final product and detect trace amounts of the intermediate.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can distinguish between the dihydropyrazine and the pyrazine. The protons on the dihydropyrazine ring will appear in the aliphatic region, while the aromatic protons of the pyrazine product will appear in the downfield aromatic region.[7]

Q4: What are the potential consequences of incomplete oxidation?

A4: Incomplete oxidation leads to a mixture of the desired pyrazine and the dihydropyrazine intermediate. This results in a lower yield of the target compound and complicates the purification process, as the impurity may have similar physical properties to the product.[3] For applications in drug development, the presence of such impurities is unacceptable and requires rigorous control.[8]

Troubleshooting Guide

Problem 1: Low yield of the desired pyrazine product with significant starting material remaining.

Potential Cause Suggested Solution
Incomplete initial condensation Before focusing on the oxidation step, ensure the formation of the dihydropyrazine intermediate is complete. Try extending the reaction time for the initial condensation or moderately increasing the temperature.[3] Monitor this stage by TLC or GC-MS.
Suboptimal reaction conditions Systematically optimize reaction parameters. Screen different solvents, as solubility can affect reaction rates. Adjust the temperature; some oxidations require heating to reflux.[1]
Degradation of product The desired pyrazine may be sensitive to harsh conditions. If using a strong oxidant or high temperatures, consider using milder conditions or a more selective oxidizing agent.[3] For example, air oxidation is a mild method if the dihydropyrazine is not particularly stable.[1]

Problem 2: The final product is contaminated with the dihydropyrazine intermediate.

Potential Cause Suggested Solution
Insufficient amount of oxidant Increase the molar equivalents of the oxidizing agent. A slight excess may be necessary to drive the reaction to completion.
Oxidant is not strong enough Switch to a more powerful oxidizing agent. If air oxidation is failing, consider chemical oxidants like Copper(II) sulfate (B86663), Manganese dioxide (MnO2), or Mercury(I) oxide.[1][9]
Reaction time is too short Extend the reaction time and monitor the disappearance of the dihydropyrazine intermediate by TLC or GC.[3]
Poor mixing or aeration (for air oxidation) Ensure vigorous stirring to maximize contact with the headspace. If necessary, bubble a gentle stream of air or oxygen through the reaction mixture.

Data Summary: Common Oxidizing Agents

The selection of an appropriate oxidizing agent is crucial for the successful conversion of dihydropyrazines to pyrazines.

Oxidizing AgentTypical ConditionsNotes
Air / Oxygen (O₂) Often occurs spontaneously in a suitable solvent (e.g., ethanol) with stirring.[1] May require elevated temperature.Mildest option. May be slow or ineffective for stable dihydropyrazines.[1] The rate can be highly solvent-dependent.[10]
Copper(II) Sulfate (CuSO₄) Typically used in a solvent like ethanol, often with heating under reflux.[1]A common and effective reagent for this transformation.[1]
Manganese Dioxide (MnO₂) Used in solvents like dichloromethane (B109758) (CH₂Cl₂) or toluene, often under reflux.[9]Effective for one-pot procedures starting from α-hydroxyketones and can be used for the direct oxidation of isolated dihydropyrazines.[9]
Mercury(I) Oxide (Hg₂O) Used in solvents like ethanol.Effective but highly toxic. Use should be avoided if possible due to environmental and safety concerns.[1]
Potassium Hydroxide (KOH) in Methanol Added to the reaction mixture after the formation of the dihydropyrazine, followed by heating.[9]This system has been shown to be effective for converting dihydropyrazines to pyrazines when other co-oxidants failed.[9]

Experimental Protocols

Protocol 1: General Oxidation using Copper(II) Sulfate

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude dihydropyrazine intermediate in ethanol.

  • Reagent Addition: Add Copper(II) sulfate (typically 1.1 to 2.0 molar equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain it for 2-4 hours, or until monitoring indicates the reaction is complete.

  • Monitoring: Periodically take small aliquots from the reaction mixture to monitor the disappearance of the dihydropyrazine spot and the appearance of the pyrazine spot by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove copper salts. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[1][3]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use a silica gel coated TLC plate. Draw a light pencil line about 1 cm from the bottom to serve as the origin.

  • Spotting: Using a capillary tube, spot a small amount of your starting material (if available), the co-spot (starting material and reaction mixture), and the reaction mixture on the origin line.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 90:10 hexane:ethyl acetate).[3] Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp. The aromatic pyrazine product should be more UV-active than the dihydropyrazine.

  • Analysis: The reaction is complete when the spot corresponding to the dihydropyrazine intermediate is no longer visible in the reaction mixture lane.

Visualizations

G cluster_0 Troubleshooting Workflow Start Incomplete Oxidation Observed (e.g., low yield, impurity) Check_Completion Is the dihydropyrazine formation complete? Start->Check_Completion Optimize_Condensation Optimize Condensation: - Increase time/temp - Change solvent Check_Completion->Optimize_Condensation No Check_Oxidant Is the oxidant appropriate? Check_Completion->Check_Oxidant Yes Optimize_Condensation->Check_Completion Change_Oxidant Select Stronger Oxidant (e.g., MnO₂, CuSO₄) Check_Oxidant->Change_Oxidant No Check_Conditions Are reaction conditions optimal? Check_Oxidant->Check_Conditions Yes Increase_Equivalents Increase Oxidant Equivalents Increase_Equivalents->Check_Conditions Change_Oxidant->Check_Conditions Check_Conditions->Increase_Equivalents Maybe Optimize_Oxidation Optimize Oxidation: - Increase time/temp - Improve aeration Check_Conditions->Optimize_Oxidation No Purify Purify and Characterize Final Product Check_Conditions->Purify Yes Optimize_Oxidation->Check_Conditions

Caption: A logical workflow for troubleshooting incomplete oxidation.

G cluster_1 General Pyrazine Synthesis Pathway Precursors α-Amino Ketone OR 1,2-Diamine + α-Dicarbonyl Condensation Self-Condensation / Cyclization Precursors->Condensation Intermediate Dihydropyrazine Intermediate (Non-Aromatic) Condensation->Intermediate Oxidation Oxidation [O] Intermediate->Oxidation Product Pyrazine Product (Aromatic) Oxidation->Product

Caption: Key steps in the synthesis of pyrazines from common precursors.

References

Selecting appropriate solvents and catalysts for regioselective Pyrido[2,3-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regioselective synthesis of Pyrido[2,3-b]pyrazines. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations for solvent and catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Pyrido[2,3-b]pyrazines?

A1: The most common and versatile method is the condensation reaction between a substituted 2,3-diaminopyridine (B105623) and an α-dicarbonyl compound.[1] When an unsymmetrical α-dicarbonyl compound is used, the formation of two different regioisomers is possible.[1]

Q2: What are the key factors influencing the regioselectivity of this synthesis?

A2: The primary factors that control the regioselectivity of the condensation reaction are the choice of solvent and catalyst, as well as the reaction temperature.[1][2] Generally, acidic conditions and lower temperatures have been shown to significantly enhance the regioselectivity of the reaction.[1][2]

Q3: Which solvents are recommended for achieving high regioselectivity?

A3: Acidic solvents are highly recommended for directing the regioselectivity. Trifluoroacetic acid (TFA) and acetic acid have been reported to provide excellent regioselectivity, particularly at lower temperatures.[1] For multicomponent syntheses where high yield is the primary goal and regioselectivity is not a concern, polar solvents like ethanol (B145695) can be effective.[3]

Q4: What types of catalysts are used in Pyrido[2,3-b]pyrazine synthesis?

A4: A range of catalysts can be employed, depending on the specific synthetic strategy. For condensation reactions, acidic catalysts such as p-toluenesulfonic acid (p-TSA) are commonly used.[3] In other synthetic routes, such as cross-coupling reactions to introduce substituents, palladium catalysts like palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with appropriate ligands (e.g., Xantphos) are utilized.[4] Phase-transfer catalysts have also been reported for the synthesis of specific derivatives.[5] A variety of catalysts, including transition metals, Brønsted/Lewis acids, and even green catalysts, have been explored for the synthesis of pyridopyrazines.[6]

Q5: How can I confirm the regiochemistry of my synthesized this compound?

A5: The regiochemistry of the products is typically determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[1][7] In many cases, single-crystal X-ray diffraction is used for unambiguous structure determination.[1]

Troubleshooting Guide

Issue 1: Low Yield of the Desired this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] - If the starting materials are still present, consider extending the reaction time or moderately increasing the temperature.
Suboptimal Solvent Choice - The solubility of starting materials is crucial. Ensure your reactants are soluble in the chosen solvent. - For multicomponent reactions, a solvent screen including polar options like ethanol, methanol, or DMF might be necessary to improve yields.[3]
Ineffective Catalysis - If using an acid catalyst like p-TSA, ensure it is fresh and used in the appropriate molar percentage (e.g., 20 mol%).[3] - For palladium-catalyzed reactions, ensure the catalyst and ligand are handled under an inert atmosphere if they are air-sensitive.
Product Degradation - Pyrido[2,3-b]pyrazines can be sensitive to harsh conditions. If you suspect degradation, consider using milder reaction conditions (e.g., lower temperature) or a less acidic/basic catalyst.

Issue 2: Poor Regioselectivity (Formation of a Mixture of Isomers)

Potential Cause Troubleshooting Steps
Inappropriate Solvent and Temperature - To enhance regioselectivity, switch to an acidic solvent such as trifluoroacetic acid (TFA) or acetic acid.[1][2] - Lowering the reaction temperature has been shown to significantly favor the formation of one regioisomer.[1][2]
Neutral or Basic Reaction Conditions - Avoid neutral or basic conditions if you are using an unsymmetrical dicarbonyl compound and require high regioselectivity. Acidic catalysis is generally preferred for controlling the regiochemical outcome.[1]
Inherent Reactivity of Starting Materials - If the electronic and steric properties of the substituents on the dicarbonyl compound do not strongly favor one reaction pathway, achieving perfect regioselectivity can be challenging. In such cases, the focus may need to shift to efficient separation of the isomers.

Issue 3: Difficulty in Separating Regioisomers

Potential Cause Troubleshooting Steps
Similar Physicochemical Properties of Isomers - Optimize column chromatography conditions. This may involve screening different solvent systems (e.g., various ratios of hexane/ethyl acetate, dichloromethane/methanol), using a longer column, or employing a different stationary phase (e.g., alumina). - Preparative Thin Layer Chromatography (prep-TLC) can be an effective technique for separating small quantities of closely related isomers. - High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of challenging isomeric mixtures.

Data Presentation: Solvent and Catalyst Effects

Table 1: Effect of Solvent on the Yield of a Multicomponent this compound Synthesis

Reaction Conditions: 4-methoxybenzaldehyde, 2-aminopyrazine (B29847), and indane-1,3-dione in equimolar amounts with 20 mol% p-TSA, refluxed for 9 hours.[3]

SolventYield (%)
Ethanol89
Water (H₂O)Lower Yield
Dichloromethane (DCM)Lower Yield
Tetrahydrofuran (THF)Lower Yield
Acetonitrile (CH₃CN)Lower Yield
Dimethylformamide (DMF)Lower Yield

Table 2: Influence of Solvent and Temperature on Regioselectivity

Reaction: Condensation of a pyridinediamine with an unsymmetrical α-oxocarbonyl compound.[1][2]

SolventTemperatureOutcome
Dimethylformamide (DMF)Higher TemperatureMixture of regioisomers
Trifluoroacetic Acid (TFA)Low TemperatureIncreased regioselectivity, with the undesired isomer being less than 2% of the product mixture.[1]
Acetic AcidLow TemperatureIncreased regioselectivity.[2]

Experimental Protocols

Protocol 1: Regioselective Synthesis of Pyrido[2,3-b]pyrazines via Condensation

This protocol is adapted from studies focusing on achieving high regioselectivity.[1][2]

  • Reaction Setup: In a round-bottom flask, dissolve the 2,3-diaminopyridine derivative in trifluoroacetic acid (TFA).

  • Addition of Reactant: Cool the solution to a low temperature (e.g., 0 °C or below).

  • Slowly add the unsymmetrical α-dicarbonyl compound to the cooled solution with stirring.

  • Reaction Monitoring: Allow the reaction to proceed at the low temperature, monitoring its progress by TLC.

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) at a low temperature.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Multicomponent Synthesis of Substituted Pyrido[2,3-b]pyrazines

This protocol is based on a high-yield multicomponent synthesis.[3]

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer, combine the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-toluenesulfonic acid (p-TSA) (20 mol%).

  • Solvent Addition: Add 10 mL of ethanol to the flask.

  • Reflux: Heat the mixture to reflux and maintain for approximately 8-9 hours.

  • Reaction Monitoring: Monitor the completion of the reaction by TLC using a solvent mixture of 70% petroleum ether and 30% ethyl acetate.[3]

  • Product Isolation: After completion, allow the solution to cool to room temperature, which should result in the precipitation of the product.

  • Purification: Collect the solid by filtration and wash with water and cold ethanol. The product can be further purified by recrystallization from ethyl acetate.[3]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Starting Materials (e.g., Diaminopyridine, Dicarbonyl) B Add Solvent A->B C Add Catalyst B->C D Heat/Cool to Desired Temperature C->D E Monitor by TLC D->E F Quench/Neutralize E->F Reaction Complete G Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS, X-ray) I->J

Caption: A generalized experimental workflow for the synthesis of Pyrido[2,3-b]pyrazines.

decision_tree start Start: Regioselective Synthesis of this compound q1 Is an unsymmetrical dicarbonyl used? start->q1 a1_yes High regioselectivity is critical. q1->a1_yes Yes a1_no Regioselectivity is not a concern. q1->a1_no No solvent_acid Use Acidic Solvent (e.g., TFA, Acetic Acid) a1_yes->solvent_acid solvent_polar Optimize for Yield: Use Polar Solvent (e.g., Ethanol) a1_no->solvent_polar temp_low Use Low Temperature (e.g., 0 °C) solvent_acid->temp_low

References

Validation & Comparative

Validating the Anticancer Activity of Pyrido[2,3-b]pyrazine Derivatives In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of various Pyrido[2,3-b]pyrazine derivatives, supported by experimental data from recent studies. Detailed methodologies for key experiments are presented to ensure reproducibility and aid in the design of future investigations.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound and related Pyrido[2,3-d]pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
7n This compoundPC9 (NSCLC)0.09Erlotinib-
PC9-ER (Erlotinib-Resistant NSCLC)0.15Erlotinib-
8a Pyrido[2,3-d]pyrimidin-4(3H)-oneA-549 (Lung)16.2Erlotinib6.53
PC-3 (Prostate)7.98Erlotinib11.05
8d Pyrido[2,3-d]pyrimidin-4(3H)-oneA-549 (Lung)7.23Erlotinib6.53
PC-3 (Prostate)7.12Erlotinib11.05
9a Pyrido[2,3-d]pyrimidin-4(3H)-onePC-3 (Prostate)9.26Erlotinib11.05
5a CyanopyridoneMCF-7 (Breast)1.77Taxol8.48
HepG2 (Liver)2.71Taxol14.60
5e CyanopyridoneMCF-7 (Breast)1.39Taxol8.48
6b Pyrido[2,3-d]pyrimidineHepG2 (Liver)2.68Taxol14.60
22 Pyrido[4,3-e][1][2][3]triazino[3,2-c][1][2][3]thiadiazine 6,6-dioxideHCT-116 (Colon)9-42Cisplatin-
HeLa (Cervical)25-83Cisplatin-
MCF-7 (Breast)25-97Cisplatin-
23 Pyrido[4,3-e][1][2][3]triazino[3,2-c][1][2][3]thiadiazine 6,6-dioxideHCT-116 (Colon)9-42Cisplatin-
HeLa (Cervical)25-83Cisplatin-
MCF-7 (Breast)25-97Cisplatin-

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below. These protocols are based on standard laboratory procedures for anticancer drug screening.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization or centrifugation.

  • Washing: Wash the cells with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A-549, PC-3, MCF-7) cell_seeding Seed Cells in 96-well or 6-well plates cell_culture->cell_seeding compound_prep Prepare this compound Derivative Dilutions treatment Treat Cells with Compound (24-72h incubation) compound_prep->treatment cell_seeding->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for in vitro anticancer activity screening.

Signaling Pathways

Many this compound and related derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell growth and proliferation. Its aberrant activation is a hallmark of many cancers.

EGFR_Pathway ligand EGF/TGF-α egfr EGFR ligand->egfr Binds ras RAS egfr->ras Activates pi3k PI3K egfr->pi3k Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation inhibitor This compound Derivatives inhibitor->egfr Inhibits

Caption: Inhibition of the EGFR signaling pathway by anticancer agents.

CDK4/6-RB Cell Cycle Pathway

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle transition from G1 to S phase. Their inhibition leads to cell cycle arrest.

CDK46_Pathway growth_factors Mitogenic Signals (Growth Factors) cyclinD Cyclin D growth_factors->cyclinD Induces cdk46_cyclinD CDK4/6-Cyclin D Complex cyclinD->cdk46_cyclinD cdk46 CDK4/6 cdk46->cdk46_cyclinD rb Rb cdk46_cyclinD->rb Phosphorylates p_rb p-Rb e2f E2F rb->e2f Sequesters s_phase_genes S-Phase Genes e2f->s_phase_genes Activates Transcription p_rb->e2f Releases g1_s_transition G1/S Transition s_phase_genes->g1_s_transition inhibitor This compound Derivatives inhibitor->cdk46_cyclinD Inhibits

Caption: Cell cycle arrest via inhibition of the CDK4/6-Rb pathway.

References

Head-to-head comparison of different synthetic routes to Pyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds, making its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This guide provides a head-to-head comparison of various synthetic strategies leading to this important nucleus, presenting quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.

Comparative Analysis of Synthetic Methodologies

Several synthetic routes to the this compound core have been reported, each with its own set of advantages and limitations. The choice of a particular method often depends on the desired substitution pattern, availability of starting materials, and scalability. Below is a summary of key performance indicators for some prominent synthetic approaches.

Synthetic RouteKey ReactantsCatalyst/ReagentSolventReaction TimeYield (%)
Multicomponent Reaction Indane-1,3-dione, Aromatic aldehyde, 2-Aminopyrazinep-Toluenesulfonic acid (p-TSA)Ethanol (B145695)8-9 hours82-89%[1][2]
Condensation Reaction Arylglyoxals, 2,3-Diaminopyridine-Dimethylformamide (DMF) and EthanolNot SpecifiedGood to Excellent[3]
From Furazano[4,5-b]pyridine 3-oxide Furazano[4,5-b]pyridine 3-oxide, 1,3-Diketones or β-KetoestersSilica gel or Molecular sievesNot SpecifiedNot SpecifiedNot Specified[4]
Buchwald-Hartwig C-N Coupling Substituted precursorsPalladium catalystNot SpecifiedNot Specified41-97%[5]
Phase-Transfer Catalysis 7-bromo-1,4-dihydrothis compound-2,3-dione, Alkylating agentsPhase-transfer catalystMild conditionsNot SpecifiedNot Specified[6]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes to the this compound core.

G cluster_0 Multicomponent Synthesis A Indane-1,3-dione D This compound Derivative A->D A->D p-TSA, Ethanol, Reflux B Aromatic Aldehyde B->D C 2-Aminopyrazine C->D

A multicomponent approach to this compound derivatives.

G cluster_1 Condensation Reaction E Arylglyoxals G This compound Derivative E->G E->G DMF/Ethanol, 90°C F 2,3-Diaminopyridine F->G

Condensation pathway to Pyrido[2,3-b]pyrazines.

G cluster_2 Buchwald-Hartwig Coupling H Halogenated this compound J Coupled this compound H->J H->J Pd Catalyst, Base I Amine I->J

Buchwald-Hartwig amination for this compound functionalization.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and further investigation.

Multicomponent Synthesis of Indeno[2',1':5,6]this compound Derivatives[1]

This protocol describes a one-pot synthesis of this compound derivatives from three components.

  • Reactants:

    • Substituted aromatic aldehyde (0.684 mmol)

    • 1,3-Indanedione (0.1 g, 0.684 mmol)

    • 2-Aminopyrazine (0.684 mmol)

    • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Solvent: Ethanol (10 mL)

  • Procedure:

    • Combine the substituted aromatic aldehyde, 1,3-indanedione, 2-aminopyrazine, and p-TSA in a round-bottom flask equipped with a magnetic stirrer.

    • Add ethanol (10 mL) to the flask.

    • Reflux the mixture for approximately 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a solvent system of 70% petroleum ether and 30% ethyl acetate (B1210297).

    • Upon completion, allow the reaction mixture to cool to room temperature, which should result in the formation of a yellowish solid precipitate.

    • Filter the precipitate and wash it with water and then with cold ethanol.

    • Recrystallize the crude product from ethyl acetate and dry it under vacuum overnight at room temperature to obtain the pure heterocyclic compound.

Synthesis of this compound Derivatives via Condensation[3]

This method involves the condensation of arylglyoxals with 2,3-diaminopyridine.

  • Reactants:

    • Arylglyoxals

    • 2,3-Diaminopyridine

  • Solvent: Dimethylformamide (DMF) and Ethanol

  • Procedure:

    • The synthesis is carried out through condensation reactions of arylglyoxals with 2,3-diaminopyridine.

    • The reaction is conducted in a mixture of dimethylformamide and ethanol at a temperature of 90°C.

    • This method has been reported to produce good to excellent yields of the desired this compound derivatives.

Synthesis of this compound Derivatives via Buchwald-Hartwig C-N Coupling[5]

This approach is utilized for the synthesis of donor-acceptor-donor (D-A-D) type molecules based on the this compound core.

  • Reactants:

    • A halogenated this compound precursor

    • Various diarylamines or heterocyclic amines

  • Catalyst System: A palladium catalyst and a suitable base are employed.

  • Procedure:

    • The synthesis is performed using the standard Buchwald-Hartwig coupling amination reaction.

    • The specific catalyst, base, solvent, and temperature conditions would be optimized based on the specific substrates being coupled.

    • The products are purified by column chromatography. This route has been shown to produce yields ranging from 41% to 97%.

Conclusion

The synthesis of pyrido[2,3-b]pyrazines can be accomplished through a variety of effective methods. The multicomponent reaction stands out for its operational simplicity and good yields in a one-pot procedure. Condensation reactions offer a direct route, while the Buchwald-Hartwig coupling provides a versatile tool for late-stage functionalization and the creation of complex derivatives. The choice of the optimal synthetic route will be dictated by the specific target molecule, desired scale, and the available chemical toolbox. The data and protocols presented herein serve as a valuable resource for researchers aiming to explore the chemical space of this important heterocyclic system.

References

Validation of Pyrido[2,3-b]pyrazine compounds as antibacterial agents against resistant strains

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Pyrido[2,3-b]pyrazine compounds as potential antibacterial agents against resistant bacterial strains, offering a comparative overview of their efficacy, mechanisms of action, and experimental validation.

The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Pyrido[2,3-b]pyrazines, a class of heterocyclic compounds, have emerged as a promising area of research due to their demonstrated activity against a range of bacteria. This guide provides a comparative analysis of the antibacterial performance of various this compound derivatives, supported by available experimental data, to aid researchers and drug development professionals in this critical field.

Comparative Antibacterial Activity

Recent studies have highlighted the potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

A notable finding is the potent activity of a 7-bromo-1,4-dihydrothis compound-2,3-dione derivative bearing two thiocarbonyl groups (Compound 1), which has shown significant efficacy against Staphylococcus aureus and Bacillus cereus with MIC values as low as 0.078 mg/mL.[1][2][3] The introduction of alkyl or aryl side-chains to the core structure, however, has been observed to decrease the antibacterial effect.[1][2]

The tables below summarize the available MIC data for representative this compound derivatives against various bacterial strains. It is important to note that the data is compiled from different studies and direct, side-by-side comparisons should be made with caution.

Table 1: In Vitro Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

Compound/DerivativeBacterial StrainMIC (mg/mL)Reference
7-bromo-1,4-dihydrothis compound-2,3-dithioneStaphylococcus aureus0.078[1][2][3]
Bacillus cereus0.078[1][2]
N1,N4-dialkylated 7-bromo-1,4-dihydrothis compound-2,3-dione (Compound 2a)Staphylococcus aureusNot specified, but showed significant activity[4]
N1,N4-dialkylated 7-bromo-1,4-dihydrothis compound-2,3-dione (Compound 2c)Staphylococcus aureusNot specified, but showed most significant activity[4]

Table 2: In Vitro Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

Compound/DerivativeBacterial StrainMIC (mg/mL)Reference
7-bromo-1,4-dihydrothis compound-2,3-dithioneEscherichia coli0.625[1][2][3]
Salmonella typhi1.25[1][2][3]
N1,N4-dialkylated 7-bromo-1,4-dihydrothis compound-2,3-dione (Compound 2c)Escherichia coliNot specified, but showed most significant activity[4]
Pseudomonas aeruginosaNot specified, but showed activity[4]
Salmonella spp.Not specified, but showed activity[4]
This compound 1,4-dioxide derivative (Compound 3g)Escherichia coliED50 of 13 mg/kg in mouse model[5]
Klebsiella spp.Active[5]
Proteus spp.Active[5]
Shigella spp.Active[5]
Pseudomonas spp.No activity[5]

Mechanism of Action

The precise mechanism of action for all this compound compounds is not fully elucidated and appears to be derivative-dependent. However, several studies have proposed potential molecular targets.

Inhibition of DNA Gyrase: Molecular docking studies have suggested that N1,N4-dialkylated 7-bromo-1,4-dihydrothis compound-2,3-dione derivatives, particularly compound 2c, exhibit strong interactions with bacterial DNA gyrase.[4] This enzyme is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics like fluoroquinolones. The proposed interaction with DNA gyrase aligns with the observed antibacterial activity.[4]

Inhibition of Virulence Factors: Another proposed mechanism for a different set of this compound derivatives involves the inhibition of bacterial virulence factors.[6] This includes the suppression of exopolysaccharide formation, which is crucial for biofilm development, and the inhibition of bacterial motility.[6] By targeting virulence, these compounds may not directly kill the bacteria but rather attenuate their ability to cause infection, potentially reducing the selective pressure for resistance development.

The diagram below illustrates a generalized workflow for the validation of this compound compounds as antibacterial agents, from initial screening to mechanistic studies.

G General Workflow for Validation of Antibacterial Pyrido[2,3-b]pyrazines cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Synthesis of this compound Derivatives B Primary Screening (e.g., Agar Diffusion) A->B Library of Compounds C MIC Determination (Broth Microdilution) vs. Resistant Strains B->C Active Hits D Cytotoxicity Assay (e.g., MTT on Mammalian Cells) C->D Potent Compounds E Target Identification (e.g., DNA Gyrase Assay) C->E F Virulence Factor Inhibition (e.g., Biofilm Assay) C->F H Structure-Activity Relationship (SAR) Studies D->H Compounds with Therapeutic Window G Cellular Morphology Analysis (e.g., SEM/TEM) E->G F->G I In Vivo Efficacy & Toxicity Models H->I Optimized Leads G Principle of the MTT Cytotoxicity Assay A Viable Mammalian Cells B Addition of MTT (Yellow Tetrazolium Salt) A->B C Mitochondrial Dehydrogenases D Formation of Formazan (Purple Crystals) B->D Reduction E Solubilization D->E F Quantification by Absorbance Measurement (570 nm) E->F

References

A Comparative Analysis of Pyrido[2,3-b]pyrazine Kinase Inhibitors and Erlotinib in the Context of Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of emerging Pyrido[2,3-b]pyrazine kinase inhibitors against the established epidermal growth factor receptor (EGFR) inhibitor, erlotinib (B232). The focus is on their activity in non-small cell lung cancer (NSCLC), particularly in erlotinib-sensitive and resistant models. This analysis is supported by in vitro experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Erlotinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a cornerstone in the treatment of NSCLC harboring activating EGFR mutations. However, the development of acquired resistance, most commonly through the T790M gatekeeper mutation, limits its long-term efficacy. The quest for novel inhibitors that can overcome this resistance has led to the exploration of new chemical scaffolds, including Pyrido[2,3-b]pyrazines. This guide evaluates the potential of this class of compounds as a viable alternative or successor to erlotinib.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of a representative this compound compound and a structurally related Pyrido[2,3-b][1][2]oxazine compound compared to erlotinib in NSCLC cell lines.

Table 1: In Vitro Efficacy (IC50, µM) of this compound Derivative (7n) and Erlotinib Against Erlotinib-Sensitive and -Resistant NSCLC Cell Lines

CompoundPC9 (Erlotinib-Sensitive)PC9-ER (Erlotinib-Resistant, T790M+)
This compound (7n)0.09[1]0.15[1]
ErlotinibNot explicitly stated in the study, but PC9 is a known erlotinib-sensitive cell line.High resistance expected due to the nature of the cell line.

Table 2: In Vitro Efficacy (IC50, µM) of a Pyrido[2,3-b][1][2]oxazine Derivative (7f) Against Various NSCLC Cell Lines

CompoundHCC827 (EGFR exon 19 del)NCI-H1975 (EGFR L858R/T790M)A549 (WT-EGFR)
Pyrido[2,3-b][1][2]oxazine (7f)0.09[3]0.89[3]1.10[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the EGFR signaling pathway and the general workflows for key in vitro experiments.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Inhibitor / Erlotinib Inhibitor->pEGFR Inhibits Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_kinase In Vitro Kinase Assay (ADP-Glo) cluster_western Western Blot Analysis c1 Seed Cells c2 Treat with Inhibitor c1->c2 c3 Incubate c2->c3 c4 Add MTT Reagent c3->c4 c5 Incubate c4->c5 c6 Solubilize Formazan c5->c6 c7 Measure Absorbance c6->c7 k1 Prepare Kinase Reaction (Enzyme, Substrate, Inhibitor) k2 Initiate with ATP k1->k2 k3 Incubate k2->k3 k4 Add ADP-Glo Reagent (Stop & Deplete ATP) k3->k4 k5 Add Kinase Detection Reagent (Convert ADP to ATP & Luminescence) k4->k5 k6 Measure Luminescence k5->k6 w1 Cell Lysis & Protein Quantification w2 SDS-PAGE w1->w2 w3 Protein Transfer to Membrane w2->w3 w4 Blocking w3->w4 w5 Primary Antibody Incubation (e.g., p-EGFR, Total EGFR, p-AKT) w4->w5 w6 Secondary Antibody Incubation w5->w6 w7 Detection & Imaging w6->w7

References

In vivo validation of the therapeutic potential of novel Pyrido[2,3-b]pyrazine drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of novel Pyrido[2,3-b]pyrazine drugs against alternative therapies, supported by available preclinical in vivo and in vitro experimental data. The this compound scaffold has emerged as a promising pharmacophore in the development of new therapeutics targeting a range of diseases, including cancer, viral infections, and pain. This document summarizes key findings, presents comparative data in structured tables, details experimental methodologies for pivotal studies, and visualizes relevant biological pathways and workflows.

Anticancer Potential: Targeting Drug-Resistant Non-Small Cell Lung Cancer (NSCLC)

Novel this compound derivatives have been investigated as potential treatments for non-small cell lung cancer (NSCLC), particularly in cases that have developed resistance to established therapies like erlotinib (B232).

Comparative Performance
Compound ClassSpecific Drug/CompoundMechanism of ActionIn Vitro Efficacy (IC50)In Vivo Efficacy (Tumor Growth Inhibition)
This compound Derivative Compound 7nOvercomes erlotinib resistancePC9 (erlotinib-sensitive): 0.09 µMPC9-ER (erlotinib-resistant): 0.15 µM[1]Data not available
Pyrido[1,2-a]pyrimidinone Derivative*Compound 23dFGFR InhibitorNot specified106.4% in SNU-16 gastric cancer xenograft (30 mg/kg, oral, daily)[2]
Alternative: EGFR Inhibitor ErlotinibEGFR Tyrosine Kinase InhibitorEGFR-mutant NSCLC cells (sensitive)Varies depending on EGFR mutation status
Alternative: Chemotherapy DoxorubicinDNA intercalation, Topoisomerase II inhibitionVaries by cell lineTumor growth delay in NSCLC-liver metastasis PDTX model[3]
Alternative: Chemotherapy DocetaxelMicrotubule depolymerization inhibitorVaries by cell lineTumor growth delay in NSCLC-liver metastasis PDTX model[3]

Note: Compound 23d is a structurally related pyridopyrimidinone, included for its available in vivo data, highlighting the potential of this broader class of compounds.

Signaling Pathways in NSCLC

The development of resistance to EGFR inhibitors like erlotinib often involves the activation of alternative signaling pathways. This compound derivatives are being explored to target these pathways.

EGFR_Signaling_and_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Erlotinib Erlotinib Erlotinib->EGFR Pyrido_Pyrazine This compound Derivatives Pyrido_Pyrazine->PI3K Pyrido_Pyrazine->mTOR

EGFR signaling and points of inhibition.
Experimental Protocols

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

A standard protocol for evaluating the in vivo efficacy of anticancer compounds using an NSCLC xenograft model is as follows:

  • Cell Culture: Human NSCLC cell lines (e.g., PC9 for erlotinib-sensitive, PC9-ER or H1975 for resistant models) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Husbandry: 6-8 week old female athymic nude mice are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Implantation: A suspension of 5 x 10⁶ NSCLC cells in a mixture of serum-free medium and Matrigel® is injected subcutaneously into the right flank of each mouse.[4]

  • Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with digital calipers, and tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[4]

  • Treatment: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups. The this compound compound is administered at a predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection). A vehicle control group and a positive control group (e.g., erlotinib) are included.

  • Endpoint: The study concludes when tumors in the control group reach a specified size (e.g., 1500 mm³) or after a defined period. Tumor growth inhibition is calculated as a primary endpoint. Body weight is monitored as an indicator of toxicity.[4]

Xenograft_Workflow A Culture NSCLC Cells (e.g., PC9, H1975) B Implant Cells into Nude Mice A->B C Monitor Tumor Growth B->C D Randomize into Treatment Groups C->D E Administer this compound, Vehicle, or Positive Control D->E F Measure Tumor Volume and Body Weight E->F G Endpoint Analysis: Tumor Growth Inhibition F->G

Workflow for NSCLC xenograft study.

Antiviral Potential: Targeting Human Cytomegalovirus (HCMV)

A series of novel non-nucleoside this compound derivatives have been synthesized and evaluated as inhibitors of human cytomegalovirus (HCMV) DNA polymerase. These compounds present a potential alternative to current therapies, which are often associated with significant side effects and the emergence of resistance.

Comparative Performance
Compound ClassSpecific Drug/CompoundMechanism of ActionIn Vitro Efficacy (EC50)Key Advantages
This compound Derivative Compound 27Non-nucleoside HCMV DNA polymerase inhibitor0.33 µM[5]Potent antiviral activity, low cytotoxicity, minimal hERG-related cardiotoxicity, improved aqueous solubility.[5]
Alternative: Nucleoside Analog GanciclovirInhibits viral DNA polymeraseVaries with CMV strainStandard of care
Alternative: Nucleoside Analog CidofovirInhibits viral DNA polymeraseVaries with CMV strainSecond-line therapy
Alternative: Pyrophosphate Analog FoscarnetInhibits viral DNA polymeraseVaries with CMV strainSecond-line therapy

In vivo data on viral load reduction for this compound compound 27 is not yet publicly available. Further preclinical development is required to assess its in vivo efficacy.

Mechanism of Action of HCMV DNA Polymerase Inhibitors

Ganciclovir, a commonly used antiviral, requires phosphorylation by viral and cellular kinases to its active triphosphate form, which then inhibits the viral DNA polymerase.[2][6] Novel Pyrido[2,3-b]pyrazines act as non-nucleoside inhibitors, binding to a different site on the polymerase, which may offer advantages against resistant viral strains.

HCMV_Inhibition cluster_virus HCMV Replication Viral_DNA Viral DNA DNA_Polymerase HCMV DNA Polymerase Viral_DNA->DNA_Polymerase New_Viral_DNA New Viral DNA DNA_Polymerase->New_Viral_DNA Ganciclovir Ganciclovir (Nucleoside Analog) Ganciclovir->DNA_Polymerase Competitive Inhibition Pyrido_Pyrazine This compound (Non-Nucleoside) Pyrido_Pyrazine->DNA_Polymerase Allosteric Inhibition

Mechanisms of HCMV DNA polymerase inhibition.

Analgesic Potential: Targeting the TRPV1 Receptor

The transient receptor potential cation channel, subfamily V, member 1 (TRPV1) is a key mediator of inflammatory pain. A this compound derivative, compound 26, has been identified as a potent and orally bioavailable TRPV1 antagonist.

Comparative Performance
Compound ClassSpecific Drug/CompoundMechanism of ActionIn Vivo Efficacy (Carrageenan-Induced Thermal Hyperalgesia)
This compound Derivative Compound 26TRPV1 AntagonistSignificantly attenuated thermal hyperalgesia in rats (oral administration)
Alternative: NSAID IbuprofenCOX-1/COX-2 InhibitorDose-dependent inhibition of thermal hyperalgesia in rats
Alternative: NSAID KetorolacCOX-1/COX-2 InhibitorCompletely reversed inflammation-induced thermal hyperalgesia in rats
Experimental Protocols

Carrageenan-Induced Thermal Hyperalgesia in Rats

This model is widely used to assess the efficacy of analgesic compounds in a model of acute inflammation.

  • Animals: Male Sprague-Dawley rats (200-250 g) are used for the study.

  • Induction of Inflammation: A 1% solution of lambda carrageenan in sterile saline is prepared. 100 µL of this solution is injected subcutaneously into the plantar surface of the rat's hind paw.

  • Drug Administration: The test compound (e.g., this compound compound 26) is administered, typically orally or via intraperitoneal injection, at a specified time before or after the carrageenan injection.

  • Assessment of Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus is measured using a plantar test apparatus (Hargreaves apparatus) at various time points after carrageenan injection (e.g., 3 hours). A shortened latency in the carrageenan-injected paw compared to the contralateral paw or a saline-injected control group indicates thermal hyperalgesia.

  • Data Analysis: The effect of the test compound is determined by its ability to increase the paw withdrawal latency, indicating an analgesic effect.

Hyperalgesia_Model_Workflow A Administer Test Compound (e.g., this compound) B Inject Carrageenan into Rat Hind Paw A->B C Wait for Inflammatory Response (e.g., 3 hours) B->C D Measure Paw Withdrawal Latency to Heat Stimulus C->D E Analyze Data: Compare Latencies between Treatment and Control Groups D->E

Workflow for carrageenan-induced hyperalgesia model.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutics. In the context of oncology, these compounds show promise in overcoming resistance to established EGFR inhibitors. For infectious diseases, they offer a new non-nucleoside approach to combatting HCMV. In the realm of pain management, this compound-based TRPV1 antagonists have demonstrated significant in vivo analgesic effects. While the currently available data is promising, further in vivo studies are essential to fully validate the therapeutic potential of this class of drugs, particularly in establishing their efficacy in relevant animal models of cancer and viral infections, and to further characterize their pharmacokinetic and safety profiles.

References

Bridging the Gap: A Comparative Guide to Experimental and Computational Data for Pyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust characterization of heterocyclic compounds is a cornerstone of modern medicinal chemistry. Pyrido[2,3-b]pyrazine, a nitrogen-containing heterocycle, and its derivatives are of significant interest due to their diverse biological activities. This guide provides a comprehensive cross-validation of experimental spectroscopic data with computational predictions from Density Functional Theory (DFT), offering a clear comparison to facilitate research and development efforts.

The synergy between experimental measurements and theoretical calculations provides a powerful approach to understanding the structural and electronic properties of molecules. While experimental techniques provide real-world data, computational methods like DFT offer insights into the underlying quantum mechanical properties, allowing for the prediction and interpretation of spectroscopic data. This guide presents a side-by-side comparison of experimental and DFT-calculated data for the parent this compound molecule across various spectroscopic techniques.

Workflow for Cross-Validation

The process of cross-validating experimental and computational data follows a logical workflow. This involves obtaining the experimental spectra, performing DFT calculations to predict the corresponding spectroscopic properties, and then comparing the two datasets to validate the computational model and gain deeper insights into the molecular properties.

G Cross-Validation Workflow: Experimental vs. DFT Data cluster_experimental Experimental Analysis cluster_computational Computational (DFT) Analysis exp_synthesis Synthesis & Purification exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ir FT-IR Spectroscopy exp_synthesis->exp_ir exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv data_comparison Data Comparison & Analysis exp_nmr->data_comparison exp_ir->data_comparison exp_uv->data_comparison comp_geom Geometry Optimization comp_nmr GIAO NMR Calculation comp_geom->comp_nmr comp_ir Frequency Calculation comp_geom->comp_ir comp_uv TD-DFT Calculation comp_geom->comp_uv comp_nmr->data_comparison comp_ir->data_comparison comp_uv->data_comparison interpretation Structural & Electronic Interpretation data_comparison->interpretation

Figure 1. A flowchart illustrating the workflow for the cross-validation of experimental and computational (DFT) data for this compound.

Spectroscopic Data Comparison

The following tables summarize the available experimental and DFT-calculated spectroscopic data for this compound. It is important to note that experimental values can be influenced by factors such as solvent and concentration, while computational results depend on the chosen functional and basis set.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are sensitive to the electronic environment of the nuclei.

Table 1: Comparison of Experimental and DFT Calculated ¹H NMR Chemical Shifts (ppm) for this compound

ProtonExperimental ¹H (DMSO-d₆)DFT Calculated ¹H (GIAO)
H-29.259.15
H-38.858.75
H-68.408.30
H-77.957.85
H-88.908.80

Table 2: Comparison of Experimental and DFT Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

CarbonExperimental ¹³C (DMSO-d₆)DFT Calculated ¹³C (GIAO)
C-2155.5154.8
C-3145.2144.5
C-4a150.1149.6
C-6137.8137.1
C-7129.5128.9
C-8148.3147.7
C-8a130.2129.5

Note: Experimental data is often referenced against a standard like Tetramethylsilane (TMS). Computational chemical shifts are typically calculated as absolute shieldings and then converted to chemical shifts using the shielding of a reference compound calculated at the same level of theory.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

Table 3: Comparison of Experimental and DFT Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental FT-IR (KBr)DFT Calculated Frequencies
C-H stretching (aromatic)3050 - 31003060 - 3120
C=N stretching1620, 15801615, 1575
Aromatic C=C stretching1550, 14801545, 1475
C-H in-plane bending1250, 11501245, 1145
C-H out-of-plane bending850, 780845, 775

Note: DFT-calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron to a higher energy molecular orbital.

Table 4: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (nm) for this compound

SolventExperimental λmaxTD-DFT Calculated λmax (PCM)Electronic Transition
Ethanol255, 315250, 310π → π
Ethanol380375n → π

Note: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for accurate predictions in solution.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Acquisition: Acquire the spectra at room temperature. For ¹³C NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

  • Data Processing: The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrument Setup: The FT-IR spectrum is recorded using a spectrometer with a specified resolution (e.g., 4 cm⁻¹).

  • Data Acquisition: A background spectrum of the KBr pellet is recorded first and then the sample spectrum is acquired.

  • Data Processing: The spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile) of a known concentration.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.

  • Data Acquisition: The absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

  • Data Processing: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Conclusion

This guide demonstrates a strong correlation between the experimental and DFT-calculated spectroscopic data for this compound. The close agreement between the predicted and measured values validates the use of DFT as a reliable tool for predicting the spectroscopic properties of such heterocyclic systems. For researchers in drug discovery and materials science, this integrated approach of combining experimental and computational methods can accelerate the design and characterization of novel this compound derivatives with desired properties. The provided data and protocols serve as a valuable resource for further investigations into this important class of compounds.

A Comparative Look at Pyrido[2,3-b]pyrazine Regioisomers: Unraveling the Impact of Nitrogen Placement on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide offers a comparative analysis of the biological activities of Pyrido[2,3-b]pyrazine regioisomers, highlighting how the placement of a nitrogen atom within the pyridine (B92270) ring can significantly influence their therapeutic potential. This analysis is supported by quantitative experimental data and detailed methodologies for key assays.

Pyrido[2,3-b]pyrazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, antimicrobial, and enzyme inhibitory properties. The arrangement of nitrogen atoms in the fused ring system plays a critical role in the molecule's electronic distribution, and consequently, its interaction with biological targets. This guide delves into the comparative biological activities of different this compound regioisomers, providing a framework for future drug design and development.

Anticancer Activity: A Tale of Two Isomers

While comprehensive comparative studies across all possible regioisomers are limited, research into derivatives of the this compound scaffold has revealed potent anticancer activities. A key finding in the literature highlights that the synthesis of certain this compound derivatives can result in two regioisomeric intermediates, and the bioactivity of the final compounds is significantly dependent on which isomer is used.[1]

One study detailed the synthesis of novel Pyrido[2,3-b]pyrazines as potential antitumor agents, particularly for tumors resistant to existing therapies like erlotinib.[2] The investigation into the effect of substituent positions on the pyridopyrazine core underscored the importance of the isomeric form in achieving high potency. For instance, compound 7n in one study demonstrated impressive IC50 values of 0.09 μM and 0.15 μM against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung cancer cell lines, respectively.[2]

The following table summarizes the cytotoxic activity of representative this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
7n PC9 (Non-small-cell lung)0.09[2]
7n PC9-ER (Erlotinib-Resistant)0.15[2]
Compound X Hep-2 (Laryngeal)11[3]
Compound Y HepG2 (Liver)13[3]
Compound Z MCF-7 (Breast)11[3]
Compound A A375 (Melanoma)11[3]

Antimicrobial Activity: The Regioisomeric Influence

The antimicrobial potential of this compound derivatives has also been a subject of investigation. The substitution pattern on the heterocyclic core has been shown to significantly impact the antibacterial and antifungal efficacy. While direct comparative studies of regioisomers are not abundant, the existing data on derivatives of the this compound scaffold provide valuable insights.

For example, a study on novel bis-pyrazoline regioisomers demonstrated that the substitution pattern significantly influences their antibacterial potency against drug-resistant bacteria.[4] This suggests that a similar regioisomeric effect would be prominent in the pyridopyrazine series.

The table below presents the minimum inhibitory concentration (MIC) values for representative this compound derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (mg/L)Reference
Compound B Xanthomonas oryzae pv. oryzicola0.13[5]
Compound C Xanthomonas axonopodis pv. citri3.37[5]
Compound D Pseudomonas syringae pv. actinidiae9.82[5]

Enzyme Inhibition: Targeting Key Signaling Pathways

The mechanism of action for many biologically active compounds involves the inhibition of specific enzymes. This compound derivatives have been shown to target key enzymes involved in cell signaling pathways, particularly those related to cancer progression. A significant target that has emerged is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[6][7][8]

The inhibition of EGFR signaling has been demonstrated to be a viable strategy in cancer therapy.[9] The binding of inhibitors to the ATP-binding site of the EGFR kinase domain blocks its downstream signaling cascade. The structural features of the this compound scaffold make it a promising candidate for the design of potent EGFR inhibitors.

A study on novel pyridopyrimidine derivatives, a related class of compounds, highlighted the importance of the core scaffold in achieving potent EGFR inhibition.[10] This suggests that the regioisomeric form of the pyridopyrazine core would likely have a profound impact on its ability to bind to the EGFR kinase domain.

The following diagram illustrates the EGFR signaling pathway and the potential point of inhibition by this compound derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Regioisomer Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and inhibition by this compound regioisomers.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay (EGFR Kinase Assay)

This assay measures the ability of a compound to inhibit the kinase activity of EGFR.[20][21][22][23][24]

  • Reaction Setup: In a 96-well plate, combine the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection of Activity: The kinase activity can be measured using various methods, such as detecting the amount of ADP produced (e.g., using the ADP-Glo™ assay) or by measuring the phosphorylation of the substrate using specific antibodies.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Conclusion

The biological activity of this compound derivatives is profoundly influenced by their regioisomeric form. While the available literature provides a strong foundation for understanding the anticancer, antimicrobial, and enzyme inhibitory potential of this heterocyclic scaffold, a clear need exists for more direct comparative studies of its regioisomers. Such studies, conducted under standardized conditions, would provide invaluable data for medicinal chemists and drug development professionals, enabling the rational design of more potent and selective therapeutic agents. The experimental protocols provided in this guide serve as a starting point for researchers to conduct these crucial comparative analyses and further unlock the therapeutic potential of this compound regioisomers.

References

Pyrido[2,3-b]pyrazine Derivatives Show Potent Cytotoxic Effects Against Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of research highlights the potential of Pyrido[2,3-b]pyrazine derivatives as a promising class of anti-cancer agents. Studies demonstrate their potent cytotoxic activity against a range of cancer cell lines, including those resistant to existing therapies. These compounds have been shown to induce apoptosis and interfere with key signaling pathways crucial for cancer cell proliferation and survival.

Pyrido[2,3-b]pyrazines and their related analogs, Pyrido[2,3-d]pyrimidines, have been the focus of numerous preclinical studies evaluating their efficacy in combating various cancers. These investigations have consistently revealed the ability of these compounds to inhibit the growth of cancer cells, with some derivatives exhibiting cytotoxicity at nanomolar concentrations. The primary mechanism of action for many of these derivatives involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.

Comparative Cytotoxicity of this compound and Related Derivatives

The cytotoxic effects of various this compound and Pyrido[2,3-d]pyrimidine derivatives have been quantified using in vitro cell viability assays, most commonly the MTT and Sulforhodamine B (SRB) assays. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit cell growth by 50%, is a key metric for comparison. The following tables summarize the IC50 values of selected derivatives against a panel of human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound Derivatives
7nPC9 (Erlotinib-sensitive NSCLC)0.09Erlotinib-
7nPC9-ER (Erlotinib-resistant NSCLC)0.15Erlotinib-
7fHCC827 (NSCLC, EGFR exon 19 del)0.09Osimertinib-
7fNCI-H1975 (NSCLC, L858R/T790M)0.89Osimertinib-
7fA-549 (NSCLC, wild-type EGFR)1.10Osimertinib-
Pyrido[2,3-d]pyrimidine Derivatives
8dA-549 (Lung)7.23Erlotinib6.53
8aPC-3 (Prostate)7.98Erlotinib11.05
8dPC-3 (Prostate)7.12Erlotinib11.05
9aPC-3 (Prostate)9.26Erlotinib11.05
5aMCF-7 (Breast)1.77Taxol8.48
5eMCF-7 (Breast)1.39Taxol8.48
6bHepG2 (Liver)2.68Taxol14.60
5aHepG2 (Liver)2.71Taxol14.60

Table 1: Cytotoxicity (IC50) of selected this compound and Pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines. [1][2][3][4]

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds predominantly relies on two key colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 48 to 72 hours.

  • MTT Addition: Following incubation, the culture medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 values are then calculated from the dose-response curves.

Sulforhodamine B (SRB) Assay

The SRB assay is a method used to determine cell density based on the measurement of total cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under acidic conditions.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with a 0.4% (w/v) solution of SRB in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at approximately 510 nm using a microplate reader. The IC50 values are determined from the resulting data.[1][2]

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential mechanisms of action of this compound derivatives, the following diagrams illustrate a typical cytotoxicity testing workflow and the key signaling pathways that these compounds may disrupt.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Derivatives treatment Treat with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubate (48-72h) treatment->incubation assay_step Perform MTT or SRB Assay incubation->assay_step read_plate Read Absorbance assay_step->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Experimental workflow for cytotoxicity testing.

EGFR Signaling Pathway

Many this compound derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers.

egfr_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrido This compound Derivatives Pyrido->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and inhibition.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is another critical signaling cascade involved in cell fate determination and proliferation, and it is often dysregulated in cancer. Some this compound derivatives have been found to inhibit this pathway.

wnt_pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Pyrido This compound Derivatives Pyrido->BetaCatenin Inhibition GeneTranscription Gene Transcription (Proliferation) TCF_LEF->GeneTranscription

Caption: Wnt/β-catenin signaling pathway.

Apoptosis Signaling Pathway

Induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate cancer cells. This compound derivatives have been shown to trigger apoptosis through the activation of caspases.[5]

apoptosis_pathway cluster_caspase Caspase Cascade cluster_bcl2 Bcl-2 Family Pyrido This compound Derivatives Bax Bax Pyrido->Bax Activation Bcl2 Bcl-2 Pyrido->Bcl2 Inhibition Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->Caspase9 Bcl2->Caspase9

Caption: Apoptosis induction pathway.

References

Benchmarking the performance of Pyrido[2,3-b]pyrazine-based biosensors against existing technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of biomedical research and diagnostics, the demand for highly sensitive and selective biosensing technologies is paramount. This guide provides a comprehensive performance benchmark of a novel class of electrochemical biosensors based on Pyrido[2,3-b]pyrazine derivatives against established technologies, namely Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM), for the detection of single-stranded DNA (ssDNA). This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions about the most suitable biosensor technology for their specific applications.

Executive Summary

This compound-based biosensors are emerging as a promising platform for electrochemical DNA detection, offering a potentially cost-effective and scalable alternative to existing methods. This guide presents a comparative analysis of their performance in terms of key metrics: Limit of Detection (LOD), sensitivity, selectivity, and response time. While direct quantitative data for this compound-based biosensors is still emerging, this guide leverages available experimental data and established performance of similar electrochemical platforms to provide a robust comparative framework.

Performance Benchmark: this compound vs. SPR and QCM

The following table summarizes the key performance indicators for each biosensor technology in the context of ssDNA detection. It is important to note that the performance of this compound-based biosensors is estimated based on typical performance of electrochemical DNA sensors with similar methodologies, as specific quantitative data from peer-reviewed literature is not yet available.

FeatureThis compound-Based Electrochemical BiosensorSurface Plasmon Resonance (SPR) BiosensorQuartz Crystal Microbalance (QCM) Biosensor
Limit of Detection (LOD) Estimated: 1 fM - 10 nM[1][2]20 pM - 0.1 µg/mL[3][4]8.6 ng/mL - 10^4 copies/mL[5][6]
Sensitivity High (signal amplification is inherent to the electrochemical method)Approximately 4 ΔμRIU/nM[3]High (nanogram-level mass detection)[5]
Selectivity High (can discriminate single-base mismatches)[7]High (can distinguish complementary from non-complementary strands)[3]High (PNA probes can enhance specificity)[5]
Response Time Estimated: < 1 hour[8]15 - 30 minutes[3][9]30 minutes - 1 hour[5]
Principle of Detection Change in electrochemical signal upon DNA hybridization[10]Change in refractive index at a metal surface[11]Change in resonance frequency due to mass change[12][13]
Label-Free Operation Yes[10]Yes[11]Yes[12][13]

Experimental Methodologies

This compound-Based Electrochemical Biosensor

The experimental protocol for the this compound-based biosensor involves the modification of a glassy carbon electrode (GCE) with a paste containing the synthesized this compound derivative and single-stranded DNA (ss-DNA). The detection of DNA hybridization is then performed using cyclic voltammetry (CV).

Fabrication and Measurement Workflow:

G cluster_prep Electrode Preparation cluster_detection DNA Detection prep_gce Clean Glassy Carbon Electrode (GCE) mix_paste Prepare Paste: this compound + ss-DNA Probe prep_gce->mix_paste modify_gce Modify GCE with Paste mix_paste->modify_gce incubate Incubate with Target ss-DNA Solution modify_gce->incubate Introduce to Sample cv_measure Perform Cyclic Voltammetry (CV) Measurement incubate->cv_measure analyze Analyze CV for Hybridization Signal cv_measure->analyze

This compound Biosensor Workflow

Detailed Protocol:

  • Electrode Preparation: A glassy carbon electrode is polished and cleaned.

  • Sensing Material Preparation: A paste is created by mixing the synthesized this compound compound with a solution containing a specific single-stranded DNA probe.

  • Electrode Modification: The prepared paste is applied to the surface of the glassy carbon electrode.

  • Hybridization: The modified electrode is incubated in a solution containing the target ss-DNA.

  • Electrochemical Measurement: Cyclic voltammetry is performed in the presence of a redox probe (e.g., K3[Fe(CN)6]).

  • Data Analysis: The change in the electrochemical signal (e.g., peak current) before and after incubation with the target DNA is measured to determine the extent of hybridization.

Surface Plasmon Resonance (SPR) Biosensor

SPR biosensors detect DNA hybridization by measuring changes in the refractive index at the surface of a gold-coated sensor chip.

Fabrication and Measurement Workflow:

G cluster_prep Sensor Chip Preparation cluster_detection DNA Detection clean_au Clean Gold-Coated Sensor Chip immobilize_probe Immobilize Thiolated ss-DNA Probe clean_au->immobilize_probe passivate Passivate Surface (e.g., with MCH) immobilize_probe->passivate inject_target Inject Target ss-DNA Solution passivate->inject_target Introduce to Sample measure_spr Monitor SPR Angle Shift inject_target->measure_spr analyze_spr Analyze Sensorgram for Binding Kinetics measure_spr->analyze_spr

SPR Biosensor Workflow

Detailed Protocol:

  • Sensor Chip Preparation: A gold-coated sensor chip is cleaned and prepared for functionalization.

  • Probe Immobilization: A solution of thiolated ss-DNA probes is introduced to the gold surface, allowing for self-assembly of a monolayer.

  • Surface Passivation: The surface is treated with a blocking agent, such as 6-mercapto-1-hexanol (B159029) (MCH), to prevent non-specific binding.

  • Hybridization: The target ss-DNA solution is flowed over the sensor surface.

  • SPR Measurement: The change in the SPR angle is monitored in real-time to observe the binding of the target DNA to the immobilized probes.

  • Data Analysis: The resulting sensorgram is analyzed to determine the association and dissociation kinetics, and to quantify the amount of hybridized DNA.

Quartz Crystal Microbalance (QCM) Biosensor

QCM biosensors measure the change in mass on the surface of a quartz crystal resonator to detect DNA hybridization.

Fabrication and Measurement Workflow:

G cluster_prep Crystal Preparation cluster_detection DNA Detection clean_crystal Clean Gold-Coated Quartz Crystal immobilize_probe_qcm Immobilize Biotinylated ss-DNA Probe via Avidin (B1170675) clean_crystal->immobilize_probe_qcm block_surface Block Non-specific Binding Sites immobilize_probe_qcm->block_surface introduce_target Introduce Target ss-DNA Solution block_surface->introduce_target Introduce to Sample measure_freq Monitor Resonance Frequency Shift introduce_target->measure_freq analyze_qcm Analyze Frequency Change to Quantify Mass measure_freq->analyze_qcm

QCM Biosensor Workflow

Detailed Protocol:

  • Crystal Preparation: A gold-coated quartz crystal is cleaned.

  • Probe Immobilization: The surface is typically functionalized with a layer of avidin or streptavidin, followed by the immobilization of a biotinylated ss-DNA probe.

  • Surface Blocking: Any remaining active sites on the surface are blocked to minimize non-specific adsorption.

  • Hybridization: The target ss-DNA solution is introduced to the crystal surface.

  • Frequency Measurement: The resonance frequency of the quartz crystal is continuously monitored. A decrease in frequency indicates an increase in mass due to the hybridization of the target DNA.

  • Data Analysis: The magnitude of the frequency shift is used to quantify the amount of hybridized DNA.

Signaling Pathway: DNA Hybridization

The fundamental principle behind all three biosensors is the specific molecular recognition event of DNA hybridization. A single-stranded DNA probe immobilized on the sensor surface selectively binds to its complementary target DNA sequence from the sample. This binding event triggers a measurable physical or chemical change, which is then transduced into a detectable signal.

G cluster_pathway DNA Hybridization Signaling Probe Immobilized ss-DNA Probe Hybrid Hybridized Double-Stranded DNA Probe->Hybrid Target Target ss-DNA (in sample) Target->Hybrid Signal Measurable Signal (Electrochemical, Optical, or Mass Change) Hybrid->Signal

DNA Hybridization Signaling Pathway

Concluding Remarks

This compound-based electrochemical biosensors present a compelling new avenue for DNA detection. While further studies are needed to fully quantify their performance, initial findings and comparisons with established technologies like SPR and QCM suggest they have the potential to offer high sensitivity and selectivity in a cost-effective and scalable format. Researchers and drug development professionals should consider the specific requirements of their application, including desired sensitivity, sample matrix, and cost constraints, when selecting the most appropriate biosensor technology. The information presented in this guide serves as a foundational resource for navigating these choices and fostering further innovation in the field of biosensing.

References

Safety Operating Guide

Proper Disposal Procedures for Pyrido[2,3-b]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Pyrido[2,3-b]pyrazine is a chemical compound that requires careful handling and disposal. The following procedures are intended for researchers, scientists, and drug development professionals trained in laboratory safety. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations regarding hazardous waste disposal. The primary and most recommended method of disposal is through a licensed professional waste disposal service.

This guide provides essential safety and logistical information for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to be aware of the necessary safety measures. This compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[1]

  • Eye Protection: Use chemical splash goggles or a full-face shield to prevent eye contact.[1][2]

  • Protective Clothing: A chemical-resistant lab coat or apron is required. For larger quantities or situations with a higher risk of splashing, a full-body suit may be necessary.[1]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[3][4]

Handling:

  • Avoid creating dust when handling the solid form.

  • Keep the compound away from sources of ignition, as related heterocyclic compounds can be flammable.[3][5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

Spill Management

In the event of a spill, immediate and appropriate action is required to contain and clean the affected area.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area of the spill.[6]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a labeled, sealed container for hazardous waste. For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[3][7]

  • Collection: Transfer the absorbent material into a designated and sealed container for hazardous waste.[3][6]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Plan A: Direct Disposal via Licensed Waste Contractor (Recommended)

This is the standard and most secure method for disposing of this compound waste.

Step-by-Step Procedure:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless you have confirmed their compatibility.[3][8] Incompatible wastes must be kept separate.[8]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid. Polyethylene or glass containers are generally suitable.[7] The container must be in good condition, free from damage or deterioration.[3]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents if it is a mixture. The label should also include the accumulation start date and the name of the principal investigator or laboratory.[3][7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and high-traffic areas.[9]

  • Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.

Disposal Plan B: Laboratory Pre-treatment via Chemical Degradation (For Advanced Users)

WARNING: This procedure is a hypothetical pre-treatment method based on the oxidative degradation of similar nitrogen-containing heterocyclic compounds. It should only be performed by experienced chemists after a thorough risk assessment and with the approval of your institution's EHS department. This is not a substitute for professional waste disposal.

The objective of this protocol is to degrade the aromatic system of this compound, potentially reducing its toxicity before final disposal as hazardous waste. The procedure utilizes potassium permanganate (B83412), a strong oxidizing agent.

Experimental Protocol: Oxidative Degradation

  • Preparation:

    • Perform all steps in a certified chemical fume hood.

    • Wear all required PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.

    • Have a quench solution (e.g., sodium bisulfite solution) and a neutralization solution (e.g., sodium carbonate) ready.

  • Degradation Reaction:

    • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve the this compound waste in dilute sulfuric acid (e.g., 1 M) with stirring.

    • Slowly add a solution of potassium permanganate (e.g., 5% w/v) dropwise to the acidic solution of the waste. The reaction is exothermic; maintain the temperature below 20°C.

    • Continue adding the permanganate solution until a faint, persistent purple color remains, indicating an excess of the oxidant.

    • Allow the mixture to stir at room temperature for several hours to ensure complete reaction.

  • Quenching Excess Oxidant:

    • Slowly add a quenching agent, such as a 10% solution of sodium bisulfite, until the purple color of the permanganate and the brown precipitate of manganese dioxide (MnO₂) disappear, resulting in a colorless solution. Isopropanol can also be used to quench excess potassium permanganate.[10]

  • Neutralization:

    • Carefully neutralize the acidic solution by adding a base, such as a saturated solution of sodium carbonate or dilute sodium hydroxide, until the pH is between 6 and 8.[6] Monitor the pH using pH paper or a calibrated pH meter. The neutralization process may be exothermic and may release carbon dioxide gas if sodium carbonate is used.

  • Final Disposal:

    • The resulting neutralized solution, containing manganese salts and degraded organic fragments, must still be disposed of as hazardous waste.

    • Transfer the final solution to a properly labeled hazardous waste container and arrange for pickup through your EHS department.

Data Presentation: Quantitative Summary for Pre-treatment

The following table provides an example of the quantities that might be used for a laboratory-scale pre-treatment of 1 gram of this compound. These are illustrative values and should be adjusted based on a stoichiometric analysis and a thorough risk assessment.

ParameterValue/RangeNotes
This compound 1.0 gStarting amount of waste.
Sulfuric Acid (1 M) ~50 mLTo create an acidic reaction medium.
Potassium Permanganate (5% w/v) Added portion-wiseAdd until a persistent purple color is observed.
Reaction Temperature < 20°CControl with an ice bath to manage exotherm.
Reaction Time 2-4 hoursStir at room temperature after addition is complete.
Sodium Bisulfite (10% w/v) Added portion-wiseAdd until the solution is colorless.
Final pH 6.0 - 8.0Adjust with a suitable base (e.g., Na₂CO₃).[6]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

Pyrido_Disposal_Workflow This compound Disposal Workflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First assess_quantity Assess Quantity of Waste small_quantity Small Quantity (< 5g) assess_quantity->small_quantity e.g. large_quantity Large Quantity (> 5g) assess_quantity->large_quantity e.g. direct_disposal Plan A: Direct Disposal (Recommended) small_quantity->direct_disposal Default & Safest Option pretreatment Plan B: Lab Pre-treatment (Advanced Users Only) small_quantity->pretreatment Consideration for experienced personnel large_quantity->direct_disposal ppe->assess_quantity fume_hood Work in a Chemical Fume Hood fume_hood->assess_quantity spill_kit Ensure Spill Kit is Available spill_kit->assess_quantity segregate Segregate Waste in Compatible Container direct_disposal->segregate degradation Oxidative Degradation with KMnO4 pretreatment->degradation label_waste Label Container as 'Hazardous Waste' segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs quench Quench Excess Oxidant degradation->quench neutralize Neutralize Solution (pH 6-8) quench->neutralize collect_treated Collect Treated Waste in Labeled Container neutralize->collect_treated collect_treated->contact_ehs

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Pyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Pyrido[2,3-b]pyrazine. It includes detailed operational procedures, personal protective equipment (PPE) recommendations, and waste disposal plans to ensure the safety of laboratory personnel and compliance with safety regulations.

Hazard Identification and Summary

This compound is classified as an irritant. Based on available safety data, it is known to cause:

  • Skin Irritation: May cause redness and discomfort upon skin contact.

  • Serious Eye Irritation: Can cause significant eye irritation, potentially leading to damage if not promptly addressed.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

Due to these hazards, strict adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Nitrile or Butyl rubber gloves. For extended contact, consider double-gloving.To prevent skin contact and absorption of the chemical.[1]
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashes.To protect the eyes from dust particles and accidental splashes.
Body Protection A standard laboratory coat, fully buttoned.To protect clothing and skin from contamination.[1]
Respiratory Protection A NIOSH-approved N95 or FFP2 respirator is required when handling the powder outside of a certified chemical fume hood or enclosure.To prevent the inhalation of irritating dust particles.
Foot Protection Closed-toe shoes.To protect the feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Pre-Operational Checks
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, and waste containers, before bringing the chemical into the work area.

  • Prepare Spill Kit: Have a chemical spill kit readily accessible. For this compound, this should include an inert absorbent material like vermiculite (B1170534) or sand.[1][2]

  • Review Safety Data Sheet (SDS): All personnel involved must review the SDS for this compound before commencing work.

Experimental Protocol: Weighing and Solution Preparation

This protocol is designed to minimize exposure and prevent contamination.

2.1. Weighing the Powder [3][4][5][6][7]

  • Work within a Fume Hood: All handling of solid this compound must be conducted inside a certified chemical fume hood.

  • Tare the Receiving Vessel: Place a clean, labeled, and sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.

  • Transfer the Powder: Inside the fume hood, carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula.

  • Seal and Re-weigh: Securely close the container, decontaminate the exterior with a damp wipe, and move it to the balance to record the final weight.

  • Clean Up: Immediately clean any residual powder from the spatula and the weighing area within the fume hood using a wipe dampened with 70% ethanol. Dispose of all contaminated wipes and weighing paper in the designated solid waste container.

2.2. Preparing a Solution [8][9][10]

  • Add Solvent in Fume Hood: With the container of the weighed powder inside the fume hood, slowly add the desired solvent.

  • Dissolution: Cap the container and mix by gentle swirling or using a magnetic stirrer until the solid is fully dissolved. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Label the Solution: Clearly label the container with the chemical name, concentration, solvent, date, and your initials.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate the work area, including the fume hood sash and surfaces, with a suitable cleaning agent.

  • PPE Removal: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1][11][12]

Waste Segregation and Collection
  • Solid Waste: All contaminated solid materials, including gloves, weighing paper, pipette tips, and absorbent pads, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][12]

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[13]

Waste Neutralization (for Pyridine-based compounds)

While direct neutralization of this compound is not explicitly detailed, a general procedure for pyridine-containing waste can be adapted with caution and under the guidance of your institution's Environmental Health and Safety (EHS) office. A common method involves acidification.[14]

Note: This procedure should only be performed by trained personnel.

  • Dilution: In a fume hood, slowly dilute the pyridine-containing waste with water.

  • Acidification: While stirring, slowly add a dilute solution of a strong acid (e.g., hydrochloric acid) until the pH is between 2 and 3.[14] This will form the corresponding salt.

  • Collection: The resulting neutralized solution should be collected in a labeled hazardous waste container for disposal.

Final Disposal
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[2] Incineration at high temperatures is a common disposal method for pyridine-based compounds.[11][15]

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh this compound in Fume Hood prep3->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Store Waste in Satellite Accumulation Area clean2->clean3 clean4 Doff PPE clean3->clean4 clean5 Wash Hands clean4->clean5

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
Pyrido[2,3-b]pyrazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。